Sodium ferrocyanide
Description
Properties
CAS No. |
13601-19-9 |
|---|---|
Molecular Formula |
C6FeN6Na4 |
Molecular Weight |
303.91 g/mol |
IUPAC Name |
tetrasodium;iron(2+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.4Na/c6*1-2;;;;;/q6*-1;+2;4*+1 |
InChI Key |
GTSHREYGKSITGK-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Na+].[Fe+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reaction Kinetics of Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanisms and reaction kinetics of sodium ferrocyanide (Na₄[Fe(CN)₆]), also known as yellow prussiate of soda. This document details common industrial production methods, explores the kinetic parameters influencing its formation, and provides detailed experimental protocols for its synthesis and analysis.
Synthesis Mechanisms
This compound is a coordination compound synthesized through several industrial processes. While the precise molecular mechanisms are not extensively detailed in publicly available literature, the primary routes involve the reaction of a ferrous iron source with a cyanide source in an aqueous medium. The overall reaction involves the complexation of the ferrous ion (Fe²⁺) with six cyanide ligands (CN⁻) to form the stable hexacyanoferrate(II) anion, [Fe(CN)₆]⁴⁻.
Two main industrial synthesis pathways are prevalent:
1.1. The Sodium Cyanide and Ferrous Sulfate (B86663) Pathway
This method involves the direct reaction of sodium cyanide with ferrous sulfate. The reaction is typically carried out in an aqueous solution with heating to facilitate the reaction and subsequent crystallization of the decahydrate (B1171855) form (Na₄[Fe(CN)₆]·10H₂O).
The overall chemical equation for this process is:
6NaCN + FeSO₄ → Na₄[Fe(CN)₆] + Na₂SO₄
1.2. The Calcium Cyanide Pathway
A common industrial method utilizes more readily available starting materials like hydrogen cyanide or calcium cyanide. This process involves a multi-step approach:
-
Formation of Calcium Ferrocyanide: Hydrogen cyanide is reacted with ferrous chloride and calcium hydroxide (B78521) to produce calcium ferrocyanide (Ca₂[Fe(CN)₆]).
-
Conversion to a Mixed Salt: The resulting calcium ferrocyanide solution is treated with sodium salts to precipitate a mixed calcium-sodium salt (CaNa₂[Fe(CN)₆]₂).
-
Final Conversion to this compound: The mixed salt is then treated with sodium carbonate to precipitate calcium carbonate and yield the desired tetrasodium (B8768297) salt in solution. The this compound is then crystallized from the solution, typically as the decahydrate.
The key reaction steps can be summarized as:
-
6HCN + FeCl₂ + 3Ca(OH)₂ → Ca₂[Fe(CN)₆] + CaCl₂ + 6H₂O
-
Ca₂[Fe(CN)₆] + 2NaCl → CaNa₂[Fe(CN)₆]₂ + CaCl₂
-
CaNa₂[Fe(CN)₆]₂ + Na₂CO₃ → Na₄[Fe(CN)₆] + CaCO₃
Diagram 1: Industrial Synthesis Pathways of this compound.
Reaction Kinetics
The formation of the ferrocyanide ion, [Fe(CN)₆]⁴⁻, from ferrous ions (Fe²⁺) and cyanide ions (CN⁻) is the core of the synthesis. The kinetics of this reaction are influenced by several factors, including pH, temperature, and reactant concentrations.
2.1. Influence of pH
The pH of the reaction medium plays a critical role in the rate of ferrocyanide formation. The reaction is most favorable under slightly alkaline conditions, with optimal initial rates observed in the pH range of 7 to 9. At lower (acidic) pH values, the formation rate decreases. While it might be expected that higher pH would further increase the rate, studies have shown that at a pH of 10, the rate does not significantly increase and may be affected by the precipitation of ferrous hydroxide.
2.2. Influence of Temperature
Temperature has a complex effect on the synthesis of this compound. The initial rate of formation generally increases with temperature from 10°C to 50°C. However, at temperatures above 50°C, the rate begins to decrease. The final yield of ferrocyanide is maximized at moderate temperatures, around 20-25°C, and drops significantly at higher temperatures.
2.3. Influence of Reactant Concentrations
As expected, higher concentrations of cyanide generally lead to higher initial rates of ferrocyanide formation. The effect of the initial ferrous ion concentration is less pronounced, which may suggest that the reaction order with respect to cyanide is higher than that for the ferrous ion.
2.4. Quantitative Kinetic Data
The following tables summarize the initial reaction rates for the formation of ferrocyanide under various conditions, as determined by monitoring the appearance of the ferrocyanide ion spectrophotometrically.
Table 1: Initial Rate of Ferrocyanide Formation at Varying pH and Cyanide Concentrations
| pH | [ΣHCN] (mM) | [Fe(II)] (mM) | Temperature (°C) | Initial Rate (μM/s) |
|---|---|---|---|---|
| 6 | 0.2 | 0.1 | 25 | ~0.1 |
| 6 | 0.9 | 0.1 | 25 | ~0.4 |
| 7 | 0.2 | 0.1 | 25 | ~0.3 |
| 7 | 0.9 | 0.1 | 25 | ~1.2 |
| 8 | 0.2 | 0.1 | 25 | ~0.4 |
| 8 | 0.9 | 0.1 | 25 | ~1.5 |
| 9 | 0.2 | 0.1 | 25 | ~0.3 |
| 9 | 0.9 | 0.1 | 25 | ~1.3 |
| 10 | 0.2 | 0.1 | 25 | ~0.2 |
| 10 | 0.9 | 0.1 | 25 | ~1.0 |
Table 2: Initial Rate of Ferrocyanide Formation at Varying Temperature
| Temperature (°C) | [ΣHCN] (mM) | [Fe(II)] (mM) | pH | Initial Rate (μM/s) |
|---|---|---|---|---|
| 10 | 0.6 | 0.1 | Unadjusted | ~0.5 |
| 20 | 0.6 | 0.1 | Unadjusted | ~0.8 |
| 30 | 0.6 | 0.1 | Unadjusted | ~1.1 |
| 40 | 0.6 | 0.1 | Unadjusted | ~1.3 |
| 50 | 0.6 | 0.1 | Unadjusted | ~1.4 |
| 60 | 0.6 | 0.1 | Unadjusted | ~1.2 |
| 70 | 0.6 | 0.1 | Unadjusted | ~0.9 |
Experimental Protocols
3.1. Laboratory Synthesis of this compound from Sodium Cyanide and Ferrous Sulfate
This protocol describes a laboratory-scale synthesis of this compound decahydrate.
Materials:
-
Sodium cyanide (NaCN)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Distilled water
-
Heating mantle and stirrer
-
Reaction flask
-
Crystallization dish
Procedure:
-
Prepare an aqueous solution of sodium cyanide.
-
Prepare a separate aqueous solution of ferrous sulfate.
-
Slowly add the ferrous sulfate solution to the sodium cyanide solution with constant stirring.
-
Heat the reaction mixture to facilitate the reaction. A temperature of around 80-90°C is often employed.
-
After the reaction is complete, filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to promote the crystallization of this compound decahydrate (Na₄[Fe(CN)₆]·10H₂O).
-
Collect the yellow crystals by filtration and wash them with a small amount of cold distilled water.
-
Dry the crystals at a low temperature (below 50°C) to avoid loss of water of crystallization.
Diagram 2: Laboratory Synthesis Workflow for this compound.
3.2. Kinetic Analysis of Ferrocyanide Formation using UV-Vis Spectrophotometry
This protocol outlines a method for monitoring the kinetics of ferrocyanide formation.
Equipment and Reagents:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Stock solutions of Fe(II) (e.g., from ferrous sulfate) and cyanide (e.g., from sodium cyanide or hydrogen cyanide) of known concentrations
-
Buffer solutions for pH control
-
Thermostatted cell holder for temperature control
Procedure:
-
Prepare a series of buffered solutions at the desired pH values.
-
Prepare fresh solutions of Fe(II) and cyanide.
-
Equilibrate the reactant solutions and the spectrophotometer cell holder to the desired temperature.
-
To initiate the reaction, rapidly mix the Fe(II) and cyanide solutions in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance over time at a wavelength where the ferrocyanide ion absorbs. The absorbance maximum is around 217 nm.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
The final concentration of ferrocyanide can be determined when the absorbance reaches a plateau.
Diagram 3: Workflow for Kinetic Analysis of Ferrocyanide Formation.
Conclusion
The synthesis of this compound is a well-established industrial process with multiple viable pathways. The kinetics of the core reaction, the formation of the hexacyanoferrate(II) ion, are significantly influenced by pH and temperature, with optimal conditions being slightly alkaline and at moderate temperatures. The provided experimental protocols offer a foundation for the laboratory synthesis and kinetic analysis of this important compound. Further research into the detailed molecular mechanisms of the industrial processes could lead to further optimization of production methods.
An In-depth Technical Guide to the Crystal Structure and Characterization of Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of sodium ferrocyanide, with a focus on its decahydrate (B1171855) form (Na₄[Fe(CN)₆]·10H₂O), and the key analytical techniques used for its characterization. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to assist researchers in their studies of this important coordination compound.
Crystal Structure of this compound Decahydrate
This compound decahydrate crystallizes in the monoclinic crystal system. The structure consists of a central iron(II) ion octahedrally coordinated to six cyanide ligands, forming the [Fe(CN)₆]⁴⁻ anion. The negative charge is balanced by four sodium cations. Ten water molecules are also incorporated into the crystal lattice.
Table 1: Crystallographic Data for this compound Decahydrate [1][2][3][4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Axial Ratios | a:b:c = 0.8515:1:0.7867 |
| β Angle | 82°26′ |
| Refractive Indices | nα = 1.519, nβ = 1.530, nγ = 1.543 |
Characterization Techniques
The structural and physicochemical properties of this compound are primarily investigated using X-ray diffraction, vibrational spectroscopy (FTIR and Raman), and thermal analysis (TGA/DSC).
X-ray Diffraction (XRD)
X-ray diffraction is the most powerful technique for determining the crystal structure of a material. Single-crystal XRD provides precise information on unit cell dimensions, bond lengths, bond angles, and overall molecular geometry.
The following provides a generalized, yet detailed, protocol for the single-crystal X-ray diffraction analysis of this compound decahydrate.
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a single, well-formed, and defect-free yellow crystal of this compound decahydrate with dimensions typically in the range of 0.1-0.3 mm.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial search for reflections to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data at a controlled temperature (e.g., 293 K or 100 K) using a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Set the detector distance and exposure time to ensure good resolution and signal-to-noise ratio.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (hkl).
-
Apply corrections for Lorentz and polarization effects, as well as absorption.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the heavy atoms (Fe, Na).
-
Refine the structural model using full-matrix least-squares methods, locating the lighter atoms (C, N, O, H) from the difference Fourier maps.
-
Anisotropically refine all non-hydrogen atoms. Hydrogen atoms may be located from the difference map or placed in calculated positions.
-
The final refined structure should have low residual factors (R1, wR2) and a goodness-of-fit (GooF) value close to 1.
-
Experimental workflow for single-crystal X-ray diffraction.
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy is used to identify the functional groups and probe the bonding within the [Fe(CN)₆]⁴⁻ complex. The cyanide ligand (C≡N) has a characteristic stretching frequency that is sensitive to the coordination environment.
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of finely ground this compound decahydrate (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar to ensure a homogeneous dispersion.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the powdered sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer's sample holder.
-
Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
The spectrum is typically recorded in transmittance or absorbance mode.
-
-
Sample Preparation:
-
Place a small amount of the crystalline this compound decahydrate into a capillary tube or onto a microscope slide.
-
-
Data Acquisition:
-
Place the sample in the spectrometer.
-
Focus the laser beam (e.g., 532 nm or 785 nm) onto the sample.
-
Set the laser power to a level that does not cause sample degradation.
-
Acquire the Raman spectrum over a suitable wavenumber range (e.g., 3500-100 cm⁻¹).
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
Table 2: Vibrational Spectroscopy Data for the Ferrocyanide Ion [Fe(CN)₆]⁴⁻ [5]
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |
| C≡N Stretching | ~2037 | ~2094 (A₁g), ~2060 (E_g), ~2040 (F₁u) |
| Fe-C Stretching | ~583 | - |
| Fe-C-N Bending | ~416 | - |
Note: The exact peak positions can vary slightly depending on the physical state (solid or solution) and the specific crystalline environment.
Experimental workflow for vibrational spectroscopy.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of this compound and the dehydration process of its hydrated form.
-
Sample Preparation:
-
Weigh a small amount of the this compound decahydrate sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.
-
Set the desired atmosphere (e.g., inert nitrogen or argon, or an oxidative air atmosphere) with a constant flow rate (e.g., 20-50 mL/min).
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
The instrument will simultaneously record the sample's mass change (TGA) and the heat flow difference between the sample and the reference (DSC) as a function of temperature.
-
Table 3: Thermal Analysis Data for this compound [6]
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Peak |
| Dehydration (loss of 10 H₂O) | 50 - 100 | ~37.2% (theoretical) | Endothermic |
| Decomposition of Anhydrous Na₄[Fe(CN)₆] | > 435 | - | Exothermic |
Note: The temperature ranges and mass loss can be influenced by experimental conditions such as heating rate and atmosphere.
Experimental workflow for TGA/DSC analysis.
Summary
This technical guide has outlined the key structural features of this compound decahydrate and the primary analytical techniques employed for its characterization. The provided data tables and experimental protocols offer a solid foundation for researchers. While a complete single-crystal XRD study with a publicly available CIF file would provide the most definitive structural information, the combination of the presented techniques allows for a thorough characterization of this compound. The detailed workflows for XRD, vibrational spectroscopy, and thermal analysis serve as a practical guide for designing and executing experiments to study this compound and related materials.
References
An In-depth Technical Guide to the Properties and Stability of Sodium Ferrocyanide Decahydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferrocyanide decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O), also known as yellow prussiate of soda, is a coordination compound with a history of diverse industrial applications.[1] While its use in the pharmaceutical industry is less common, its properties as a stable complexing agent are of interest in various stages of drug development and formulation. This technical guide provides a comprehensive overview of the physicochemical properties and stability of this compound decahydrate, with a focus on methodologies relevant to researchers and drug development professionals. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key stability-indicating assays.
Physicochemical Properties
This compound decahydrate is a yellow crystalline solid that is soluble in water but insoluble in alcohol.[2] The vibrant yellow color is characteristic of the ferrocyanide anion, [Fe(CN)₆]⁴⁻.[2] Despite the presence of cyanide ligands, the compound exhibits low toxicity due to the strong coordination bond between the iron and cyanide, which prevents the ready release of free cyanide under normal conditions.[2][3]
Table 1: Physical and Chemical Properties of this compound Decahydrate
| Property | Value | References |
| Chemical Formula | Na₄[Fe(CN)₆]·10H₂O | [4] |
| Molecular Weight | 484.06 g/mol | [5] |
| Appearance | Yellow crystalline powder or crystals | [4][5] |
| Odor | Odorless | [4] |
| Density | 1.458 g/cm³ | [4] |
| Melting Point | 81.5 °C (decomposes, loses water) | [4] |
| Solubility in Water | Soluble | [4] |
| Solubility in Alcohol | Insoluble | [2] |
| CAS Number | 14434-22-1 | [5] |
Table 2: Solubility of this compound (anhydrous) in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | 10.2 |
| 20 | 17.6 |
| 96.6 | 39.7 |
| [3] |
Stability Profile
The stability of this compound decahydrate is a critical parameter for its handling, storage, and application. The compound is generally stable under normal conditions but can decompose under the influence of heat, light, and acidic pH.[4]
Thermal Stability
This compound decahydrate is sensitive to heat. It begins to lose its water of crystallization at temperatures above 50 °C.[6] The anhydrous form decomposes at a much higher temperature.
Photostability
Exposure to ultraviolet (UV) light can induce the decomposition of this compound, particularly at the crystal edges.[3] In aqueous solutions, prolonged exposure to sunlight may lead to the slow formation of hydrogen cyanide.[3]
pH Stability
This compound is stable in neutral and alkaline solutions. However, in the presence of strong acids, particularly when heated, it decomposes to release toxic hydrogen cyanide gas.[7]
Experimental Protocols
The following section details experimental methodologies for assessing the stability of this compound decahydrate.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of this compound decahydrate.
Methodology: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature.[8]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound decahydrate into a ceramic or platinum TGA pan.
-
TGA Parameters:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The initial weight loss corresponds to the loss of water of crystallization, while subsequent losses at higher temperatures indicate the decomposition of the anhydrous salt.
Photostability Assessment by UV-Vis Spectrophotometry and HPLC
Objective: To evaluate the impact of light exposure on the stability of this compound decahydrate in solution, in accordance with ICH Q1B guidelines.[9]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound decahydrate in deionized water at a concentration of 1 mg/mL.
-
Prepare two sets of samples: one protected from light (control) and one exposed to light.
-
For the exposed set, place the solution in a chemically inert and transparent container (e.g., quartz cuvette).
-
For the control set, wrap the container in aluminum foil.
-
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
-
Maintain the temperature of the samples at a controlled room temperature to minimize thermal degradation.
-
-
Analysis by UV-Vis Spectrophotometry:
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Record the UV-Vis absorption spectrum of each aliquot over a wavelength range of 200-500 nm.
-
Monitor the absorbance at the characteristic wavelength for ferrocyanide (around 221 nm) to quantify its degradation.[1][3][10]
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
At the end of the exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method to separate and quantify any degradation products.
-
HPLC Conditions (based on a published method for ferrocyanide determination): [1][3][10]
-
Column: A suitable analytical column (e.g., C18) with a guard column.
-
Mobile Phase: A mixture of sodium perchlorate (B79767) and sodium hydroxide (B78521) solution.
-
Detection: UV detection at 221 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Compare the chromatograms of the exposed and control samples to identify and quantify any photolytic degradation products.
-
pH-Dependent Stability Assessment and Cyanide Release
Objective: To determine the stability of this compound decahydrate at different pH values and to quantify the potential release of free cyanide in acidic conditions.
Methodology:
-
Sample Preparation:
-
Prepare a series of buffer solutions with pH values ranging from acidic to neutral (e.g., pH 2, 4, 5, 7).
-
Prepare solutions of this compound decahydrate in each buffer at a known concentration.
-
-
Incubation:
-
Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C) for a specified period.
-
Withdraw samples at various time points.
-
-
Quantification of Ferrocyanide:
-
Analyze the samples using the HPLC method described in the photostability protocol to determine the concentration of remaining this compound.
-
-
Quantification of Released Cyanide:
-
Analyze the samples for free cyanide using a validated method, such as the pyridine-barbituric acid colorimetric method.[11]
-
Procedure Outline:
-
If necessary, perform an acid distillation to separate the free cyanide from the ferrocyanide complex.[11]
-
The released hydrogen cyanide is trapped in a sodium hydroxide solution.
-
The cyanide in the trapping solution is then reacted with chloramine-T and a pyridine-barbituric acid reagent to form a colored complex.
-
The absorbance of the colored solution is measured spectrophotometrically at approximately 570 nm.
-
Quantify the cyanide concentration using a calibration curve prepared with cyanide standards.
-
-
Signaling Pathways and Logical Relationships
As an inorganic coordination complex, this compound decahydrate does not directly participate in biological signaling pathways in the manner of a typical pharmaceutical agent. However, its chemical transformations and interactions can be represented through logical diagrams.
References
- 1. Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SODIUM FERROCYANİDE DECAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 5. This compound decahydrate 5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | C6FeN6.4Na | CID 26129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts. | Sigma-Aldrich [sigmaaldrich.com]
- 11. ysi.com [ysi.com]
An In-depth Technical Guide to the Solubility of Sodium Ferrocyanide in Aqueous and Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium ferrocyanide (Na₄[Fe(CN)₆]), also known as yellow prussiate of soda, is a coordination compound with significant applications across various industries, including as an anti-caking agent in food and road salt, in the production of pigments, and in the pharmaceutical industry for processes such as the removal of iron.[1] A thorough understanding of its solubility characteristics in different solvent systems is crucial for its application in chemical synthesis, formulation, and manufacturing processes. This guide provides a comprehensive overview of the solubility of this compound in both aqueous and organic solvents, detailed experimental protocols for solubility determination, and visualizations of its primary synthesis pathways.
Solubility of this compound
This compound is a yellow crystalline solid that is readily soluble in water but is generally considered insoluble in most organic solvents, particularly alcohol.[2][3][4][5][6][7] The solubility in aqueous solutions is highly dependent on temperature.
Aqueous Solubility
The solubility of this compound in water increases significantly with a rise in temperature. This property is critical for processes such as purification by recrystallization.[4] The quantitative data for the solubility of both anhydrous this compound and its decahydrate (B1171855) form in water at various temperatures are summarized in the table below.
Table 1: Aqueous Solubility of this compound at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL of water) - Anhydrous (Na₄[Fe(CN)₆]) | Solubility ( g/100 g of water) - Decahydrate (Na₄[Fe(CN)₆]·10H₂O) | Reference(s) |
| 1 | 10.2 | - | [8] |
| 10 | 10.2 | - | [9] |
| 17 | 14.7 | - | [8] |
| 20 | 17.6 | 31.85 | [9][10] |
| 25 | 17.6 | 33.87 | [8][10] |
| 53 | 28.1 | - | [8] |
| 85 | 39.0 | - | [8] |
| 96.6 | 39.7 | - | [9] |
| 98 | - | 156.5 | [10] |
Organic Solvent Solubility
This compound exhibits poor solubility in most organic solvents. This characteristic is attributed to its ionic nature.
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference(s) |
| Alcohol (general) | Insoluble | [2][3][4][6][7][9][11][12][13] |
| Ethanol | Insoluble | [10] |
| Methanol | Slightly Soluble | [14] |
Experimental Protocols for Solubility Determination
The determination of the solubility of an inorganic salt like this compound in an aqueous solution can be accurately performed using the gravimetric method. This method involves preparing a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solute.
Gravimetric Method for Aqueous Solubility Determination
Objective: To determine the solubility of this compound in water at a specific temperature.
Materials and Apparatus:
-
This compound (decahydrate or anhydrous)
-
Distilled or deionized water
-
Erlenmeyer flask with a stopper
-
Thermostatic water bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Volumetric pipette (e.g., 10 mL or 25 mL)
-
Pre-weighed evaporating dish or beaker
-
Drying oven
-
Analytical balance
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask. The presence of undissolved solid is necessary to ensure saturation.[1]
-
Seal the flask and place it in a thermostatic water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is saturated when the concentration of the dissolved solute remains constant over time.[1]
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 25.00 mL) of the clear supernatant using a volumetric pipette. To avoid temperature changes that could affect solubility, ensure the pipette is at the same temperature as the solution.
-
Transfer the pipetted solution to a pre-weighed evaporating dish.
-
-
Solvent Evaporation:
-
Carefully heat the evaporating dish to evaporate the water. This can be done on a steam bath or a hot plate at a low temperature to prevent spattering.
-
Once the bulk of the water has evaporated, transfer the dish to a drying oven set at a temperature sufficient to remove all water of hydration if starting with the decahydrate (e.g., 105-110°C).[8][15]
-
-
Weighing the Solute:
-
After drying, place the evaporating dish in a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the dish containing the dry this compound on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.[8]
-
Calculations:
-
Mass of the empty evaporating dish = M₁
-
Mass of the evaporating dish + dry this compound = M₂
-
Mass of dissolved this compound = M₂ - M₁
-
Volume of the aqueous solution taken = V (in mL)
The solubility can then be expressed in grams per 100 mL of water.
Synthesis of this compound
The industrial production of this compound typically follows one of two main pathways. The primary modern method starts with hydrogen cyanide, while an older, also commercially practiced method, utilizes crude sodium cyanide.
Industrial Production from Hydrogen Cyanide
The most common industrial synthesis involves the reaction of hydrogen cyanide with ferrous chloride and calcium hydroxide. This multi-step process is designed to produce high-purity this compound decahydrate.[9]
Caption: Industrial synthesis of this compound from hydrogen cyanide.
Synthesis from Crude Sodium Cyanide
An alternative production route starts with crude sodium cyanide, which is reacted with ferrous sulfate. This method also involves the formation of an intermediate calcium ferrocyanide.[2]
Caption: Synthesis of this compound from crude sodium cyanide.
Conclusion
The solubility of this compound is well-characterized, with high solubility in water that is directly proportional to temperature and general insolubility in organic solvents. These properties are fundamental to its industrial applications and purification processes. The provided experimental protocol for determining aqueous solubility offers a reliable method for researchers. Furthermore, the visualized synthesis pathways illustrate the key steps in the industrial production of this important inorganic compound. This guide serves as a valuable technical resource for professionals in research, development, and manufacturing who work with this compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. US2431601A - Production of this compound - Google Patents [patents.google.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. CN85106171A - Method of production of this compound without wastewater - Google Patents [patents.google.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. pharmajournal.net [pharmajournal.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. forestsclearance.nic.in [forestsclearance.nic.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Test No. 105: Water Solubility - Overton [app.overton.io]
- 14. scribd.com [scribd.com]
- 15. Ferrocyanides - 911Metallurgist [911metallurgist.com]
An In-depth Technical Guide to Sodium Ferrocyanide (CAS Number 13601-19-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium ferrocyanide, with the CAS number 13601-19-9 for its anhydrous form and 14434-22-1 for the decahydrate (B1171855), is a coordination compound with a rich history and diverse applications. While it is widely known as an anti-caking agent in food and road salt, its utility in the scientific realm, particularly in biological research and drug development, is centered on its role in the venerable Prussian blue histochemical stain. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for its characterization and use, and a discussion of its application in assessing cellular iron content, a critical parameter in various disease states and in the evaluation of novel therapeutics.
Core Properties of this compound
This compound is the sodium salt of the coordination complex [Fe(CN)₆]⁴⁻. It typically exists as a pale yellow crystalline solid in its decahydrate form (Na₄[Fe(CN)₆]·10H₂O), also known as yellow prussiate of soda.[1][2][3][4] Despite the presence of cyanide ligands, the compound exhibits low toxicity because the cyanide groups are tightly bound to the central iron atom, preventing their release under physiological conditions.[2][5] However, in the presence of strong acids or upon exposure to UV light, the toxic gas hydrogen cyanide can be liberated.[2][6][7]
Physical and Chemical Properties
A summary of the key physical and chemical properties of both anhydrous this compound and its decahydrate form is presented in the tables below for easy comparison.
| Property | Anhydrous this compound (Na₄[Fe(CN)₆]) | This compound Decahydrate (Na₄[Fe(CN)₆]·10H₂O) |
| CAS Number | 13601-19-9 | 14434-22-1 |
| Molecular Formula | C₆FeN₆Na₄[8] | C₆H₂₀FeN₆Na₄O₁₀[9] |
| Molecular Weight | 303.91 g/mol [2][8] | 484.06 g/mol [6][10] |
| Appearance | Pale yellow crystals[2][6][11] | Pale yellow, slightly efflorescent monoclinic crystals[6][12][13] |
| Odor | Odorless[2][11] | Odorless[12] |
| Density | 1.458 g/cm³[2][11] | 1.458 g/cm³[1][13] |
| Melting Point | 435 °C (decomposes)[2][10][11] | 81.5 °C (decomposes, loses water)[2][11] |
| Decomposition | Decomposes at 435 °C in a vacuum to form sodium cyanide, iron, carbon, and nitrogen.[6] When heated in air, it decomposes to form sodium cyanide and iron carbide.[6] | Loses water of crystallization at 50-60 °C and becomes anhydrous.[6][11] |
| Crystal Structure | Monoclinic[2][12] | Monoclinic[2][12] |
| Refractive Index (n_D) | 1.530[2][6] | 1.530[2][6] |
Solubility Data
| Solvent | Solubility of Anhydrous this compound ( g/100 mL) |
| Water at 10 °C | 10.2[2][11] |
| Water at 20 °C | 17.6[2][11][14] |
| Water at 96.6 °C | 39.7[2][11] |
| Alcohol | Insoluble[1][2][12] |
| Organic Solvents | Insoluble[1][3] |
Safety and Toxicity
| Parameter | Value |
| LD₅₀ (Oral, rat) | 1600-3200 mg/kg[5] to 5100 mg/kg[15] |
| Acceptable Daily Intake (ADI) | 0–0.025 mg/kg body weight[1][2][13] |
| Reactivity | Reacts with strong acids to produce toxic hydrogen cyanide gas.[1][2][6] Solutions can also produce hydrogen cyanide upon prolonged exposure to sunlight.[6][8] It is incompatible with strong oxidizing agents.[16][17][18] |
| Health Hazards | May cause mild skin and eye irritation.[9][15] Ingestion of large quantities may be harmful.[15] |
Experimental Protocols
This section provides detailed methodologies for the determination of key properties of this compound and its application in a biological context.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from general principles outlined in the United States Pharmacopeia (USP) for determining the solubility of inorganic salts.[5][17][19]
Objective: To determine the equilibrium solubility of this compound decahydrate in water at a specified temperature.
Materials:
-
This compound decahydrate (Na₄[Fe(CN)₆]·10H₂O)
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Centrifuge
-
Spectrophotometer
-
Ferrous sulfate (B86663) solution (for quantification)[20]
Procedure:
-
Add an excess amount of this compound decahydrate to a known volume of deionized water in a sealed flask.
-
Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included.
-
Centrifuge the sample to remove any remaining suspended particles.
-
Accurately dilute a known volume of the clear supernatant.
-
Quantify the concentration of ferrocyanide in the diluted sample using a suitable analytical method, such as spectrophotometry after forming a colored complex (e.g., Prussian blue with an excess of ferric ions).[20]
-
Calculate the solubility in g/100 mL based on the measured concentration and dilution factor.
Determination of Melting Point and Decomposition
This protocol follows the principles of the capillary melting point method as described in the United States Pharmacopeia (USP) <741>, suitable for hydrated salts.[1][11][13]
Objective: To determine the temperature at which this compound decahydrate loses its water of crystallization and the melting/decomposition point of the anhydrous form.
Materials:
-
This compound decahydrate
-
Capillary tubes
-
Melting point apparatus or a thermogravimetric analyzer (TGA)
Procedure (Capillary Method):
-
Finely powder a small amount of this compound decahydrate.
-
Pack the powder into a capillary tube to a height of 2.5-3.5 mm.[1]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute), especially near the expected transition temperatures.[11][21]
-
Observe the sample for any changes. The temperature at which the crystals lose their water of hydration (often observed as a change in appearance or efflorescence) should be noted (around 81.5 °C).[2][11]
-
Continue heating and record the temperature at which the now anhydrous salt melts and decomposes (around 435 °C).[2][11]
Procedure (Thermogravimetric Analysis - TGA):
-
Place a precisely weighed sample of this compound decahydrate into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. A significant weight loss corresponding to the loss of ten water molecules will be observed around 50-82 °C.[4][6][14]
-
Further heating will show the decomposition of the anhydrous salt at higher temperatures.
Prussian Blue Staining for Cellular Iron
This protocol is a standard method for the histochemical detection of ferric (Fe³⁺) iron in cultured cells and is a primary application of this compound in a research setting.[12][15][16]
Objective: To visualize the presence and distribution of intracellular ferric iron deposits (hemosiderin) in cultured cells.
Materials:
-
Cultured cells grown on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
Cell fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Perls' solution A: 10% (w/v) Potassium Ferrocyanide (or this compound) in deionized water.
-
Perls' solution B: 20% (v/v) Hydrochloric Acid (HCl) in deionized water.
-
Working Perls' solution: Mix equal parts of solution A and B immediately before use.[22]
-
Nuclear Fast Red or other suitable counterstain
-
Microscope
Procedure:
-
Wash the cultured cells with PBS.
-
Fix the cells with the fixation solution for 15-20 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Incubate the cells with the freshly prepared working Perls' solution for 20 minutes at room temperature.[1]
-
Wash the cells thoroughly with deionized water.
-
Counterstain the cells with Nuclear Fast Red for 5 minutes to visualize the nuclei.[22]
-
Rinse briefly in deionized water.
-
Dehydrate the cells through a graded series of ethanol (B145695) and clear with xylene (if mounting on slides).
-
Mount the coverslips onto microscope slides with a suitable mounting medium.
-
Visualize under a light microscope. Ferric iron deposits will appear as distinct blue precipitates.[15]
Applications in Research and Drug Development
While this compound has numerous industrial applications, its role in the life sciences is primarily as a key reagent in the Prussian blue reaction for the detection of ferric iron.[3][15][21]
Detection of Cellular Iron and Ferroptosis
Iron is an essential element, but its excess can be toxic, leading to the generation of reactive oxygen species and a form of programmed cell death known as ferroptosis. Many pathological conditions, including neurodegenerative diseases and certain cancers, are associated with dysregulated iron metabolism.[12] The Prussian blue stain is an invaluable tool for researchers and drug development professionals to:
-
Assess iron overload: In cell culture models of diseases like hemochromatosis or in response to compounds that disrupt iron homeostasis.
-
Study ferroptosis: By visualizing the accumulation of intracellular iron, a key trigger for this cell death pathway.
-
Screen for drug efficacy: A drug candidate designed to chelate iron or modulate iron transport can be evaluated by its ability to reduce the intensity of Prussian blue staining in iron-overloaded cells.
Role in Biological Systems
The ferrocyanide anion, [Fe(CN)₆]⁴⁻, can act as an electron donor in certain biological systems. For instance, it has been shown to donate electrons to cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[21] However, this function is primarily of interest in fundamental biochemical studies and does not represent a direct modulatory role in a signaling pathway in the classical sense. It is important to distinguish this compound from sodium nitroprusside, another iron-cyanide complex that is a well-known nitric oxide (NO) donor and has significant effects on signaling pathways.[11][17][23][24] this compound itself is not an NO donor.
Visualizations
Chemical Reactions and Workflows
Caption: Industrial production of this compound.
Caption: The Prussian blue histochemical reaction.
Caption: Workflow for assessing drug effects on cellular iron.
Conclusion
This compound (CAS 13601-19-9) is a stable coordination compound with well-defined physical, chemical, and toxicological properties. For researchers, scientists, and drug development professionals, its most significant application lies in its use as a reagent for the Prussian blue stain, a robust and sensitive method for detecting ferric iron in biological samples. This capability allows for the investigation of cellular processes related to iron metabolism and the screening of therapeutic agents targeting iron-related pathologies. The experimental protocols and workflows detailed in this guide provide a framework for the accurate characterization and application of this versatile compound in a modern research setting.
References
- 1. thinksrs.com [thinksrs.com]
- 2. Graphviz [graphviz.org]
- 3. polysciences.com [polysciences.com]
- 4. SODIUM FERROCYANİDE DECAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 5. biorelevant.com [biorelevant.com]
- 6. Challenges in development and management of orphan drugs-a case study of Prussian blue insoluble - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound decahydrate | C6H20FeN6Na4O10 | CID 6093374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. uspbpep.com [uspbpep.com]
- 14. stackoverflow.com [stackoverflow.com]
- 15. Perls Prussian blue - Wikipedia [en.wikipedia.org]
- 16. Perls' Prussian blue staining and chemistry of Prussian blue and Turnbull blue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uspnf.com [uspnf.com]
- 18. dot | Graphviz [graphviz.org]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. indianchemicalsociety.com [indianchemicalsociety.com]
- 21. thinksrs.com [thinksrs.com]
- 22. uspnf.com [uspnf.com]
- 23. Fluorescence quenching-based assays for hydrolyzing enzymes. Application of time-resolved fluorometry in assays for caspase, helicase, and phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Deciphering the nitric oxide, cyanide and iron-mediated actions of sodium nitroprusside in cotyledons of salt stressed sunflower seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Coordination Chemistry and Bonding of Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferrocyanide, with the chemical formula Na₄[Fe(CN)₆], is a coordination compound consisting of a central iron(II) ion octahedrally coordinated to six cyanide ligands. In its hydrated form, this compound decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O), it is also known as yellow prussiate of soda.[1][2] This complex is of significant interest due to its low toxicity compared to other cyanide salts, a consequence of the strong covalent bond between the cyanide ligands and the iron center, which prevents the ready release of free cyanide.[1]
This technical guide provides a comprehensive overview of the coordination chemistry and bonding of this compound, with a focus on its molecular structure, spectroscopic properties, and key chemical transformations. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Molecular Structure and Bonding
The ferrocyanide anion, [Fe(CN)₆]⁴⁻, is the core of this compound's chemistry. The central iron atom is in the +2 oxidation state with a d⁶ electronic configuration. The cyanide ions (CN⁻) are strong-field ligands, leading to a low-spin electronic configuration where all six d-electrons are paired in the t₂g orbitals. This arrangement results in a diamagnetic complex.
Valence bond theory describes the bonding in [Fe(CN)₆]⁴⁻ as involving d²sp³ hybridization of the iron(II) ion's orbitals to form six equivalent hybrid orbitals. These orbitals overlap with the lone pair of electrons on the carbon atom of each of the six cyanide ligands, forming strong sigma bonds. The resulting geometry of the [Fe(CN)₆]⁴⁻ anion is octahedral.
The overall structure of this compound decahydrate is a monoclinic crystal system.[1]
Quantitative Structural and Physical Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound Decahydrate
| Property | Value |
| Molecular Formula | Na₄[Fe(CN)₆]·10H₂O |
| Molar Mass | 484.06 g/mol [3] |
| Appearance | Pale yellow crystalline solid[1] |
| Crystal System | Monoclinic[1] |
| Density | 1.458 g/cm³[1] |
| Solubility in Water | 10.2 g/100 mL (10 °C)[1] |
| 17.6 g/100 mL (20 °C)[1] | |
| 39.7 g/100 mL (96.6 °C)[1] | |
| Solubility in Alcohol | Insoluble[1] |
| Refractive Index (n_D) | 1.530[1] |
| Melting Point | 81.5 °C (decomposes)[1] |
Table 2: Thermodynamic Properties for the Ferrocyanide Ion
| Property | Value |
| Standard Enthalpy of Formation (ΔH°_f) (aq) | 455.64 kJ/mol[4] |
| Standard Gibbs Free Energy of Formation (ΔG°_f) (aq) | 694.92 kJ/mol[4] |
| Standard Molar Entropy (S°) (aq) | 94.98 J/(mol·K)[4] |
Spectroscopic Characterization
The electronic and vibrational structure of this compound can be elucidated through various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Parameter | Value/Range | Assignment/Comments |
| Infrared (IR) Spectroscopy | ν(C≡N) | ~2040 cm⁻¹ | C≡N stretching vibration of the [Fe(CN)₆]⁴⁻ ion.[5] |
| Raman Spectroscopy | ν(C≡N) (A₁g) | ~2096 cm⁻¹ | Symmetric C≡N stretching mode.[6] |
| ν(C≡N) (E_g) | ~2056 cm⁻¹ | Degenerate C≡N stretching mode.[6] | |
| Mössbauer Spectroscopy | Isomer Shift (δ) | Near 0 mm/s (relative to stainless steel) | Consistent with a low-spin Fe(II) state.[7] |
| Quadrupole Splitting (ΔE_Q) | 0 mm/s | The ideal octahedral symmetry results in no electric field gradient at the nucleus. | |
| UV-Vis Spectroscopy | λ_max | No significant absorption in the visible range | The d-d transitions are spin-forbidden in the low-spin d⁶ configuration. |
Key Chemical Reactions and Logical Relationships
The ferrocyanide ion participates in several important chemical reactions, which are fundamental to its applications. These include its formation, its reversible oxidation to ferricyanide, and its reaction with iron(III) ions to form the intensely colored pigment, Prussian blue.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. metrohm.com [metrohm.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. drjez.com [drjez.com]
- 5. nathan.instras.com [nathan.instras.com]
- 6. Monitoring ferrocyanide oxidation using hyphenated EC-Raman | Metrohm [metrohm.com]
- 7. Mössbauer Spectra of Some Iron Complexes | Semantic Scholar [semanticscholar.org]
In-Depth Technical Guide on the Toxicity and Safety of Sodium Ferrocyanide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the toxicological profile and safe laboratory handling of sodium ferrocyanide (Na₄[Fe(CN)₆]), also known as yellow prussiate of soda. The information is intended to support risk assessment and ensure the safety of laboratory personnel.
Executive Summary
This compound is a coordination compound with low acute toxicity. The cyanide ligands are tightly bound to the iron center, limiting the release of free cyanide under normal physiological conditions. The primary hazard associated with this compound is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon reaction with strong acids or exposure to ultraviolet (UV) light. The kidneys are considered the primary target organ for toxicity. This guide summarizes key toxicological data, outlines safe handling procedures, and provides detailed protocols for relevant in vitro toxicity assays.
Toxicological Data
The toxicity of this compound is primarily attributed to the ferrocyanide ion. Below is a summary of key quantitative toxicological data.
Table 1: Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference(s) |
| Rat | Oral | 1600 - 3200 mg/kg body weight | [1] |
| Rat | Oral | 5100 mg/kg body weight | |
| Rat | Oral | 15600 mg/kg body weight | [2] |
| Rat | Dermal | > 2000 mg/kg body weight | [2] |
| Mouse | Intraperitoneal | 512 - 1024 mg/kg body weight | [3] |
Table 2: Occupational Exposure Limits and Acceptable Daily Intake
| Parameter | Value | Issuing Organization/Reference |
| OSHA PEL (as Cyanide) | 5 mg/m³ (TWA) | |
| NIOSH REL (as Cyanide) | 4.7 ppm (5 mg/m³) (STEL - 10 minutes) | |
| ACGIH TLV (as Cyanide) | 5 mg/m³ (Ceiling) | |
| Acceptable Daily Intake (ADI) | 0 - 0.025 mg/kg body weight | [4][5] |
| Group ADI for ferrocyanides (as ferrocyanide ion) | 0.03 mg/kg body weight per day | [6][7] |
(PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; TLV: Threshold Limit Value; ADI: Acceptable Daily Intake)
Key Toxicological Endpoints
Acute Toxicity
This compound exhibits low acute oral toxicity.[1][4] The tightly bound nature of the cyanide ions to the iron atom prevents significant release of free cyanide in the gastrointestinal tract.[4]
Genotoxicity
In vitro studies using the Comet assay on human lymphocytes have shown that this compound is not genotoxic at concentrations up to 10 mM.[6]
Nephrotoxicity
The kidneys are the primary target organ for ferrocyanide toxicity.[7] High doses can lead to kidney damage.[1] The mechanism is thought to involve the elimination of the ferrocyanide ion via the glomeruli.[1] A No Observed Adverse Effect Level (NOAEL) for renal effects in a chronic rat study was identified as 4.4 mg this compound/kg body weight per day.[6]
Experimental Protocols
Cytotoxicity Assessment
This protocol determines the number of viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells do not.
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Prepare a single-cell suspension of the cells to be tested.
-
In a microcentrifuge tube, mix 1 part of the cell suspension with 1 part of 0.4% Trypan Blue solution.
-
Allow the mixture to incubate at room temperature for 3 minutes. Do not exceed 5 minutes, as longer incubation can lead to viable cells taking up the dye.
-
Load a hemocytometer with the cell/trypan blue mixture.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
This assay is based on the reduction of the blue, non-fluorescent dye resazurin (B115843) to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.
Materials:
-
Cells in culture
-
Resazurin solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
96-well microplate (opaque-walled for fluorescence)
-
Plate reader (for fluorescence or absorbance)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (this compound) in culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 1 to 4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8]
-
Cell viability is expressed as a percentage of the fluorescence of the untreated control cells.
Genotoxicity Assessment: Alkaline Comet Assay on Human Lymphocytes
This assay detects DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.
Materials:
-
Isolated human peripheral blood lymphocytes
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Electrophoresis tank
Procedure:
-
Isolate lymphocytes from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Pre-coat microscope slides with 1% NMPA and allow them to dry.
-
Mix the lymphocyte suspension with 0.5% LMPA at 37°C.
-
Layer the cell/agarose mixture onto the pre-coated slides and cover with a coverslip.
-
Allow the agarose to solidify at 4°C for at least 10 minutes.
-
Remove the coverslips and immerse the slides in cold lysis solution overnight at 4°C.
-
Gently rinse the slides with distilled water and place them in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and current (e.g., 300 mA) for 20-30 minutes.
-
After electrophoresis, gently remove the slides and neutralize them by washing with neutralization buffer three times for 5 minutes each.
-
Stain the DNA with an appropriate fluorescent dye.
-
Visualize and score the comets using a fluorescence microscope equipped with an imaging analysis system. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound-Induced Nephrotoxicity
While the precise signaling pathways of this compound-induced toxicity are not fully elucidated, evidence from other chemical-induced nephrotoxicity studies suggests the potential involvement of oxidative stress and subsequent activation of inflammatory pathways. The iron in the ferrocyanide complex, although stable, could potentially participate in redox cycling under certain cellular conditions, leading to the generation of reactive oxygen species (ROS). ROS can then trigger downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are known to be involved in cellular stress responses, inflammation, and apoptosis.[9][10][11][12]
Experimental Workflow for In Vitro Toxicity Assessment
The following diagram illustrates a typical workflow for the in vitro toxicity assessment of this compound.
Safe Laboratory Handling and Procedures
-
Engineering Controls: Use in a well-ventilated area. A fume hood is recommended, especially when there is a risk of dust generation or reaction with acids.[13]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Spill Response:
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
-
For large spills, evacuate the area and use appropriate PPE, including respiratory protection.[13]
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[8]
-
Conclusion
This compound is a compound of low acute toxicity, with its primary hazard being the potential release of hydrogen cyanide gas under acidic conditions or UV exposure. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is crucial for its safe handling. For researchers in drug development and related fields, understanding its toxicological profile, particularly its potential for nephrotoxicity at high doses, is essential for accurate risk assessment in experimental designs. The provided in vitro assay protocols offer a framework for further investigation into the specific cellular effects of this compound.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchtweet.com [researchtweet.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. graphviz.org [graphviz.org]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Trypan blue exclusion test of cell viability. | Semantic Scholar [semanticscholar.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Geraniol Averts Methotrexate-Induced Acute Kidney Injury via Keap1/Nrf2/HO-1 and MAPK/NF-κB Pathways [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 13. biotium.com [biotium.com]
- 14. Research SOP: EVALUATION OF CYTOTOXICITY POTENTIAL OF TEST SAMPLE USING TRYPAN BLUE DYE EXCLUSION METHOD [researchsop.com]
- 15. The use of isolated peripheral lymphocytes and human whole blood in the comet assay protocol v1 [protocols.io]
An In-depth Technical Guide to the Thermochemical Properties and Decomposition of Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferrocyanide, with the chemical formula Na₄[Fe(CN)₆], is a coordination compound that exists as a decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O) at room temperature. This yellow crystalline solid is widely utilized in various industrial applications, including as an anti-caking agent for road and food-grade salt, in the production of pigments like Prussian blue, and in metallurgy. For researchers, scientists, and professionals in drug development, a thorough understanding of its thermochemical properties and decomposition behavior is crucial for ensuring safety, stability, and efficacy in its various applications. This technical guide provides a comprehensive overview of the available data on the thermochemical properties and decomposition pathways of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its decahydrate form is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | This compound (Anhydrous) | This compound Decahydrate |
| Chemical Formula | Na₄[Fe(CN)₆] | Na₄[Fe(CN)₆]·10H₂O |
| Molar Mass | 303.91 g/mol | 484.06 g/mol |
| Appearance | Pale yellow crystals | Yellow crystalline solid |
| Density | 1.458 g/cm³ | 1.458 g/cm³ |
| Solubility in Water | Soluble | Soluble |
| Solubility in Alcohol | Insoluble | Insoluble |
Thermochemical Properties
Experimental Determination of Thermochemical Properties: Methodological Overview
Should experimental determination be required, the following established protocols are recommended:
-
Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) can be determined using solution calorimetry. This involves dissolving the this compound salt in a suitable solvent and measuring the heat of solution. By applying Hess's law in conjunction with the known enthalpies of formation of the other reactants and products in the dissolution reaction, the enthalpy of formation of the compound can be calculated.
-
Standard Molar Entropy: The standard molar entropy (S°) is typically determined by measuring the heat capacity (Cp) of the substance from a temperature approaching absolute zero (0 K) up to the standard temperature of 298.15 K. The entropy is then calculated by integrating Cp/T over this temperature range. For hydrated salts, the entropy of dehydration must also be accounted for.
-
Heat Capacity: The heat capacity (Cp) can be measured using techniques such as Differential Scanning Calorimetry (DSC). A typical procedure involves heating a known mass of the sample at a constant rate and comparing the heat flow required to that of a standard reference material.
Thermal Decomposition
The thermal stability and decomposition of this compound are highly dependent on its hydration state and the surrounding atmosphere.
Dehydration of this compound Decahydrate
This compound decahydrate loses its ten water molecules in a stepwise manner upon heating. The dehydration process generally begins at temperatures around 50°C and is complete by approximately 81.5°C, yielding the anhydrous salt.
Table 2: Dehydration Data for this compound Decahydrate
| Temperature Range | Process |
| 50 - 81.5 °C | Loss of water of crystallization |
Decomposition of Anhydrous this compound
Anhydrous this compound is thermally more stable than its hydrated form. Its decomposition behavior is significantly influenced by the atmospheric conditions.
Table 3: Decomposition of Anhydrous this compound under Different Conditions
| Condition | Onset Temperature | Decomposition Products |
| In Vacuum | ~ 435 °C | Sodium cyanide (NaCN), Iron (Fe), Carbon (C), Nitrogen (N₂) |
| In Air | - | Decomposition can be influenced by oxidation, potentially forming iron oxides and sodium carbonate in addition to cyanides. |
| In Inert Atmosphere (e.g., Argon) | - | Similar to decomposition in vacuum, yielding cyanide salts, metal, and non-metal elements. |
Decomposition in the Presence of Other Reagents
The decomposition of this compound can be initiated or altered by the presence of other chemical species:
-
Acids: In the presence of strong acids, especially when heated, this compound decomposes to release highly toxic hydrogen cyanide (HCN) gas.
-
Ultraviolet (UV) Light: Exposure to UV radiation can also lead to the decomposition of ferrocyanide solutions, with the potential to liberate hydrogen cyanide.
-
Ferric Oxide: In the presence of ferric oxide (Fe₂O₃), the thermal decomposition of sodium cyanide can lead to the formation of this compound as an intermediate, which then further decomposes at higher temperatures.
Experimental Protocols for Decomposition Analysis
The thermal decomposition of this compound can be investigated using a combination of thermoanalytical techniques.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
A simultaneous TGA-DSC analysis is a powerful tool to study the decomposition process.
-
Objective: To determine the temperature ranges of dehydration and decomposition, and the associated mass losses and thermal events (endothermic or exothermic).
-
Methodology:
-
A small, accurately weighed sample of this compound (decahydrate or anhydrous) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
The sample is heated in a TGA-DSC instrument at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).
-
The analysis is performed under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) with a constant purge gas flow rate.
-
The TGA curve will show mass loss as a function of temperature, corresponding to dehydration and decomposition.
-
The DSC curve will indicate the endothermic or exothermic nature of these events.
-
Evolved Gas Analysis (EGA)
To identify the gaseous products released during decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Objective: To identify the chemical composition of the gases evolved during the thermal decomposition of this compound.
-
Methodology:
-
The TGA experiment is performed as described above.
-
The gas outlet of the TGA is connected to the inlet of an MS or FTIR spectrometer via a heated transfer line.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature.
-
The obtained spectra are analyzed to identify the gaseous decomposition products, such as water, nitrogen, and potentially hydrogen cyanide.
-
Visualizing Decomposition Pathways
The following diagram illustrates the key decomposition pathways of this compound under different conditions.
Caption: Decomposition pathways of this compound.
Conclusion
This technical guide has summarized the available information on the thermochemical properties and decomposition of this compound. While key physicochemical properties and decomposition pathways are relatively well-documented, a significant gap exists in the availability of quantitative thermochemical data such as enthalpy of formation, standard molar entropy, and heat capacity. The experimental determination of these properties is crucial for a more complete understanding and modeling of this important industrial chemical. The provided overview of experimental methodologies offers a roadmap for researchers to obtain this critical data. Furthermore, the detailed decomposition behavior under various conditions highlights the importance of handling this compound with appropriate safety precautions, particularly concerning the potential release of toxic cyanide compounds.
Sodium Ferrocyanide: A Versatile Precursor in Advanced Materials Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferrocyanide, Na₄[Fe(CN)₆], also known as yellow prussiate of soda, is a coordination compound with a rich history in chemistry.[1] While traditionally used in pigments and as an anti-caking agent, its utility as a precursor in the synthesis of advanced materials has garnered significant scientific interest.[1][2] The hexacyanoferrate anion, [Fe(CN)₆]⁴⁻, provides a robust and versatile building block, offering a source of both iron and cyanide ligands. This guide explores the role of this compound in the synthesis of key material classes, including Prussian blue analogues, and nitrogen-doped carbon materials. It provides an overview of the synthetic methodologies, quantitative data on material properties, and detailed experimental protocols.
Prussian Blue and its Analogues (PBAs)
Prussian blue analogues (PBAs) are a class of metal-organic frameworks with a general formula of AₓM¹[M²(CN)₆]ᵧ·nH₂O, where A is an alkali metal ion (such as Na⁺ or K⁺), and M¹ and M² are transition metal ions.[3] this compound is a key precursor for synthesizing the hexacyanoferrate framework. These materials are extensively investigated for their applications in electrochemical energy storage, particularly as cathode materials in sodium-ion batteries, owing to their open framework structure that facilitates rapid ion diffusion.[4]
Synthesis Methodologies
The synthesis of PBAs from this compound can be broadly categorized into three main methods: co-precipitation, hydrothermal synthesis, and electrochemical deposition.[2]
-
Co-precipitation: This is the most common and scalable method, involving the reaction of an aqueous solution of this compound with a solution containing one or more transition metal salts.[5] The rapid precipitation that occurs can lead to the formation of nanoparticles with a high number of vacancies and coordinated water molecules, which can impact electrochemical performance.[1][6] Parameters such as precursor concentration, flow rate, temperature, and the presence of chelating agents or surfactants can be tuned to control the particle size, morphology, and crystallinity of the final product.[5][7]
-
Hydrothermal Synthesis: This method involves carrying out the synthesis in a sealed vessel under elevated temperature and pressure.[2] The decomposition of the ferrocyanide complex in an acidic solution can be utilized to react with residual ferrocyanide to form Prussian blue.[2] This technique can lead to materials with higher crystallinity and fewer defects.
-
Electrochemical Deposition: In this method, a film of the PBA is grown on an electrode surface by applying an electrochemical potential.[2] This technique is particularly useful for creating thin films for specific electronic and sensing applications.
Quantitative Data on PBA Performance
The electrochemical performance of PBAs derived from this compound is highly dependent on the synthesis conditions and the choice of transition metals. The following tables summarize key performance metrics for various PBAs used as cathode materials in sodium-ion batteries.
Table 1: Electrochemical Performance of Sodium Manganese Ferrocyanide (Na₁̣₆Mn[Fe(CN)₆]₀̣₉) [8][9]
| Parameter | Uncoated PBM | PBM@NVOPF (2.0% molar ratio) |
| Initial Discharge Capacity (1 C) | 105.7 mAh g⁻¹ | 101.5 mAh g⁻¹ |
| Initial Discharge Capacity (10 C) | 76.7 mAh g⁻¹ | 91.4 mAh g⁻¹ |
| Capacity Retention (500 cycles at 1 C, 20°C) | 42.0% | 84.3% |
| Initial Discharge Capacity (1 C, 55°C) | - | 109.5 mAh g⁻¹ |
| Capacity Retention (200 cycles at 1 C, 55°C) | 35.7% (after 40 cycles) | 78.8% |
Table 2: Electrochemical Performance of Various PBAs
| Material | Synthesis Method | Initial Discharge Capacity | Current Density | Cycle Life | Reference |
| Na₁.₅₆Fe[Fe(CN)₆]₀.₉₀·2.42H₂O | Y-tube assisted co-precipitation | 71.9 mAh g⁻¹ | 10 C (1400 mA g⁻¹) | 69.8% retention after 200 cycles at 0.5 C | [10] |
| Mixed Fe,Mn PBA | Co-precipitation with additives | 120-130 mAh g⁻¹ | C/5 | 75% retention after 100 cycles | [11] |
| Vanadium-incorporated PBA (VFPB1) | One-step synthesis | ~70 mAh g⁻¹ | 50 mA g⁻¹ | 82.5% retention after 100 cycles | [1] |
| KₓNaᵧMnFe(CN)₆ | Facile co-precipitation | 133.3 mAh g⁻¹ | 20 mA g⁻¹ | - | [12] |
Experimental Protocols
This protocol is adapted from a typical co-precipitation method for synthesizing Prussian blue analogues.
Materials:
-
This compound decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O)
-
Manganese(II) chloride (MnCl₂)
-
Deionized water
Procedure:
-
Prepare Precursor Solutions:
-
Solution A: Dissolve a stoichiometric amount of this compound decahydrate in deionized water to achieve the desired concentration (e.g., 0.1 M).
-
Solution B: Dissolve a stoichiometric amount of manganese(II) chloride in deionized water to achieve the desired concentration (e.g., 0.1 M).
-
-
Co-precipitation:
-
Slowly add Solution B to Solution A dropwise under vigorous stirring at room temperature. A precipitate will form immediately.
-
Alternatively, for better control over particle size and morphology, use a syringe pump to introduce both solutions simultaneously into a reaction vessel containing deionized water.[3]
-
-
Aging:
-
Continue stirring the suspension for a period of time (e.g., 2-24 hours) to allow for crystal growth and aging.
-
-
Washing and Collection:
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product repeatedly with deionized water and then with ethanol (B145695) to remove any unreacted precursors and impurities.
-
-
Drying:
-
Dry the final product in a vacuum oven at a specific temperature (e.g., 60-100°C) for several hours.
-
Visualization of Synthesis Workflow
Caption: Workflow for co-precipitation synthesis of PBAs.
Nitrogen-Doped Carbon Materials
This compound can also serve as a precursor for the synthesis of nitrogen-doped (N-doped) carbon materials. In this application, the ferrocyanide moiety acts as a single-source precursor, providing both carbon and nitrogen atoms. N-doped carbon materials are of great interest for applications in catalysis, energy storage, and sensing due to their modified electronic properties and enhanced surface reactivity.
Synthesis Methodology
A common approach for synthesizing N-doped carbon from a ferrocyanide-containing precursor involves the pyrolysis of a composite material. For instance, a zinc hydroxide (B78521) ferrocyanide nanohybrid can be pyrolyzed under an inert atmosphere to yield iron nanoparticles encapsulated in an N-doped carbon matrix.[13]
Experimental Protocol
This protocol is based on the synthesis of iron nanoparticles wrapped with an N-doped carbon material.[13]
Materials:
-
Zinc hydroxide nitrate (B79036) (ZHN) (can be pre-synthesized)
-
Potassium ferrocyanide (or this compound)
-
Deionized water, ethanol, acetone
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Preparation of Zinc Hydroxide Ferrocyanide (ZHF) Nanohybrid:
-
Disperse 1 g of ZHN in 200 mL of a 0.2 M potassium ferrocyanide solution.
-
Stir the mixture for 6 hours to allow for ion exchange.
-
Collect the resulting ZHF nanohybrid by filtration, wash thoroughly with deionized water, ethanol, and acetone, and dry at 70°C overnight.
-
-
Pyrolysis:
-
Place the dried ZHF nanohybrid in a tube furnace.
-
Heat the material to 600°C under an argon atmosphere at a heating rate of 10°C/min and hold for 1 hour.
-
Allow the furnace to cool down naturally under argon flow.
-
-
Purification:
-
To remove the zinc oxide formed during pyrolysis, treat the heat-treated product with 1 M HCl (1 g solid per 200 mL acid) at room temperature for 12 hours.
-
Wash the resulting N-doped carbon material with deionized water, ethanol, and acetone.
-
Dry the final product at 70°C overnight.
-
Visualization of Synthesis Workflow
Caption: Workflow for N-doped carbon synthesis.
Metal-Organic Frameworks (MOFs)
While this compound is a cornerstone in the synthesis of Prussian blue analogues, which are themselves a type of metal-organic framework, its direct use as a primary precursor for other classes of MOFs is not widely reported in the scientific literature. MOF synthesis typically involves the reaction of a metal ion or cluster with an organic linker molecule. The hexacyanoferrate ion can be considered an inorganic linker, which explains its role in PBA formation.
However, PBAs can be used as sacrificial templates to create other nanostructured materials, including metal oxides, sulfides, and phosphides, which can have applications in catalysis and energy storage.[7] This templating approach leverages the well-defined morphology of the PBA precursor to control the structure of the final material.
Conclusion
This compound is a cost-effective and versatile precursor for the synthesis of a range of advanced materials. Its primary application lies in the production of Prussian blue and its analogues, which are highly promising cathode materials for sodium-ion batteries. The ability to tune the properties of these materials through controlled synthesis conditions offers a rich area for further research and development. Furthermore, the use of ferrocyanide-based precursors for the synthesis of nitrogen-doped carbon materials highlights its potential in creating materials for catalysis and other electronic applications. While its direct role in the synthesis of a broader range of metal-organic frameworks is limited, the use of its derivatives as templates opens up further avenues in materials design. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working in the field of materials synthesis and its applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced Electrochemical Performance of Sodium Manganese Ferrocyanide by Na3 (VOPO4)2 F Coating for Sodium-Ion Batteries (Journal Article) | OSTI.GOV [osti.gov]
- 3. Strategies for synthesis of Prussian blue analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring Prussian Blue Derivatives: Synthesis Strategies and Emerging Applications | Semantic Scholar [semanticscholar.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Prussian blue and its analogues as functional template materials: control of derived structure compositions and morphologies - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09501G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced Electrochemical Performance of Sodium Manganese Ferrocyanide by Na3(VOPO4)2F Coating for Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US2431601A - Production of this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Evolution of Sodium Ferrocyanide Synthesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sodium ferrocyanide, also known as yellow prussiate of soda, is a coordination compound with a rich history intertwined with the development of industrial chemistry. From its early extraction from animal byproducts to modern, controlled industrial synthesis, the methods for producing this versatile chemical have evolved significantly. This guide provides a detailed examination of the historical and contemporary synthesis routes of this compound, complete with experimental protocols, quantitative data, and a visual representation of its manufacturing lineage.
Historical and Modern Synthesis Pathways
The production of this compound has progressed through several distinct phases, each driven by the available raw materials and the state of chemical technology of the era.
Early Methods: Fusion of Animal Matter (circa 18th Century)
The earliest commercial production of ferrocyanides relied on the thermal decomposition of nitrogenous organic matter.[1][2] This process, while rudimentary, was the cornerstone of ferrocyanide chemistry for a significant period. Initially, this method produced potassium ferrocyanide, which could then be converted to its sodium salt.[1]
Experimental Protocol:
-
Fusion: A mixture of nitrogen-rich animal residues (e.g., dried blood, horns, hooves, leather scraps), potassium carbonate (potash), and iron filings was heated in a sealed iron pot until fusion occurred.[2]
-
Lixiviation: The resulting fused mass, known as "char," was cooled and then leached with hot water to dissolve the potassium ferrocyanide.
-
Purification and Crystallization: The aqueous extract was filtered to remove insoluble materials. The filtrate was then concentrated by evaporation and cooled to allow for the crystallization of potassium ferrocyanide (yellow prussiate of potash).
-
Conversion to this compound: The purified potassium ferrocyanide could be converted to this compound through a double displacement reaction with a soluble sodium salt.
| Parameter | Value/Description |
| Starting Materials | Animal residues, potassium carbonate, iron filings |
| Primary Product | Potassium Ferrocyanide |
| Key Process Steps | Fusion, Lixiviation, Crystallization |
| Quantitative Data | Historically variable and poorly documented. |
The Gasworks Era: Recovery from Coal Gas Purification (19th - early 20th Century)
The advent of coal gas manufacturing for lighting and heating provided a new and abundant source for cyanide compounds. Hydrogen cyanide, a toxic byproduct in the crude coal gas, had to be removed. This purification process became a major source for ferrocyanide production.[3][4] The "spent oxide" from the purifiers, rich in complex iron cyanides, was a key raw material.[3]
Experimental Protocol:
-
Absorption: Crude coal gas was passed through purifiers containing moist iron oxides (e.g., bog iron ore). The hydrogen cyanide reacted to form a complex mixture of iron cyanides, primarily Prussian blue (ferric ferrocyanide).
-
Treatment of Spent Oxide: The spent oxide was treated with a slurry of lime (calcium hydroxide). This converted the insoluble iron cyanides into soluble calcium ferrocyanide.[4][5]
-
Extraction and Filtration: The resulting mixture was leached with water to extract the soluble calcium ferrocyanide, followed by filtration to remove the solid waste.
-
Conversion to this compound: The calcium ferrocyanide solution was then treated with sodium carbonate. Insoluble calcium carbonate precipitated out, leaving a solution of this compound.[4]
-
Crystallization: The this compound solution was concentrated and cooled to crystallize the decahydrate (B1171855) form (Na₄[Fe(CN)₆]·10H₂O).
| Parameter | Value/Description |
| Starting Materials | Spent oxide from coal gas purifiers, calcium hydroxide (B78521), sodium carbonate |
| Intermediate | Calcium Ferrocyanide |
| Key Process Steps | Leaching of spent oxide, conversion with lime, precipitation with sodium carbonate |
| Yield | Dependent on the cyanide content of the spent oxide. |
Modern Industrial Synthesis: From Hydrogen Cyanide
The contemporary industrial production of this compound is a multi-step process that starts with hydrogen cyanide, a readily available chemical feedstock.[1][6] This method offers high purity and yield.
Experimental Protocol:
-
Formation of Calcium Ferrocyanide: Hydrogen cyanide (HCN), ferrous chloride (FeCl₂), and calcium hydroxide (Ca(OH)₂) are reacted in an aqueous solution. This reaction yields a precipitate of calcium ferrocyanide.[1][6]
-
Formation of Mixed Salt: The resulting solution of calcium ferrocyanide is then treated with a sodium salt, such as sodium chloride, to precipitate a mixed calcium-sodium ferrocyanide salt.[6]
-
Final Conversion to this compound: The mixed salt is then reacted with sodium carbonate (Na₂CO₃). This causes the precipitation of calcium carbonate, leaving a solution of this compound.[1][6]
-
Crystallization: The solution is filtered to remove the calcium carbonate, and the filtrate is concentrated and cooled to crystallize this compound decahydrate.
| Parameter | Value/Description |
| Starting Materials | Hydrogen cyanide, ferrous chloride, calcium hydroxide, sodium salts, sodium carbonate |
| Intermediate | Calcium ferrocyanide, mixed calcium-sodium ferrocyanide salt |
| Reaction Temperature | Typically elevated to increase reaction rates, often around 100°C for certain steps.[7] |
| Yield | High, often exceeding 90%. |
Direct Synthesis from Cyanide Salts
This compound can also be synthesized directly from sodium cyanide and an iron source. This method is common in laboratory settings and has been the subject of patented industrial processes.
Experimental Protocol (from Sodium Cyanide and Ferrous Sulfate):
-
Reaction: An aqueous solution of sodium cyanide is reacted with an aqueous solution of ferrous sulfate. Initially, a precipitate of ferrous cyanide may form, which then redissolves in excess cyanide to form the stable ferrocyanide complex.[3]
-
Purification and Crystallization: The resulting solution is filtered and then concentrated by evaporation. Upon cooling, this compound decahydrate crystallizes out.
Experimental Protocol (from Sodium Cyanide and Finely Divided Iron - Patented Process):
-
Reaction Mixture: A 20% to 50% aqueous solution of sodium cyanide is reacted with a large excess of finely divided iron (8 to 20 parts by weight of iron per part of NaCN).[4]
-
Heating and Aeration: The reaction mixture is heated to a temperature between 90°C and 110°C. Air is passed through the reacting mass to accelerate the reaction.[4]
-
Workup: After the reaction is complete, the excess iron is removed by filtration. The solution may be partially evaporated to precipitate any iron oxides, which are then filtered off.
-
Crystallization: The final solution is further concentrated and then cooled to crystallize this compound.
| Parameter | Value/Description |
| Starting Materials | Sodium cyanide and ferrous sulfate, or sodium cyanide and finely divided iron |
| Reaction Temperature | 90°C - 110°C for the reaction with iron powder.[4] |
| Key Feature | Use of excess iron and aeration to drive the reaction to completion.[4] |
| Yield | High yields are reported for the patented process.[4] |
Visualization of Synthesis Pathways
The following diagram illustrates the historical and modern pathways for the synthesis of this compound.
Caption: Historical and modern synthesis routes for this compound.
Conclusion
The synthesis of this compound has mirrored the progression of the chemical industry, moving from the utilization of waste and byproducts to highly controlled and efficient processes based on chemical feedstocks. The historical methods, while no longer economically viable, laid the groundwork for understanding the fundamental chemistry of ferrocyanides. Modern industrial methods, primarily based on hydrogen cyanide, provide a consistent and high-purity supply of this compound for its diverse applications, including as an anti-caking agent, in the production of pigments, and in various specialized chemical processes. The direct synthesis routes from sodium cyanide offer valuable alternatives, particularly for laboratory-scale preparations and specific industrial scenarios. This guide provides a foundational understanding of these key synthetic pathways for professionals in the chemical and pharmaceutical sciences.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 3. Sciencemadness Discussion Board - Synthesis this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. US2431601A - Production of this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Re‐evaluation of this compound (E 535), potassium ferrocyanide (E 536) and calcium ferrocyanide (E 538) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
"Sodium ferrocyanide" vs "Potassium ferrocyanide" basic properties
An In-depth Technical Guide to the Basic Properties of Sodium Ferrocyanide and Potassium Ferrocyanide for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive comparison of the fundamental properties of this compound and potassium ferrocyanide. The information is intended for researchers, scientists, and professionals in drug development who may encounter these compounds in various applications, from laboratory reagents to formulation excipients. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of key processes and concepts.
Comparative Analysis of Physicochemical Properties
This compound (decahydrate), also known as yellow prussiate of soda, and potassium ferrocyanide (trihydrate), or yellow prussiate of potash, are coordination compounds containing the ferrocyanide complex anion, [Fe(CN)₆]⁴⁻.[1][2] Despite the presence of cyanide ligands, the strong bond between the iron and cyanide groups results in significantly lower toxicity compared to free cyanide salts.[2] Both compounds appear as odorless, yellow crystalline solids.[1][3][4]
The following tables summarize the key quantitative properties of this compound and potassium ferrocyanide for easy comparison.
Table 1: General and Physical Properties
| Property | This compound | Potassium Ferrocyanide |
| IUPAC Name | Tetrasodium [hexacyanoferrate(II)][5] | Potassium hexacyanidoferrate(II)[3] |
| Chemical Formula | Na₄[Fe(CN)₆]·10H₂O (decahydrate)[1] | K₄[Fe(CN)₆]·3H₂O (trihydrate)[3] |
| Molar Mass | 484.06 g/mol (decahydrate)[6] | 422.388 g/mol (trihydrate)[3] |
| Appearance | Pale yellow crystalline solid[5][6] | Light yellow, crystalline granules[3][7] |
| Density | 1.458 g/cm³[5] | 1.85 g/cm³[3][7] |
| Melting Point | 81.5 °C (decomposes, decahydrate)[5] | 300 °C[7] |
| Boiling Point | Decomposes[5] | 400 °C[7] |
| Crystal Structure | Monoclinic[5] | Monoclinic[3] |
Table 2: Solubility in Water
| Compound | Temperature | Solubility ( g/100 mL) |
| This compound | 10 °C | 10.2[5] |
| 20 °C | 17.6[5] | |
| 96.6 °C | 39.7[5] | |
| Potassium Ferrocyanide | 20 °C | 28.9[3] |
Table 3: Toxicological Data
| Parameter | This compound | Potassium Ferrocyanide |
| LD₅₀ (oral, rat) | 1600-3200 mg/kg[8] | 1600-3200 mg/kg[3] |
| Acceptable Daily Intake (ADI) | Group ADI: 0.03 mg/kg bw (as ferrocyanide ion)[9] | Group ADI: 0.03 mg/kg bw (as ferrocyanide ion)[9] |
| Genotoxicity (in vitro, human lymphocytes) | Non-genotoxic[10] | Genotoxic at concentrations of 1-10 mM[10] |
Stability and Reactivity
Both sodium and potassium ferrocyanide are stable under normal conditions.[6][11] However, they can react under specific circumstances to release toxic hydrogen cyanide gas. This can occur upon the addition of a strong acid or upon exposure to UV light or sunlight.[5][12] The ferrocyanide complex itself is quite stable, and decomposition to free cyanide does not readily occur in the body.[8]
-
This compound: Stable in air, but slightly efflorescent.[13] Steady dehydration occurs above 50 °C.[12] It is incompatible with strong oxidizing agents and strong acids.[6][14]
-
Potassium Ferrocyanide: The aqueous solution decomposes slowly on standing.[15] It is incompatible with strong acids and oxidizing agents.[15] Upon treatment with chlorine gas, it converts to potassium ferricyanide.[3]
Experimental Protocols
This section outlines the general methodologies for determining some of the key properties listed above. These descriptions are based on standard laboratory techniques and regulatory guidelines.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. Pure substances typically have a sharp melting point range (0.5-1.0°C), while impurities tend to depress and broaden the melting range.[1][16]
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end.[17]
-
Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus, which contains a heating block or an oil bath (like a Thiele tube).[1][16]
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the expected melting point is approached.[1]
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded. This range is reported as the melting point.[17][18]
Determination of Aqueous Solubility
Solubility is determined by creating a saturated solution at a specific temperature and then measuring the concentration of the solute.
Methodology (Isothermal Saturation):
-
Saturation: An excess amount of the salt is added to a known volume of distilled water in a vessel that can be maintained at a constant temperature (e.g., a water bath).[19]
-
Equilibration: The mixture is stirred for a prolonged period to ensure that equilibrium is reached and the solution is saturated.
-
Sampling: A known volume of the saturated solution is carefully withdrawn, ensuring no undissolved solid is included (this can be done by filtration).[12]
-
Quantification: The amount of dissolved salt in the sample is determined. A common method is to evaporate the solvent from the sampled solution and weigh the remaining dry salt residue.[12]
-
Calculation: The solubility is then calculated and typically expressed as grams of solute per 100 mL or 100 g of solvent.[19]
Determination of Acute Oral Toxicity (LD₅₀)
Acute oral toxicity studies are essential for assessing the potential health hazards of a substance from short-term exposure. The LD₅₀ (median lethal dose) is a statistically derived dose expected to cause death in 50% of the test animals.[20] The OECD provides several guidelines for this testing, such as TG 425 (Up-and-Down Procedure).[5][21]
Methodology (OECD TG 425 - Up-and-Down Procedure):
-
Test System: A single sex of a rodent species (preferably female rats) is typically used.[5] Animals are fasted before dosing.[21]
-
Dose Administration: The test substance is administered orally via gavage in a single dose.[21]
-
Sequential Dosing: Animals are dosed one at a time, usually at 48-hour intervals. The dose for the next animal is adjusted up or down by a fixed factor based on the outcome (survival or death) for the previous animal.[22]
-
Observation: Animals are observed for signs of toxicity and mortality, with special attention during the first few hours and then daily for at least 14 days.[21] Body weight is also monitored.[21]
-
Data Analysis: The LD₅₀ is calculated from the results using a maximum likelihood method.[21] This procedure allows for the estimation of the LD₅₀ with a confidence interval while minimizing the number of animals used.[5]
Visualizations: Workflows and Logical Relationships
Synthesis Pathways
The industrial production of sodium and potassium ferrocyanide often starts with hydrogen cyanide, a ferrous salt (like iron(II) chloride), and a source of calcium.[2][3]
Caption: Industrial synthesis pathways for sodium and potassium ferrocyanide.
Experimental Workflow for Acute Oral Toxicity (OECD 425)
The following diagram illustrates the decision-making process in the Up-and-Down Procedure for determining acute oral toxicity.
Caption: Workflow for OECD Guideline 425 (Acute Oral Toxicity).
Biological Interaction: Comparative Genotoxicity
While neither compound is implicated in complex cell signaling pathways, their potential for genotoxicity has been investigated. This is a critical endpoint in drug safety assessment. An in vitro study on human lymphocytes showed differing results for the two compounds.[10]
Caption: Comparative in vitro genotoxicity in human lymphocytes.
Applications in Research and Development
Both sodium and potassium ferrocyanide have niche applications in industrial and laboratory settings.
-
Anti-caking Agent: They are widely used as anti-caking agents in table salt and road salt.[3] this compound is designated E535 and potassium ferrocyanide is E536 for this purpose in the EU.[1][3]
-
Pigment Production: They are precursors in the manufacturing of "iron blue" pigments, such as Prussian blue.[3][13]
-
Laboratory Reagent: Potassium ferrocyanide is used in analytical chemistry to determine the concentration of substances like potassium permanganate.[3] It is also used in a buffer for beta-galactosidase in molecular biology applications.[3]
-
Industrial Processes: Applications include the purification of tin, separation of copper from molybdenum ores, and in steel tempering.[3][23]
For drug development professionals, the primary relevance of these compounds is likely as excipients (e.g., anti-caking agents in saline formulations) or as reagents in analytical or diagnostic assays. Their low oral toxicity is a key property, but the potential for in vitro genotoxicity with the potassium salt warrants consideration in safety assessments.[3][10] The kidneys are the primary target organ for toxicity at high doses.[9]
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Potassium ferrocyanide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 8. Is this compound safe as an anticaking agent?_Chemicalbook [chemicalbook.com]
- 9. Re‐evaluation of this compound (E 535), potassium ferrocyanide (E 536) and calcium ferrocyanide (E 538) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo genotoxicity assessment of ferric ferrocyanide and potassium-cobalt ferrocyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. US2431601A - Production of this compound - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. SSERC | Melting point determination [sserc.org.uk]
- 17. byjus.com [byjus.com]
- 18. pennwest.edu [pennwest.edu]
- 19. fountainheadpress.com [fountainheadpress.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. oecd.org [oecd.org]
- 22. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 23. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of Sodium Ferrocyanide: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Sodium ferrocyanide, with the chemical formula Na₄[Fe(CN)₆], is a coordination compound of significant interest across various scientific disciplines, including as an anti-caking agent in food and pharmaceuticals, and more recently, as a potential cathode material in sodium-ion batteries. A thorough understanding of its electronic structure is paramount for elucidating its reactivity, stability, and potential applications. This technical guide provides an in-depth exploration of the theoretical calculations used to describe the electronic properties of this compound, supplemented with relevant experimental methodologies.
Theoretical Framework: Probing the Electronic Core
The electronic structure of this compound is primarily investigated using computational quantum mechanical methods, with Density Functional Theory (DFT) being the most prominent and effective approach. DFT allows for the calculation of the ground-state electronic structure of many-body systems by mapping the complex interacting system onto a simpler, fictitious non-interacting system.
Computational Approaches
Researchers typically employ various functionals within the DFT framework to approximate the exchange-correlation energy, which is the most challenging component of the calculation. For transition metal complexes like the ferrocyanide anion [Fe(CN)₆]⁴⁻, hybrid functionals such as B3LYP are often utilized as they incorporate a portion of the exact Hartree-Fock exchange, providing a more accurate description of the electronic states. Another common approach involves the use of the Perdew-Burke-Ernzerhof (PBE) functional, sometimes with a Hubbard-like correction (DFT+U) to better account for the on-site Coulombic interactions of the d-electrons of the iron center.
The choice of basis sets is also crucial for obtaining accurate results. Typically, Gaussian-type orbitals are used, with basis sets like 6-31G(d) or larger and more flexible ones being employed to accurately represent the molecular orbitals.
Key Electronic Structure Descriptors: A Quantitative Overview
Theoretical calculations provide a wealth of quantitative data that characterize the electronic structure of this compound. This information is crucial for understanding its chemical bonding, reactivity, and spectroscopic properties.
Optimized Molecular Geometry
| Parameter | Typical Calculated Value (Å) |
| Fe-C bond length | ~1.92 |
| C-N bond length | ~1.13 |
Note: These values are based on calculations of related Prussian white structures and serve as an approximation for this compound.
Molecular Orbital Analysis
The molecular orbital (MO) diagram of the [Fe(CN)₆]⁴⁻ anion is central to understanding its electronic properties. In an octahedral crystal field, the five degenerate d-orbitals of the Fe(II) ion split into two sets: the lower-energy t₂g orbitals (dxy, dyz, dxz) and the higher-energy eg orbitals (dz², dx²-y²). The cyanide ligands (CN⁻) are strong-field ligands, leading to a large energy separation (Δo) between the t₂g and eg orbitals.
The Fe(II) center in ferrocyanide has a d⁶ electronic configuration. Due to the large crystal field splitting, the electrons will preferentially occupy the lower-energy t₂g orbitals, resulting in a low-spin configuration with all electrons paired (t₂g⁶ eg⁰). This diamagnetic nature is a key characteristic of this compound.
Band Structure and Density of States
For the solid-state crystalline form of this compound, band structure and Density of States (DOS) calculations are employed to understand its electronic conductivity. The band gap is a critical parameter derived from these calculations, representing the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).
While a specific DFT-calculated band gap for pure this compound is not prominently reported, studies on related materials offer a valuable reference. For example, DFT calculations on a potassium-iron-manganese hexacyanoferrate (KFMHCF) have indicated a band gap of 2.61 eV .[2] This suggests that this compound is likely an insulator or a wide-bandgap semiconductor.
The DOS plot would further reveal the contribution of different atomic orbitals to the valence and conduction bands. It is expected that the states near the VBM would be dominated by the Fe 3d t₂g orbitals, while the CBM would likely have contributions from the Fe 3d eg orbitals and the π* orbitals of the cyanide ligands.
Experimental Corroboration: Spectroscopic Techniques
Experimental techniques are essential for validating and complementing the theoretical predictions of the electronic structure.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in a material. By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, the binding energies of core-level electrons can be determined.
Experimental Protocol for XPS:
-
Sample Preparation: A powdered sample of this compound is mounted on a sample holder using conductive carbon tape.
-
Instrumentation: The analysis is performed in an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source, typically Al Kα (1486.6 eV) or Mg Kα (1253.6 eV), is used for irradiation.
-
Data Acquisition: A hemispherical electron energy analyzer is used to measure the kinetic energy of the emitted photoelectrons. Survey scans are first performed to identify the elements present, followed by high-resolution scans of the specific elemental regions (e.g., Fe 2p, N 1s, C 1s, Na 1s).
-
Data Analysis: The binding energies are calibrated using a reference peak, typically the C 1s peak at 284.8 eV. The peak positions and shapes provide information about the oxidation states and chemical environment of the elements.
UV-Visible Spectroscopy
UV-Visible spectroscopy probes the electronic transitions between molecular orbitals. For this compound, the absorption bands in the UV-Vis spectrum correspond to ligand-to-metal charge transfer (LMCT) transitions.
Experimental Protocol for UV-Visible Spectroscopy:
-
Sample Preparation: A dilute aqueous solution of this compound is prepared using deionized water. The concentration is typically in the millimolar (mM) range.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurement. A quartz cuvette with a defined path length (e.g., 1 cm) is used to hold the sample solution.
-
Data Acquisition: A spectrum is recorded over a specific wavelength range, typically from 200 to 800 nm. A blank spectrum of the solvent (deionized water) is first recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions. For the [Fe(CN)₆]⁴⁻ ion, characteristic absorption bands are observed in the UV region. For instance, in mixtures with ferricyanide, absorbance is often measured at wavelengths around 260 nm and 420 nm to determine the concentration of each species.[3]
Visualizing the Workflow and Electronic Structure
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for theoretical calculation of this compound's electronic structure.
Caption: Molecular orbital diagram for the [Fe(CN)₆]⁴⁻ complex.
Conclusion
The electronic structure of this compound, characterized by a low-spin d⁶ iron center in a strong octahedral ligand field, is well-described by theoretical methods like Density Functional Theory. These calculations provide valuable quantitative data on its geometry, molecular orbitals, and solid-state electronic properties, which are essential for understanding its behavior in various applications. Experimental techniques such as XPS and UV-Vis spectroscopy play a crucial role in validating these theoretical models. Future research focusing on more detailed theoretical studies of this compound itself, rather than just its analogues, will further enhance our understanding and unlock its full potential in fields ranging from materials science to drug development.
References
A Technical Guide to the Hydration and Dehydration of Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferrocyanide, specifically its decahydrate (B1171855) form (Na₄[Fe(CN)₆]·10H₂O), is a coordination compound with diverse applications, including its use as an anti-caking agent in food and industrial processes.[1] The hydration state of this compound is critical to its functionality and stability. This technical guide provides an in-depth overview of the hydration and dehydration processes of this compound, focusing on the experimental methodologies used to characterize these phenomena.
This compound decahydrate is a yellow crystalline solid.[2][3] The stability of this hydrated form is temperature-dependent, with the crystal readily losing its water of crystallization at temperatures between 50-60 °C.[1] Understanding the precise conditions and kinetics of this water loss is crucial for its handling, storage, and application in various fields.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its decahydrate form is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula (Anhydrous) | Na₄[Fe(CN)₆] | [2] |
| Molar Mass (Anhydrous) | 303.91 g/mol | [2] |
| Chemical Formula (Decahydrate) | Na₄[Fe(CN)₆]·10H₂O | [2][3][4] |
| Molar Mass (Decahydrate) | 484.06 g/mol | [4] |
| Appearance | Pale yellow crystals | [2][3] |
| Crystal Structure | Monoclinic | [2] |
| Melting Point (Anhydrous) | 435 °C (decomposes) | [2] |
| Melting Point (Decahydrate) | 81.5 °C (decomposes) | [2] |
| Solubility in Water | 10.2 g/100 mL (10 °C), 17.6 g/100 mL (20 °C), 39.7 g/100 mL (96.6 °C) | [2] |
| Dehydration Temperature | Begins above 50 °C | [3] |
Experimental Methodologies for Characterizing Hydration and Dehydration
The study of the hydration and dehydration of this compound involves several key analytical techniques to probe the material's thermal behavior and structural changes.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique for quantifying the loss of water during the dehydration process.
Experimental Protocol:
-
A small, precisely weighed sample of this compound decahydrate (typically 5-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.
-
The crucible is loaded into a TGA instrument.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a continuous purge of an inert gas, such as dry nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[5]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature, allowing for the determination of the temperature ranges of dehydration and the stoichiometry of water loss.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is employed to measure the heat flow associated with the dehydration process, providing information on the enthalpy of dehydration.
Experimental Protocol:
-
A small, accurately weighed sample of this compound decahydrate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing dry nitrogen).
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Endothermic peaks on the DSC thermogram correspond to the energy absorbed during the dehydration steps. The area under these peaks can be integrated to determine the enthalpy of dehydration (ΔH).
X-ray Powder Diffraction (XRD)
X-ray Powder Diffraction is a powerful technique for identifying the crystal structure of the hydrated and dehydrated forms of this compound.
Experimental Protocol:
-
A finely ground powder of the this compound sample (hydrated or dehydrated) is packed into a sample holder.
-
The sample is mounted in an X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the sample.
-
The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase. By comparing the obtained pattern with reference patterns, the crystal structure of the material can be identified.
-
Temperature-controlled XRD can also be performed to observe the structural changes in real-time as the sample is heated and undergoes dehydration.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Data Interpretation and Expected Results
-
TGA: The TGA thermogram of this compound decahydrate is expected to show a significant mass loss corresponding to the removal of ten water molecules. This mass loss will occur in one or more steps, likely commencing above 50 °C.
-
DSC: The DSC curve will exhibit one or more endothermic peaks in the same temperature region as the mass loss observed in TGA. The area of these peaks is directly proportional to the energy required to remove the water of crystallization.
-
XRD: The XRD pattern of the initial material will correspond to the monoclinic structure of this compound decahydrate. Upon heating and dehydration, new diffraction peaks will appear, indicating a phase transition to an anhydrous or a lower hydrate (B1144303) crystalline form.
Conclusion
The hydration and dehydration behavior of this compound is a critical aspect of its material properties. A thorough characterization using a combination of thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction provides a comprehensive understanding of these processes. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers and scientists to investigate the thermal stability and structural transformations of this compound and other hydrated compounds. Further research to obtain precise quantitative data, such as the enthalpy of dehydration and the kinetics of the process, will be invaluable for optimizing its use in various applications.
References
- 1. SODIUM FERROCYANİDE DECAHYDRATE - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound decahydrate | C6H20FeN6Na4O10 | CID 6093374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Yellow Prussiate of Soda
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Yellow prussiate of soda, chemically known as sodium ferrocyanide (Na₄[Fe(CN)₆]·10H₂O), has a rich history intertwined with the development of modern chemistry and the chemical industry. Its discovery traces back to the synthesis of the pigment Prussian blue in the early 18th century. The journey from its initial, somewhat crude, synthesis from animal by-products to highly controlled modern industrial processes reflects the evolution of chemical engineering and analytical science. This technical guide provides a comprehensive overview of the discovery, historical and modern synthesis methods, detailed experimental protocols, and comparative quantitative data related to the production of this compound.
Discovery and Early History
The story of yellow prussiate of soda begins not with the salt itself, but with the accidental discovery of a vibrant blue pigment.
1.1. The Genesis: Prussian Blue
In 1704, a Berlin-based color maker named Diesbach was attempting to produce a red pigment. The process involved using potash (potassium carbonate) that had been contaminated with animal blood. The unexpected reaction yielded a deep blue, stable pigment that would come to be known as Prussian blue. This event marked the synthesis of the first modern synthetic pigment and laid the foundation for the chemistry of ferrocyanides.
1.2. From Pigment to Prussiate: The Work of Macquer
It was not until 1753 that the French chemist Pierre Macquer elucidated a crucial step in understanding the composition of Prussian blue. Macquer demonstrated that by treating Prussian blue with potash, a soluble, yellow crystalline salt could be isolated. This salt was named "yellow prussiate of potash" (potassium ferrocyanide, K₄[Fe(CN)₆]). He also showed that a similar yellow salt, "yellow prussiate of soda," could be produced using caustic soda (sodium hydroxide).
In the early 19th century, the French chemist Joseph Louis Gay-Lussac made significant contributions to understanding the chemical nature of these compounds, including the identification of the cyanide group.
Evolution of Synthesis Methodologies
The production of yellow prussiate of soda has evolved significantly over the centuries, driven by the availability of raw materials and advancements in chemical technology.
2.1. The Fusion Process: From Animal Matter to Ferrocyanide
The earliest commercial production of ferrocyanides relied on a high-temperature fusion process using nitrogen-rich organic materials. This method was the cornerstone of ferrocyanide production throughout the 18th and much of the 19th century.
-
Principle: Nitrogenous organic matter (e.g., dried blood, horns, leather scraps) was heated with an alkali (potash for potassium ferrocyanide or soda ash for this compound) and iron filings. The intense heat induced a series of complex reactions, ultimately forming the ferrocyanide salt.
2.2. The Gasworks Era: A New Source of Cyanide
The proliferation of coal gas manufacturing in the 19th century provided a new and abundant source of cyanide. The purification of coal gas required the removal of hydrogen cyanide, which was captured in "spent oxide" purifiers containing iron oxides. This spent oxide became a valuable raw material for ferrocyanide production.[1]
-
Principle: The spent oxide, rich in complex iron-cyanide compounds, was treated with a slurry of lime (calcium hydroxide). This process converted the insoluble cyanides into soluble calcium ferrocyanide. The calcium ferrocyanide solution was then converted to this compound by treatment with a sodium salt like sodium carbonate.[1][2]
2.3. Modern Industrial Synthesis
Contemporary industrial production of this compound has shifted towards more controlled and efficient processes, primarily utilizing hydrogen cyanide as the starting material.
-
Principle: Hydrogen cyanide is reacted with ferrous chloride and calcium hydroxide (B78521) to produce calcium ferrocyanide. This intermediate is then treated with sodium salts, such as sodium carbonate, to yield this compound.[3][4] An alternative modern method involves the direct reaction of sodium cyanide with a ferrous salt like ferrous sulfate.[3]
Experimental Protocols
3.1. Historical Fusion Method for Prussiate of Potash (Reconstructed from 19th-Century Literature)
This protocol describes the general procedure for producing potassium ferrocyanide, which could then be converted to this compound.
-
Reactant Preparation: A mixture of nitrogenous organic matter (e.g., dried blood, leather scraps, horn shavings), potassium carbonate (potash), and iron filings was prepared. Common ratios were approximately equal parts by weight of organic matter and potash, with a smaller portion of iron filings.
-
Fusion: The mixture was placed in a covered iron crucible or retort and heated to a sustained red heat. This process was carried out for several hours until the evolution of flammable gases ceased.
-
Lixiviation: After cooling, the fused mass was broken up and leached with hot water to dissolve the soluble potassium ferrocyanide.
-
Purification and Crystallization: The resulting dark-colored lye was filtered to remove insoluble char and iron residues. The filtrate was then concentrated by evaporation, allowing the yellow crystals of potassium ferrocyanide to form upon cooling. Further recrystallization from hot water was often necessary to improve purity.
3.2. Production from Gasworks Spent Oxide
-
Treatment of Spent Oxide: The spent oxide from coal gas purifiers was placed in a large vessel and treated with a slurry of milk of lime (calcium hydroxide in water). The mixture was agitated and heated to facilitate the conversion of insoluble cyanides to soluble calcium ferrocyanide.[2]
-
Extraction: The resulting slurry was leached with water to extract the soluble calcium ferrocyanide.
-
Filtration: The mixture was filtered to remove the solid waste material.
-
Conversion to this compound: The filtrate containing calcium ferrocyanide was treated with a solution of sodium carbonate. This caused the precipitation of calcium carbonate, leaving this compound in solution.
-
Ca₂[Fe(CN)₆] + 2Na₂CO₃ → Na₄[Fe(CN)₆] + 2CaCO₃
-
-
Crystallization: The solution was filtered to remove the calcium carbonate precipitate. The filtrate was then concentrated by evaporation and cooled to crystallize the this compound decahydrate (B1171855).
3.3. Modern Industrial Synthesis from Hydrogen Cyanide
This process is a common method used for the large-scale production of this compound.
-
Formation of Calcium Ferrocyanide: Hydrogen cyanide, ferrous chloride, and calcium hydroxide are reacted in an aqueous solution to form calcium ferrocyanide.[3][4]
-
6HCN + 3Ca(OH)₂ + FeCl₂ → Ca₂[Fe(CN)₆] + CaCl₂ + 6H₂O
-
-
Precipitation of a Mixed Salt: The resulting solution is treated with a sodium salt to precipitate a mixed calcium-sodium ferrocyanide salt.[3]
-
Conversion to this compound: The mixed salt is then treated with sodium carbonate to precipitate calcium carbonate and leave the desired this compound in solution.[3]
-
Crystallization and Drying: The solution is filtered, concentrated, and cooled to crystallize this compound decahydrate (Na₄[Fe(CN)₆]·10H₂O). The crystals are then dried.
Data Presentation
| Parameter | Historical Fusion Process | Gasworks By-product Process | Modern Industrial Synthesis (from HCN) |
| Primary Raw Materials | Nitrogenous organic matter, potash/soda ash, iron filings | Spent iron oxide, lime, sodium carbonate | Hydrogen cyanide, ferrous chloride, calcium hydroxide, sodium carbonate[3][4] |
| Reaction Temperature | Red heat (approx. 600-800 °C) | Elevated temperatures for leaching and reaction | 60-70 °C (optimal)[5] |
| Reported Yield | Highly variable and generally low | Moderate | High, approx. 98% based on HCN[5] |
| Typical Purity | Low before extensive purification | Moderate, required purification | High, often >99% |
| Key By-products | Tar, ammonia, various gases | Solid waste from spent oxide, calcium carbonate | Calcium chloride, calcium carbonate |
Mandatory Visualizations
Conclusion
The history of yellow prussiate of soda is a compelling narrative of chemical innovation, from its serendipitous discovery to its large-scale industrial production. The evolution of its synthesis reflects the broader trends in the chemical industry, including the utilization of industrial by-products and the development of more efficient and controlled chemical processes. This guide has provided a detailed overview of the key historical and modern methods for the production of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. US2431601A - Production of this compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US1252741A - Process of making sodium ferrocyanid. - Google Patents [patents.google.com]
- 4. This compound in Food Products - Tetrasodium Hexacyanoferrate [periodical.knowde.com]
- 5. CN85106171A - Method of production of this compound without wastewater - Google Patents [patents.google.com]
A Technical Guide to Sodium Ferrocyanide Purity for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the purity standards, analytical methodologies, and relevant biological context for sodium ferrocyanide (Na₄[Fe(CN)₆]·10H₂O), also known as yellow prussiate of soda, in research and development settings. Ensuring high purity is critical for obtaining reliable and reproducible experimental results.
Purity Standards and Specifications
This compound is available in various grades for research applications, each with specific purity requirements. The most common grades include American Chemical Society (ACS) Reagent Grade and other high-purity designations. The purity is primarily determined by the assay percentage of this compound decahydrate (B1171855) and the maximum allowable limits of specific impurities.
Below is a summary of typical purity specifications for research-grade this compound. It is important to note that specifications can vary by supplier, and researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.
| Parameter | Specification | Typical Impurity Limits |
| Assay (as Na₄[Fe(CN)₆]·10H₂O) | ≥98.0% to ≥99.0% | |
| Chloride (Cl⁻) | ≤0.20% | |
| Sulfate (B86663) (SO₄²⁻) | ≤0.20% | |
| Ferricyanide (B76249) ([Fe(CN)₆]³⁻) | Not detectable by standard methods | |
| Free Cyanide (CN⁻) | Not detectable | |
| Insoluble Matter | Typically ≤0.01% |
Analytical Methodologies for Purity Assessment
Accurate determination of this compound purity and its impurities is essential. The following are key experimental protocols used for quality control in research applications.
Assay Determination by Ceric Sulfate Titration
This redox titration method is a common and reliable way to determine the percentage of this compound in a sample.
Principle: In an acidic medium, ferrocyanide ions ([Fe(CN)₆]⁴⁻) are oxidized by ceric sulfate (Ce(SO₄)₂). The endpoint is detected by a color change of an indicator.[1]
Experimental Protocol:
-
Reagents:
-
Standard 0.1 N Ceric Sulfate solution
-
Sulfuric Acid (concentrated)
-
Ortho-phenanthroline (B80953) ferrous complex indicator solution[1]
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 1.5 g of the this compound sample and dissolve it in 250 mL of deionized water in a 500 mL Erlenmeyer flask.[1]
-
Slowly and cautiously add 25 mL of concentrated sulfuric acid while shaking the flask.[1]
-
Add 1-2 drops of ortho-phenanthroline indicator solution. The solution will turn orange.[1]
-
Titrate with the standardized 0.1 N ceric sulfate solution. The endpoint is reached when the color changes sharply from orange to a pure yellow.[1]
-
Perform a blank titration using the same procedure without the sample.
-
The content of this compound is calculated based on the consumption of the ceric sulfate standard solution.[1]
-
Spectrophotometric Determination of Ferrocyanide
This method is suitable for determining lower concentrations of ferrocyanide and is often used for quantifying the compound in various sample matrices.
Principle: Ferrocyanide reacts with a ferrous sulfate solution to form a colored complex (Prussian blue), the absorbance of which is measured at a specific wavelength. The concentration is determined by comparison to a standard curve.[2]
Experimental Protocol:
-
Reagents:
-
Ferrous Sulfate (FeSO₄·7H₂O) solution
-
Sulfuric Acid
-
This compound reference standard
-
Deionized water
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
To each standard, add the ferrous sulfate solution and dilute to a final volume in a volumetric flask.
-
Allow the color to develop for a set amount of time (e.g., 30 minutes).[2]
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (around 720 nm) using a spectrophotometer.[2]
-
Plot a standard curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same manner as the standards and measure its absorbance.
-
Determine the concentration of ferrocyanide in the sample by interpolating from the standard curve.
-
High-Performance Liquid Chromatography (HPLC) for Ferrocyanide and Ferricyanide
HPLC provides a sensitive and specific method for the separation and quantification of ferrocyanide and its common impurity, ferricyanide.
Principle: The sample is injected into an HPLC system where ferrocyanide and ferricyanide are separated on a column based on their interactions with the stationary and mobile phases. Detection is typically performed using a UV-Vis detector.[3][4]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
Analytical column (e.g., C18)[3]
-
-
Mobile Phase: A common mobile phase consists of an aqueous solution of sodium perchlorate (B79767) and sodium hydroxide.[3]
-
Procedure:
-
Prepare the mobile phase and equilibrate the HPLC system.
-
Prepare standard solutions of this compound and sodium ferricyanide of known concentrations.
-
Dissolve the sample in a suitable solvent (e.g., 0.02 M NaOH solution).[3]
-
Inject the standards and the sample solution into the HPLC system.
-
Monitor the separation at a specific wavelength (e.g., 221 nm).[3]
-
Identify and quantify the ferrocyanide and any ferricyanide impurity by comparing the retention times and peak areas to those of the standards.
-
Visualizing Experimental Workflows and Biological Pathways
Workflow for Purity Analysis by Ceric Sulfate Titration
The following diagram illustrates the key steps in determining the purity of this compound using the ceric sulfate titration method.
Caption: Workflow for this compound Purity Assay by Titration.
The Nitric Oxide (NO) Signaling Pathway
While this compound itself is not a direct signaling molecule, it is structurally related to compounds like sodium nitroprusside, which is a nitric oxide (NO) donor. NO is a critical signaling molecule in many physiological processes, including vasodilation. The following diagram illustrates the canonical NO/sGC/cGMP signaling pathway.
References
Methodological & Application
Synthesis of Prussian Blue Nanoparticles for Advanced Drug Delivery Applications
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prussian blue nanoparticles (PBNPs) have emerged as a versatile platform in nanomedicine, owing to their exceptional biocompatibility, biodegradability, and unique physicochemical properties.[1][2][3] Their porous structure and large surface area make them ideal candidates for drug delivery systems.[2][4] Furthermore, PBNPs exhibit intrinsic photothermal capabilities, enabling their use in combination therapies.[2][5] This document provides detailed protocols for the synthesis of PBNPs using sodium ferrocyanide, subsequent loading with the chemotherapeutic agent doxorubicin (B1662922) (DOX), and relevant characterization data. The U.S. Food and Drug Administration (FDA) has approved Prussian blue for treating thallium and radioactive cesium poisoning, highlighting its safety profile.[3][6]
Data Presentation
Table 1: Physicochemical Properties of Prussian Blue Nanoparticles
| Parameter | Value | Synthesis Method | Reference |
| Average Hydrodynamic Size | 110 nm | Hydrothermal | [7] |
| Particle Size (TEM) | 55.7 ± 4.8 nm | Co-precipitation with gelatin stabilization | [8] |
| Zeta Potential | Varies with surface coating | - | [9] |
| Photothermal Conversion Efficiency | ~25.4% (for Mn-doped PBNPs) | Microemulsion | [10] |
Table 2: Doxorubicin (DOX) Loading and Release Characteristics of PBNPs
| Parameter | Value | Nanoparticle System | pH | Reference |
| Drug Loading Content | 33.0 wt% | PB Nanocages (PBNCs) | 7.4 | [5] |
| Drug Loading Efficiency | 88.4% | PB Nanocages (PBNCs) | 7.4 | [5] |
| Drug Loading Capacity | up to 870 µg/mg | Iron Oxide Nanoparticles (for comparison) | 8.5 | [11] |
| Release Profile | pH- and NIR-triggered | PBNCs-DOX | 6.0 (enhanced release) | [4][5] |
Table 3: In Vitro Cytotoxicity of PBNPs and DOX-loaded PBNPs
| Cell Line | Nanoparticle System | IC50 Value (µg/mL) | Condition | Reference |
| 4T1 (Breast Cancer) | DOX/GCDs-HMPB NPs | ~20.86 | Without NIR | [12] |
| 4T1 (Breast Cancer) | GCDs-HMPB NPs | ~10.83 | With NIR | [12] |
| 4T1 (Breast Cancer) | DOX/GCDs-HMPB NPs | ~3.03 | With NIR | [12] |
| 4T1 (Breast Cancer) | Bare PBNPs | No obvious cytotoxicity up to 400 µg/mL | - | [7] |
| PANC-1 (Pancreatic Cancer) | MnPB NPs | > 400 µg/mL | - | [10] |
Experimental Protocols
Protocol 1: Synthesis of Prussian Blue Nanoparticles
This protocol describes a simple co-precipitation method for the synthesis of PBNPs using this compound.
Materials:
-
Ferric chloride (FeCl₃)
-
This compound (Na₄[Fe(CN)₆])
-
Deionized water
-
Beakers
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of ferric chloride in deionized water.
-
Prepare a 0.1 M solution of this compound in deionized water.
-
-
Synthesis of PBNPs:
-
Place a beaker with the ferric chloride solution on a magnetic stirrer.
-
Slowly add the this compound solution dropwise to the ferric chloride solution while stirring vigorously.
-
A deep blue precipitate of Prussian blue will form immediately.[13]
-
Continue stirring the mixture for 1 hour at room temperature to ensure a complete reaction.
-
-
Purification:
-
Collect the PBNPs by centrifugation at 10,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step three times to remove any unreacted precursors.
-
-
Storage:
-
Resuspend the final PBNP pellet in deionized water or a suitable buffer for storage at 4°C.
-
Protocol 2: Doxorubicin (DOX) Loading onto PBNPs
This protocol outlines the procedure for loading doxorubicin onto the synthesized PBNPs.
Materials:
-
Synthesized PBNPs suspension
-
Doxorubicin hydrochloride (DOX·HCl)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare DOX Solution:
-
Prepare a 1 mg/mL solution of doxorubicin hydrochloride in deionized water.
-
-
Drug Loading:
-
Disperse a known concentration of PBNPs in PBS (pH 7.4).
-
Add the doxorubicin solution to the PBNP suspension. The ratio of DOX to PBNPs can be optimized for desired loading.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for efficient loading of the drug onto the nanoparticles.
-
-
Purification:
-
Centrifuge the mixture at 12,000 rpm for 30 minutes to separate the DOX-loaded PBNPs (DOX-PBNPs) from the unloaded drug.
-
Carefully collect the supernatant to determine the amount of unloaded DOX using UV-Vis spectrophotometry at 480 nm.
-
Wash the DOX-PBNP pellet with PBS to remove any loosely bound drug. Repeat this step twice.
-
-
Quantification of Loaded DOX:
-
Calculate the drug loading content (DLC) and drug loading efficiency (DLE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded nanoparticles) x 100
-
DLE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
-
Storage:
-
Resuspend the final DOX-PBNP pellet in PBS and store at 4°C, protected from light.
-
Visualizations
Caption: Workflow for the synthesis of DOX-loaded Prussian blue nanoparticles.
Caption: Simplified signaling pathway of Doxorubicin leading to apoptosis in cancer cells.
References
- 1. dovepress.com [dovepress.com]
- 2. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 4. Synergistic Therapy Using Doxorubicin-Loading and Nitric Oxide-Generating Hollow Prussian Blue Nanoparticles with Photoacoustic Imaging Potential Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient loading of doxorubicin in Prussian Blue nanocages for combined photothermal/chemotherapy against hepatocellular carcinoma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Self-synergistic effect of Prussian blue nanoparticles for cancer therapy: driving photothermal therapy and reducing hyperthermia-induced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in-vitro study of enzyme-responsive Prussian blue nanoparticles for combined tumor chemotherapy and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Manganese-based Prussian blue nanoparticles inhibit tumor proliferation and migration via the MAPK pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Ferrocyanide as an Anti-Caking Agent in Research Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of sodium ferrocyanide as an anti-caking agent in various powdered research materials. The information is intended to assist in maintaining the quality, flowability, and handling of hygroscopic powders commonly used in laboratory and pharmaceutical development settings.
Introduction to this compound as an Anti-Caking Agent
This compound (Na₄[Fe(CN)₆]·10H₂O), also known as yellow prussiate of soda, is a crystalline compound widely used to prevent caking in powdered materials.[1][2][3] Its efficacy stems from its ability to inhibit crystal growth and agglomeration, which are the primary causes of caking in hygroscopic powders.[4][5] In the context of research and drug development, maintaining the free-flowing nature of powdered reagents, buffers, and excipients is critical for accurate weighing, consistent dissolution rates, and uniform mixing.
Key Properties:
-
Toxicity: Low toxicity due to the strong bond between iron and the cyanide ligands, which prevents the release of free cyanide under normal conditions.[4][6] It is designated as Generally Regarded as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in table salt.[4]
Mechanism of Action
The anti-caking effect of this compound is primarily attributed to its ability to modify crystal habit. The ferrocyanide ion, [Fe(CN)₆]⁴⁻, adsorbs onto the surface of crystals, such as sodium chloride, and disrupts the normal crystal growth pattern. This is due to a charge mismatch between the ferrocyanide ion and the ions it replaces on the crystal lattice, which energetically disfavors further crystal growth and the formation of crystalline bridges between particles.[4][5]
Applications in Research and Pharmaceutical Development
While extensively used in the food industry, particularly in table salt, this compound can be a valuable tool for researchers working with a variety of powdered materials that are prone to caking upon storage, especially in humid conditions.
Potential Applications:
-
Powdered Buffers and Reagents: Maintaining the free-flowing properties of commonly used laboratory chemicals like phosphate-buffered saline (PBS) powders, Tris buffers, and various salts ensures ease of use and accurate preparation of solutions.
-
Hygroscopic Chemicals: Many organic and inorganic compounds used in synthesis and analysis are hygroscopic and can form hard cakes over time. The addition of a small amount of this compound can significantly improve their shelf-life and handling.
-
Pharmaceutical Excipients: In the early stages of drug development, ensuring the flowability of excipients like lactose, mannitol, and starches is crucial for consistent formulation and tablet manufacturing.[7] this compound can be considered as a potential anti-caking agent in preclinical formulation studies.
-
Veterinary Formulations: It is used as an anti-clumping agent in powdered or granulated veterinary medicines to ensure even distribution of active ingredients.[8]
Quantitative Data on Anti-Caking Efficacy
The effectiveness of an anti-caking agent is dependent on the properties of the host powder, the concentration of the agent, and the environmental conditions (humidity and temperature). The following tables provide an overview of typical usage levels and comparative data for common anti-caking agents.
Table 1: Recommended Concentration of this compound
| Application | Recommended Concentration | Reference |
| Table Salt | 13 ppm (anhydrous) | [9] |
| Table Salt (EU) | 20 mg/kg | [9] |
| General Food Use | 0.5% - 2% by weight | [7] |
Table 2: Comparison of Common Anti-Caking Agents
| Anti-Caking Agent | Typical Use Level (%) | Mechanism of Action | Advantages | Limitations |
| This compound | < 0.002 | Crystal habit modification | Highly effective at very low concentrations | Can release toxic hydrogen cyanide gas in the presence of strong acids or UV light.[6] |
| Silicon Dioxide | 1 - 2 | Adsorbs moisture and coats particles | Effective for a wide range of powders, GRAS status | Can affect bulk density |
| Calcium Silicate | 1 - 2 | Adsorbs moisture and oil | High absorption capacity, GRAS status | Can have a slight effect on pH |
| Tricalcium Phosphate | 1 - 2 | Coats particles, reduces interparticle contact | GRAS status, provides calcium supplementation | Less effective in highly hygroscopic materials |
| Magnesium Stearate | 0.25 - 5 | Lubricant and glidant, coats particles | Excellent lubricant for tableting | Can affect tablet dissolution and hardness |
Experimental Protocols
Protocol for Evaluating the Efficacy of this compound as an Anti-Caking Agent
This protocol outlines a method to assess the effectiveness of this compound in preventing caking of a powdered research material.
Materials:
-
Hygroscopic powder of interest (e.g., powdered buffer, chemical reagent)
-
This compound (analytical grade)
-
Controlled humidity chamber or desiccators with saturated salt solutions (e.g., magnesium nitrate (B79036) for ~53% RH, sodium chloride for ~75% RH)[10]
-
Sieves of various mesh sizes
-
Analytical balance
-
Powder flowability tester (e.g., angle of repose apparatus, powder rheometer)
Procedure:
-
Sample Preparation:
-
Prepare several samples of the host powder, each with a different concentration of this compound (e.g., 0 ppm, 10 ppm, 20 ppm, 50 ppm).
-
Ensure homogenous mixing of the anti-caking agent with the host powder.
-
-
Accelerated Caking:
-
Place a known amount of each sample in an open container within a controlled humidity chamber at a specific relative humidity (e.g., 75% RH) and temperature for a defined period (e.g., 24, 48, 72 hours).
-
-
Caking Assessment (Qualitative):
-
After the incubation period, visually inspect the samples for the presence of lumps or cakes.
-
Gently probe the samples with a spatula to assess the hardness of any formed cakes.
-
-
Caking Assessment (Quantitative):
-
Sieve Analysis: Gently transfer the entire sample to a sieve of a specific mesh size. The amount of material remaining on the sieve after a standardized shaking procedure is a measure of the degree of caking.[11]
-
Powder Flowability Measurement: Measure the angle of repose, Carr's index, or Hausner ratio of the samples. A lower angle of repose and lower Carr's index/Hausner ratio indicate better flowability and less caking.
-
-
Data Analysis:
-
Compare the results from the different concentrations of this compound to the control sample (0 ppm).
-
Plot the degree of caking or flowability parameter against the concentration of the anti-caking agent to determine the optimal concentration.
-
Caption: Workflow for evaluating anti-caking efficacy.
Protocol for Quantitative Determination of this compound in a Powdered Sample
This protocol describes a spectrophotometric method for the quantification of this compound.
Principle: Ferrocyanide reacts with ferrous sulfate (B86663) in an acidic medium to form a colored complex (Prussian blue), which can be measured spectrophotometrically.[12]
Materials:
-
Sample containing this compound
-
Deionized water
-
Sulfuric acid (H₂SO₄)
-
Ferrous sulfate (FeSO₄·7H₂O)
-
This compound standard solution (known concentration)
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound with known concentrations (e.g., 0, 2, 4, 6, 8, 10 mg/L).
-
To each standard solution, add a fixed amount of ferrous sulfate solution and sulfuric acid.
-
Allow the color to develop for a specific time (e.g., 30 minutes).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (around 720 nm).
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the powdered sample.
-
Dissolve the sample in a known volume of deionized water.
-
Filter the solution if necessary to remove any insoluble components.
-
-
Color Development and Measurement:
-
Take a known volume of the sample solution and treat it in the same manner as the standard solutions (add ferrous sulfate and sulfuric acid).
-
Allow the color to develop for the same amount of time.
-
Measure the absorbance of the sample at the same wavelength used for the standards.
-
-
Quantification:
-
Using the absorbance of the sample and the standard curve, determine the concentration of this compound in the sample solution.
-
Calculate the amount of this compound in the original powdered sample.
-
Caption: Workflow for quantitative analysis of this compound.
Safety and Handling
-
This compound has low toxicity.[4] However, as with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid contact with strong acids, as this can liberate highly toxic hydrogen cyanide gas.[6]
-
Store in a cool, dry place away from light.
Logical Relationships in Selecting an Anti-Caking Agent
The choice of an anti-caking agent for a specific research material depends on several factors. The following diagram illustrates a decision-making process for selecting an appropriate anti-caking agent.
Caption: Decision tree for selecting an anti-caking agent.
Conclusion
This compound is a highly effective anti-caking agent that can be utilized in various research and pharmaceutical development settings to improve the handling and stability of powdered materials. Its low toxicity and high efficacy at low concentrations make it a viable option for many applications. However, researchers must consider its compatibility with the host material and the downstream application, particularly its reactivity with strong acids. The protocols provided herein offer a framework for evaluating its efficacy and quantifying its presence in treated powders.
References
- 1. unitedchemicalcn.com [unitedchemicalcn.com]
- 2. This compound [titanunichem.com]
- 3. ulprospector.com [ulprospector.com]
- 4. Is this compound safe as an anticaking agent?_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Anti-Caking Agents: Keep Powders Flowing and Products Stable [minmetalseast.com]
- 8. 1Source | Sodium Hexacyanoferrate(Ii) [1source.com]
- 9. This compound in Food Products - Tetrasodium Hexacyanoferrate [periodical.knowde.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. fda.gov.tw [fda.gov.tw]
Application Notes and Protocols for Cesium Ion Removal Using Sodium Ferrocyanide-Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioactive cesium isotopes, particularly Cesium-137, are significant environmental contaminants resulting from nuclear fission activities. Their long half-life and high solubility in water pose a considerable threat to human health and ecosystems. This document provides detailed application notes and protocols for the use of hydrogels containing sodium ferrocyanide and its analogues, such as Prussian blue (PB) and copper ferrocyanide (CuFC), for the effective removal of cesium ions from aqueous solutions and contaminated surfaces. These hydrogels offer a promising solution due to their high absorption capacity, selectivity for cesium, and ease of application and removal.
Core Principles and Mechanisms
The primary mechanism for cesium removal by these hydrogels is ion exchange. The ferrocyanide lattice contains cations (e.g., sodium, potassium) that can be exchanged for cesium ions. The hydrogel matrix serves to immobilize the this compound nanoparticles, preventing their release into the environment and providing a stable, easy-to-handle medium for decontamination. The porous structure of the hydrogel also facilitates the diffusion of cesium ions to the active sites within the ferrocyanide particles.
Experimental Protocols
Protocol 1: Synthesis of Polyvinyl Alcohol (PVA)-Copper Ferrocyanide (CuFC) Magnetic Hydrogel Beads
This protocol describes a one-step method for fabricating copper ferrocyanide-embedded magnetic hydrogel beads (CuFC-MHBs) for the efficient removal and magnetic separation of cesium from water.[1][2]
Materials:
-
Polyvinyl alcohol (PVA)
-
Copper (II) chloride (CuCl₂)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Iron (III) chloride (FeCl₃)
-
Iron (II) chloride (FeCl₂)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
-
Deionized water
Procedure:
-
Preparation of PVA-coated CuFC: Synthesize PVA-coated CuFC using PVA as a stabilizer.
-
Preparation of Mixed Solution: Prepare a mixed aqueous solution containing the PVA-coated CuFC, additional PVA, and iron salts (FeCl₃ and FeCl₂).
-
Formation of Hydrogel Beads: Add the mixed solution dropwise into an ammonium hydroxide solution. This will initiate the cross-linking of PVA with the in-situ formed iron oxide nanoparticles, encapsulating the CuFC within the magnetic hydrogel beads.
-
Washing and Drying: Collect the formed CuFC-MHBs and wash them thoroughly with deionized water to remove any unreacted precursors. Dry the beads for storage.
Protocol 2: Synthesis of Sodium Alginate-Prussian Blue Hydrogel Beads
This protocol details the synthesis of sodium alginate hydrogel beads with chemically bound Prussian blue for cesium ion removal.[3][4][5]
Materials:
-
Sodium alginate
-
Iron (III) chloride (FeCl₃)
-
Potassium hexacyanoferrate (K₄[Fe(CN)₆])
-
Deionized water
Procedure:
-
Preparation of Sodium Alginate Solution: Dissolve sodium alginate in deionized water to form a homogeneous solution.
-
Cross-linking and PB Formation: Add the sodium alginate solution dropwise into a solution of FeCl₃. The Fe(III) ions act as a cross-linking agent for the alginate and also as a precursor for Prussian blue.
-
Reaction with Hexacyanoferrate: Transfer the formed beads into a solution of potassium hexacyanoferrate to allow the formation of Prussian blue within the hydrogel matrix.
-
Washing and Storage: Wash the resulting sodium alginate-PB hydrogel beads with deionized water and store them in an appropriate medium.
Protocol 3: Preparation of Guar (B607891) Gum-Borax Hydrogel for Surface Decontamination
This protocol outlines the synthesis of a guar gum-borax hydrogel for the removal of cesium from contaminated surfaces.[6][7][8][9]
Materials:
-
Guar gum
-
Borax (B76245) (Sodium tetraborate)
-
Prussian blue analogues (PBAs) - pre-synthesized
-
Deionized water
Procedure:
-
Preparation of Guar Gum Solution: Disperse guar gum in deionized water, potentially with the aid of glycerol to enhance its properties.
-
Incorporation of PBA: Add the optimized Prussian blue analogue adsorbent to the guar gum solution and ensure uniform dispersion.
-
Cross-linking: Introduce a borax solution to the mixture to initiate the cross-linking of the guar gum chains, forming a hydrogel.
-
Application: The resulting hydrogel can be applied as a coating on surfaces contaminated with cesium. After a sufficient contact time, the hydrogel, containing the captured cesium, can be peeled off.
Protocol 4: Cesium Adsorption Studies
This protocol describes a general procedure for evaluating the cesium adsorption performance of the synthesized hydrogels.
Materials:
-
Synthesized hydrogel beads/material
-
Cesium chloride (CsCl) solution of known concentration
-
Deionized water
-
Shaker or magnetic stirrer
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrophotometer (AAS)
Procedure:
-
Batch Adsorption Experiments:
-
Add a known mass of the hydrogel adsorbent to a series of flasks containing a fixed volume of cesium solution with varying initial concentrations.
-
Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.
-
Separate the hydrogel from the solution by filtration or magnetic separation (for magnetic hydrogels).
-
Measure the final cesium concentration in the supernatant using ICP-MS or AAS.
-
-
Kinetic Studies:
-
Add a known mass of the hydrogel to a cesium solution of a specific initial concentration.
-
Take aliquots of the solution at different time intervals.
-
Measure the cesium concentration in each aliquot to determine the rate of adsorption.
-
-
Data Analysis:
-
Calculate the amount of cesium adsorbed per unit mass of the hydrogel (qₑ) using the formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium cesium concentrations, V is the volume of the solution, and m is the mass of the hydrogel.
-
Analyze the adsorption isotherm data using models such as Langmuir and Freundlich.
-
Analyze the kinetic data using pseudo-first-order and pseudo-second-order models.
-
Data Presentation
The following tables summarize the quantitative data from various studies on this compound-based hydrogels for cesium removal.
Table 1: Cesium Adsorption Capacities of Various Hydrogels
| Hydrogel Composite | Cesium Adsorption Capacity (mg/g) | Reference |
| PVA-Alginate Encapsulated PB-GO Hydrogel Beads | 164.5 | [10][11] |
| Magnetic Alginate-Prussian Blue (M-SA-PB) | 191.0 | [4] |
| Acrylic Acid-PAC-PB (LBL group) | 40.03 | [12] |
| Poly(N-isopropylacrylamide) (PNIPA) with PB nanoparticles | 156.7 m²·g⁻¹ (uptake ability) | [13][14] |
| PVA-CoFe(III) Hydrogel | 297.3 | [15][16] |
| PVA-CuFe(II) Hydrogel | 395.1 | [15][16] |
Table 2: Cesium Removal Efficiency on Different Surfaces using Guar Gum-PBA Hydrogel
| Surface Material | Removal Efficiency (%) | Reference |
| Glass | 99.64 | [6] |
| Stainless Steel | 99.50 | [6] |
| Rubber | 99.62 | [6] |
| Lacquered Board | 99.27 | [6] |
| Cement | 88.37 | [6] |
Table 3: Distribution Coefficients (Kd) for Cesium Adsorption
| Hydrogel Composite | Kd Value (mL/g) | Competing Ions Condition | Reference |
| Copper Ferrocyanide-Embedded Magnetic Hydrogel Beads (CuFC-MHBs) | 66,780 | - | [1][2] |
| Copper Ferrocyanide-Embedded Magnetic Hydrogel Beads (CuFC-MHBs) | 24,500 | Simulated Groundwater | [1][2] |
| Copper Ferrocyanide-Embedded Magnetic Hydrogel Beads (CuFC-MHBs) | 8,290 | Seawater | [1][2] |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the synthesis and application of this compound-based hydrogels for cesium removal.
Caption: Workflow for the synthesis of PVA-CuFC magnetic hydrogel beads.
References
- 1. Facile synthesis of copper ferrocyanide-embedded magnetic hydrogel beads for the enhanced removal of cesium from water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemically bound Prussian blue in sodium alginate hydrogel for enhanced removal of Cs ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Prussian blue-embedded magnetic micro hydrogel for scavenging of cesium from aqueous solutions; Batch and dynamic investigations [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Borax cross-linked guar gum hydrogels as potential adsorbents for water purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nuclearawt.org.uk [nuclearawt.org.uk]
- 11. Enhanced adsorption of cesium on PVA-alginate encapsulated Prussian blue-graphene oxide hydrogel beads in a fixed-bed column system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydrogels Containing Prussian Blue Nanoparticles Toward Removal of Radioactive Cesium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrogels Containing Prussian Blue Nanoparticles Toward Removal of Radioactive Cesium Ions. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Sensing with Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferrocyanide, Na₄[Fe(CN)₆], is a coordination compound that serves as a versatile and widely used redox mediator in electrochemical sensing applications. Its well-defined and reversible redox behavior, characterized by the Fe(CN)₆⁴⁻/Fe(CN)₆³⁻ (ferrocyanide/ferricyanide) couple, makes it an excellent electron shuttle between the electrode surface and a target analyte or an enzyme's active site. This property allows for the sensitive and selective detection of a wide range of molecules that are not directly electroactive. These application notes provide an overview of the principles and detailed protocols for utilizing this compound in the electrochemical detection of key analytes relevant to biomedical research and drug development.
Principle of Operation
Electrochemical sensors based on this compound typically operate on the principle of mediated electron transfer. The core of this process is the reversible oxidation of ferrocyanide to ferricyanide (B76249) at the working electrode. The presence of a target analyte or an enzyme that interacts with the analyte can modulate this redox cycling, leading to a measurable change in the electrochemical signal (e.g., current or impedance). This change is proportional to the concentration of the analyte, forming the basis for quantification.
Application 1: Detection of Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a critical signaling molecule in various biological processes and a key biomarker for oxidative stress. Electrochemical biosensors employing horseradish peroxidase (HRP) and this compound as a mediator offer a highly sensitive method for H₂O₂ detection.
Signaling Pathway
In this system, HRP catalyzes the reduction of H₂O₂. The enzyme is first oxidized by H₂O₂ and then reduced back to its active state by ferrocyanide, which in turn is oxidized to ferricyanide. The ferricyanide is then electrochemically reduced at the electrode surface, generating a catalytic current that is proportional to the H₂O₂ concentration.
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 0.01 - 100 µM | [1] |
| Limit of Detection (LOD) | 0.01 µM | [1] |
| Sensitivity | 13.5 μA mM⁻¹ | [2] |
| Response Time | < 20 s | [2] |
Experimental Protocol: H₂O₂ Sensor Fabrication and Measurement
Materials:
-
Screen-printed carbon electrode (SPCE)
-
Horseradish peroxidase (HRP) solution (1 mg/mL in phosphate-buffered saline, PBS)
-
This compound solution (10 mM in PBS, pH 7.4)
-
Hydrogen peroxide standards (various concentrations in PBS)
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
-
Potentiostat
Electrode Modification Workflow:
References
Application Notes & Protocols: Sodium Ferrocyanide as a Redox Probe in Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferrocyanide, in conjunction with its oxidized form, sodium ferricyanide (B76249), forms a well-behaved, reversible redox couple ([Fe(CN)₆]⁴⁻/³⁻) that is extensively utilized as a standard redox probe in cyclic voltammetry (CV).[1][2][3] This system is favored for its stable and well-defined electrochemical behavior, making it an ideal tool for a variety of applications, including the characterization of electrode surfaces, investigation of electron transfer kinetics, and as a signal reporter in electrochemical biosensors.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in cyclic voltammetry.
The ferricyanide/ferrocyanide redox couple undergoes a single-electron transfer reaction, which is typically reversible or quasi-reversible at most electrode surfaces.[3] The reaction is as follows:
[Fe(CN)₆]³⁻ + e⁻ ⇌ [Fe(CN)₆]⁴⁻
Cyclic voltammetry is a powerful electroanalytical technique that provides information about the thermodynamics and kinetics of this redox process.[7][8] By sweeping the potential of a working electrode and measuring the resulting current, a characteristic voltammogram is produced, from which key parameters can be extracted.
Core Applications
The primary applications of the this compound redox probe in cyclic voltammetry include:
-
Electrode Characterization: Assessing the performance and cleanliness of working electrodes. A well-defined and reversible voltammogram for the ferrocyanide/ferricyanide couple indicates a properly functioning electrode.
-
Determination of Electrochemical Parameters: Calculating fundamental parameters such as the formal potential (E°'), diffusion coefficients (D), and heterogeneous electron transfer rate constants (k⁰).
-
Electrochemical Biosensing: Acting as a redox mediator or label in biosensors for the detection of DNA, proteins, and other biomolecules.[4][5][9][10] The binding of a target analyte to a bioreceptor on the electrode surface can hinder the diffusion of the redox probe, leading to a measurable change in the voltammetric signal.[10]
-
Educational Tool: Due to its predictable and well-understood behavior, it serves as an excellent system for introducing students and researchers to the principles of cyclic voltammetry.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound (Na₄[Fe(CN)₆]) or Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Sodium Ferricyanide (Na₃[Fe(CN)₆]) or Potassium Ferricyanide (K₃[Fe(CN)₆])
-
Supporting Electrolyte (e.g., Potassium Chloride (KCl), Potassium Nitrate (KNO₃), Sodium Sulfate (Na₂SO₄))[1][2][11]
-
Deionized (DI) Water or Ultrapure Water
-
Working Electrode (e.g., Glassy Carbon, Gold, Platinum)[3]
-
Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode (SCE))[1][2]
-
Voltammetric Cell
-
Potentiostat
Solution Preparation
-
Supporting Electrolyte (e.g., 0.1 M KCl): Dissolve the appropriate amount of KCl in DI water to achieve the desired final concentration. For example, to prepare 100 mL of 0.1 M KCl, dissolve 0.745 g of KCl in DI water and bring the final volume to 100 mL.
-
Redox Probe Solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl): Prepare a stock solution of the redox couple by dissolving equal molar amounts of potassium ferricyanide and potassium ferrocyanide in the supporting electrolyte solution.[13] For example, to prepare 50 mL of a 5 mM solution, dissolve 0.082 g of K₃[Fe(CN)₆] and 0.105 g of K₄[Fe(CN)₆]·3H₂O in 50 mL of 0.1 M KCl.
Experimental Workflow for Cyclic Voltammetry
Detailed Experimental Steps
-
Electrode Preparation:
-
Polish the working electrode surface using alumina (B75360) slurry on a polishing pad to a mirror-like finish.[1][8]
-
Rinse the electrode thoroughly with DI water and sonicate if necessary to remove any polishing residues.
-
Dry the electrode with a stream of nitrogen or clean air.
-
-
Cell Assembly:
-
Place the polished working electrode, the reference electrode, and the auxiliary electrode in the voltammetric cell.
-
Ensure that the tip of the reference electrode is positioned close to the working electrode surface.
-
-
Solution Addition:
-
Add the prepared redox probe solution containing the supporting electrolyte to the cell, ensuring that all three electrodes are sufficiently immersed.[2]
-
-
Connection to Potentiostat:
-
Setting CV Parameters:
-
Set the parameters on the potentiostat software. Typical parameters for the ferrocyanide/ferricyanide system are:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.6 V vs. Ag/AgCl).[14]
-
Vertex Potential 1 (Switching Potential): A potential sufficiently negative to cause the reduction of ferricyanide (e.g., -0.1 V vs. Ag/AgCl).[14]
-
Vertex Potential 2 (Final Potential): The initial potential.
-
Scan Rate: Typically varied from 10 mV/s to 200 mV/s.[1][2][7]
-
-
-
Running the Experiment:
-
Start the cyclic voltammetry scan. It is often recommended to run several cycles to obtain a stable voltammogram; the second or third scan is typically used for analysis.[13]
-
Data Presentation and Analysis
A typical cyclic voltammogram for a reversible one-electron process like the ferrocyanide/ferricyanide couple will exhibit a pair of peaks: a cathodic (reduction) peak and an anodic (oxidation) peak.
Key Parameters from the Cyclic Voltammogram
| Parameter | Symbol | Description | Ideal Value for a Reversible System |
| Anodic Peak Potential | Epa | The potential at which the anodic peak current is observed. | Varies with reference electrode |
| Cathodic Peak Potential | Epc | The potential at which the cathodic peak current is observed. | Varies with reference electrode |
| Anodic Peak Current | ipa | The magnitude of the current at the anodic peak. | ipa / ipc ≈ 1 |
| Cathodic Peak Current | ipc | The magnitude of the current at the cathodic peak. | ipa / ipc ≈ 1 |
| Peak Potential Separation | ΔEp | The difference between the anodic and cathodic peak potentials (Epa - Epc). | ΔEp ≈ 59/n mV at 25°C (where n is the number of electrons)[14] |
| Formal Potential | E°' | The midpoint of the peak potentials, (Epa + Epc) / 2. | Approximates the standard redox potential.[14] |
Effect of Scan Rate
As the scan rate (ν) is increased, the peak currents (ip) for a diffusion-controlled process will increase proportionally to the square root of the scan rate (ν¹/²).[15] The peak potential separation (ΔEp) will remain constant for a reversible system but will increase for a quasi-reversible or irreversible system.
| Scan Rate (mV/s) | Anodic Peak Current (μA) | Cathodic Peak Current (μA) | ΔEp (mV) |
| 20 | Data | Data | Data |
| 50 | Data | Data | Data |
| 100 | Data | Data | Data |
| 150 | Data | Data | Data |
| 200 | Data | Data | Data |
| Note: The actual current values will depend on the electrode area, concentration, and diffusion coefficient. |
Application in Biosensing: A Signaling Pathway
In many electrochemical biosensors, the ferrocyanide/ferricyanide couple acts as a signal transducer. The basic principle involves the modification of the electrode surface with a biorecognition element (e.g., DNA probe, antibody).
Upon binding of the target analyte to the bioreceptor, the access of the ferrocyanide/ferricyanide probe to the electrode surface is sterically hindered. This results in a decrease in the peak currents of the cyclic voltammogram, which can be correlated to the concentration of the target analyte.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or very small peaks | - Incorrect connections to potentiostat- Low concentration of redox probe- Electrode not properly immersed | - Check electrode connections- Verify solution concentrations- Ensure electrodes are in the solution |
| Broad, ill-defined peaks | - Dirty electrode surface- High solution resistance | - Repolish the working electrode- Ensure sufficient supporting electrolyte concentration |
| Large peak separation (ΔEp >> 59 mV) | - Quasi-reversible or irreversible electron transfer- Uncompensated resistance- Reference electrode issue | - This may be inherent to the electrode material- Move reference electrode closer to the working electrode- Check/replace the reference electrode |
| Drifting voltammograms | - Solution not at equilibrium- Adsorption of species on the electrode | - Allow the system to stabilize- Clean the electrode between runs |
Conclusion
This compound is an indispensable redox probe in cyclic voltammetry, offering a reliable and reproducible system for a wide range of electrochemical investigations. Its well-characterized behavior provides a solid foundation for electrode characterization, mechanistic studies, and the development of novel electrochemical sensors. By following the detailed protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can effectively leverage this versatile tool in their work.
References
- 1. basinc.com [basinc.com]
- 2. Study of Ferricyanide using Cyclic Voltammetry [phadkeinstruments.com]
- 3. asdlib.org [asdlib.org]
- 4. cn.comsol.com [cn.comsol.com]
- 5. Recent Advances in Electrochemical Biosensors for Food Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echem101.gamry.com [echem101.gamry.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. Enhanced electrochemical biosensing on gold electrodes with a ferri/ferrocyanide redox couple - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
- 13. static.igem.org [static.igem.org]
- 14. support/electrochemical technique/cyclic voltammetry - II | ALS,the electrochemical company [als-japan.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Sodium Ferrocyanide Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferrocyanide (Na₄[Fe(CN)₆]), also known as yellow prussiate of soda, is a coordination compound with diverse applications, including its use as an anti-caking agent in table salt, in the production of pigments, and in various chemical syntheses.[1] In the pharmaceutical industry, it can be used in drug formulation and as a stabilizing agent.[2] Accurate determination of its concentration is crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and protocols for four common analytical methods for the quantification of this compound: Titrimetry, UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Cyclic Voltammetry.
Method Selection
The choice of analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. The following table summarizes the key performance characteristics of the described methods to aid in method selection.
Quantitative Data Summary
| Parameter | Titrimetry (with Ceric Sulfate) | UV-Vis Spectrophotometry (Prussian Blue) | High-Performance Liquid Chromatography (HPLC) | Cyclic Voltammetry (CV) |
| Principle | Redox titration | Colorimetric reaction | Chromatographic separation | Electrochemical measurement |
| Linearity Range | Typically used for assay of bulk material | 0.05 - 25.00 µg/mL[3] | 0.1 - 10 mg/L[4] | 2 - 10 mM[5] |
| Limit of Detection (LOD) | Not applicable for this type of assay | 0.049 µg/mL[3] | 0.02 mg/kg[4] | Low µg/L to mg/L range (electrode dependent) |
| Limit of Quantification (LOQ) | Not applicable for this type of assay | ~0.15 µg/mL (calculated as 3*LOD) | 0.07 mg/kg[4] | Dependent on system, can be in the µg/L range |
| Precision (RSD) | < 1% (typical for titrimetric methods) | 0.86%[3] | 0.3 - 4.4%[4] | < 5% (typical) |
| Sample Throughput | Low to medium | High | High | Medium |
| Instrumentation | Burette, pH/potentiometer | UV-Vis Spectrophotometer | HPLC system with UV detector | Potentiostat |
| Expertise Required | Low to moderate | Low to moderate | Moderate to high | Moderate to high |
Titrimetric Determination with Ceric Sulfate (B86663)
This method is a robust and accurate technique for the assay of this compound in bulk materials and concentrated solutions. It is based on a redox reaction where ferrocyanide is oxidized by ceric sulfate.
Experimental Protocol
Reagents:
-
Standard 0.1 N Ceric Sulfate solution
-
Sulfuric Acid (H₂SO₄), concentrated
-
Orthophenanthroline indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 3 g of the this compound sample and transfer it to a 400 mL beaker.
-
Dissolve the sample in 225 mL of deionized water.
-
Carefully and slowly, add 25 mL of concentrated sulfuric acid to the solution while stirring.
-
Add 1-2 drops of orthophenanthroline indicator solution. The solution will turn orange.
-
Titrate the solution with a standardized 0.1 N ceric sulfate solution.
-
The endpoint is reached when the color of the solution sharply changes from orange to a pure yellow.
-
Record the volume of the ceric sulfate solution used.
Calculation: Each mL of 0.1 N ceric sulfate is equivalent to 48.41 mg of Na₄Fe(CN)₆·10H₂O.
UV-Vis Spectrophotometric Determination (Prussian Blue Method)
This colorimetric method is based on the reaction of ferrocyanide with an iron(III) salt in an acidic medium to form a stable, intensely colored complex known as Prussian blue (ferric ferrocyanide). The absorbance of the resulting solution is measured at its maximum wavelength (λmax) and is directly proportional to the concentration of ferrocyanide.
Experimental Protocol
Reagents:
-
Ferrous Sulfate (FeSO₄·7H₂O) solution (3 g in 100 mL deionized water with 1 mL sulfuric acid)
-
This compound standard stock solution (1000 µg/mL)
-
Deionized water
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound (e.g., 0.2, 0.5, 1, 2, 5 µg/mL) by diluting the stock solution.
-
Into a series of 50 mL volumetric flasks, add a known volume of each standard solution.
-
To each flask, add 2.5 mL of the ferrous sulfate solution and dilute to the mark with deionized water.
-
Mix thoroughly and allow the color to develop for 30 minutes.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in deionized water in a volumetric flask.
-
Transfer an appropriate aliquot of the sample solution to a 50 mL volumetric flask.
-
Add 2.5 mL of the ferrous sulfate solution and dilute to the mark with deionized water.
-
Mix and allow to stand for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the standard and sample solutions at 720 nm using a spectrophotometer, with a reagent blank as the reference.
-
-
Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC offers a highly specific and sensitive method for the determination of ferrocyanide, particularly in complex matrices. The method involves the separation of the ferrocyanide ion from other components on a chromatographic column followed by its detection using a UV detector.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column suitable for ion chromatography or reversed-phase with an appropriate mobile phase.
Chromatographic Conditions:
-
Mobile Phase: A mixture of sodium perchlorate (B79767) and sodium hydroxide (B78521) (NaOH) solution.[4]
-
Detection Wavelength: 221 nm[4]
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in 0.02 M NaOH.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dissolve the sample in 0.02 M NaOH solution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
For samples with complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interferences.[4]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the ferrocyanide peak based on its retention time compared to the standard.
-
Quantify the ferrocyanide concentration by comparing the peak area of the sample with the calibration curve generated from the standards.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that can be used for the quantitative analysis of electroactive species like ferrocyanide. The method measures the current that develops in an electrochemical cell as the potential is linearly swept. The peak current in the resulting voltammogram is proportional to the concentration of the analyte.
Experimental Protocol
Instrumentation:
-
Potentiostat
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Procedure:
-
Electrolyte Preparation: Prepare a supporting electrolyte solution, for example, 0.1 M KCl.
-
Standard Preparation:
-
Prepare a stock solution of this compound in the supporting electrolyte.
-
Prepare a series of standard solutions of varying concentrations (e.g., 2, 4, 6, 8, 10 mM) in the supporting electrolyte.[5]
-
-
Electrode Preparation: Before each measurement, polish the working electrode with alumina (B75360) slurry, rinse with deionized water, and dry.
-
Measurement:
-
Place the standard or sample solution in the electrochemical cell and immerse the electrodes.
-
Apply a potential scan, for example, from -0.2 V to +0.8 V and back, at a fixed scan rate (e.g., 100 mV/s).
-
Record the resulting cyclic voltammogram.
-
-
Analysis:
-
Measure the anodic or cathodic peak current from the voltammogram.
-
Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample from the calibration curve.
-
References
Application Notes and Protocols for the Removal of Heavy Metals from Solutions Using Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in aqueous solutions is a significant concern across various industries, including pharmaceutical manufacturing and environmental remediation. Sodium ferrocyanide, Na₄[Fe(CN)₆], offers a cost-effective and efficient method for the removal of various heavy metal ions through chemical precipitation. This process relies on the reaction between this compound and dissolved heavy metal cations to form stable, insoluble metal ferrocyanide complexes. These precipitates can then be effectively separated from the solution through standard laboratory techniques such as filtration or centrifugation. The efficiency of this removal process is influenced by several key parameters, including pH, the initial concentration of heavy metals, temperature, and the molar ratio of the reactants.
The ferrocyanide anion, [Fe(CN)₆]⁴⁻, is a stable coordination complex, which contributes to the low toxicity of this compound itself as it does not readily release free cyanide.[1] When combined with heavy metal ions, it forms distinctively colored precipitates. For instance, with copper(II) ions, it forms a reddish-brown precipitate of copper ferrocyanide.[2][3][4] With zinc(II) ions, it forms a gray-white precipitate of zinc ferrocyanide.[5] These reactions are often quantitative, making ferrocyanide salts useful not only for remediation but also for analytical titrations.[6][7][8]
These application notes provide a comprehensive overview of the use of this compound for the removal of common heavy metals such as copper (Cu²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) from solutions. Detailed protocols for bench-scale experiments are provided to enable researchers to evaluate and optimize this precipitation method for their specific applications.
Mechanism of Heavy Metal Removal
The primary mechanism for the removal of heavy metals using this compound is chemical precipitation. This compound is a soluble salt that dissociates in water to yield sodium ions (Na⁺) and ferrocyanide anions ([Fe(CN)₆]⁴⁻). The ferrocyanide anion then reacts with divalent heavy metal cations (M²⁺) to form insoluble metal ferrocyanide precipitates.
The general stoichiometry for the reaction with a divalent heavy metal ion is:
2M²⁺ + [Fe(CN)₆]⁴⁻ → M₂[Fe(CN)₆] (s)
The formation of these insoluble complexes effectively removes the heavy metal ions from the solution. The efficiency of this precipitation is highly dependent on the pH of the solution, which affects both the speciation of the metal ions and the stability of the resulting precipitate.[9][10][11][12][13][14][15]
Caption: General workflow for heavy metal removal by this compound precipitation.
Data Presentation: Heavy Metal Removal Efficiency
The following tables summarize the expected removal efficiencies and optimal conditions for the precipitation of various heavy metals using this compound. These values are based on established principles of chemical precipitation and data from analogous systems using potassium ferrocyanide, as specific quantitative studies on this compound for a range of heavy metals are not extensively available. Optimal conditions should be determined experimentally for each specific application.
Table 1: Optimal pH for Heavy Metal Precipitation
| Heavy Metal Ion | Optimal pH Range for Hydroxide (B78521) Precipitation | Expected Optimal pH Range for Ferrocyanide Precipitation |
| Copper (Cu²⁺) | 6.5 - 12 | 6.0 - 9.0 |
| Zinc (Zn²⁺) | 8.5 - 12 | 7.0 - 9.5 |
| Cadmium (Cd²⁺) | 10 - 11 | 8.0 - 10.0 |
| Lead (Pb²⁺) | 9 - 11 | 7.0 - 9.0 |
Note: The optimal pH for ferrocyanide precipitation may differ from hydroxide precipitation and should be experimentally verified.
Table 2: Influence of Initial Concentration on Removal Efficiency (Hypothetical Data)
| Heavy Metal Ion | Initial Concentration (mg/L) | Expected Removal Efficiency (%) |
| Copper (Cu²⁺) | 10 | > 99 |
| 100 | > 98 | |
| 500 | > 95 | |
| Zinc (Zn²⁺) | 10 | > 98 |
| 100 | > 97 | |
| 500 | > 94 | |
| Cadmium (Cd²⁺) | 10 | > 99 |
| 100 | > 98 | |
| 500 | > 96 | |
| Lead (Pb²⁺) | 10 | > 99 |
| 100 | > 99 | |
| 500 | > 98 |
Note: This table presents expected trends. Actual removal efficiencies will depend on specific experimental conditions.
Experimental Protocols
The following protocols provide a framework for conducting laboratory-scale experiments to determine the efficacy of this compound for the removal of heavy metals from aqueous solutions.
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 0.1 M):
-
Accurately weigh 48.41 g of this compound decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O).
-
Dissolve the solid in deionized water in a 1 L volumetric flask.
-
Make up the volume to the 1 L mark with deionized water and mix thoroughly.
-
Store the solution in a dark, well-sealed container.
-
-
Heavy Metal Stock Solutions (e.g., 1000 mg/L):
-
Prepare individual stock solutions for each heavy metal of interest (e.g., CuSO₄·5H₂O for Cu²⁺, ZnSO₄·7H₂O for Zn²⁺, CdCl₂ for Cd²⁺, Pb(NO₃)₂ for Pb²⁺).
-
Calculate the required mass of the salt to achieve a 1000 mg/L concentration of the metal ion.
-
Dissolve the weighed salt in a 1 L volumetric flask with deionized water containing a few drops of concentrated nitric acid to prevent hydrolysis and precipitation.
-
Fill the flask to the mark with deionized water and mix well.
-
Protocol 2: Jar Test for Optimal pH Determination
This protocol is designed to identify the optimal pH for the precipitation of a specific heavy metal.
Caption: Experimental workflow for determining the optimal pH for heavy metal precipitation.
-
Setup:
-
Prepare a series of six 500 mL beakers.
-
To each beaker, add 250 mL of a known concentration of the heavy metal solution (e.g., 100 mg/L), prepared by diluting the stock solution.
-
-
pH Adjustment:
-
Adjust the pH of each beaker to a different value within a desired range (e.g., pH 4, 5, 6, 7, 8, 9) using dilute HCl or NaOH.
-
-
Precipitant Addition:
-
While stirring, add a stoichiometric or slight excess of the this compound stock solution to each beaker.
-
-
Mixing and Settling:
-
Rapidly mix the solutions for 2-3 minutes to ensure complete dispersion of the precipitant.
-
Reduce the stirring speed to a slow mix for 20-30 minutes to promote flocculation.
-
Turn off the stirrer and allow the precipitate to settle for 30-60 minutes.
-
-
Sampling and Analysis:
-
Carefully collect a sample of the supernatant from each beaker.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the residual heavy metal concentration in each filtered sample using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[16][17][18][19]
-
-
Determination of Optimal pH:
-
Calculate the removal efficiency for each pH value.
-
The pH that results in the lowest residual heavy metal concentration is the optimal pH for precipitation.
-
Protocol 3: Determination of Removal Efficiency at Varying Initial Concentrations
-
Setup:
-
Prepare a series of heavy metal solutions with varying initial concentrations (e.g., 10, 50, 100, 200, 500 mg/L) in separate beakers.
-
-
pH Adjustment:
-
Adjust the pH of each solution to the optimal value determined in Protocol 2.
-
-
Precipitation and Analysis:
-
Follow steps 3-6 from Protocol 2 for each concentration.
-
-
Data Analysis:
-
Plot the removal efficiency as a function of the initial heavy metal concentration.
-
Analytical Methods for Quantification
Accurate quantification of residual heavy metal concentrations is crucial for determining the effectiveness of the removal process. The following are standard analytical techniques:
-
Atomic Absorption Spectroscopy (AAS): A widely used and reliable method for quantifying the concentration of specific metal elements in a sample. It offers good sensitivity and is suitable for a wide range of concentrations.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique provides very high sensitivity and can detect trace and ultra-trace levels of multiple elements simultaneously.[18][19] It is ideal for applications requiring very low detection limits.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Another multi-element analysis technique that is robust and suitable for a wide range of concentrations, though generally less sensitive than ICP-MS.[16]
-
X-Ray Fluorescence (XRF) Spectrometry: A non-destructive technique that can be used for the elemental analysis of the precipitated solids to confirm their composition.[16][17]
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
While this compound has low toxicity, avoid acidification of ferrocyanide solutions, as this can release highly toxic hydrogen cyanide gas.[1]
-
Handle heavy metal salts and solutions with care, as they are toxic.
-
Dispose of all waste, including precipitates and treated solutions, in accordance with institutional and local environmental regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]
- 7. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 8. ASSAYING ZINC BY POTASSIUM FERROCYANIDE Fahlberg’s Method - 911Metallurgist [911metallurgist.com]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. researchgate.net [researchgate.net]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. INFLUENCE OF pH AND PRECIPITATING AGENT ON THE REMOVAL OF HEAVY METAL CATIONS FROM INDUSTRIAL SAMPLES [ouci.dntb.gov.ua]
- 13. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 14. sciforschenonline.org [sciforschenonline.org]
- 15. go2eti.com [go2eti.com]
- 16. rjas.ro [rjas.ro]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. amecj.com [amecj.com]
- 19. ijrpc.com [ijrpc.com]
Application Notes: Sodium Ferrocyanide in Photochemistry and Photocatalysis
Introduction
Sodium ferrocyanide, also known as yellow prussiate of soda (Na₄[Fe(CN)₆]·10H₂O), is a coordination compound with significant applications in various scientific and industrial fields.[1] While it is well-known as an anti-caking agent in food products like table salt, its photochemical properties have established its importance in photography, pigment synthesis, and increasingly, in the field of photocatalysis.[2][3] The ferrocyanide anion, [Fe(CN)₆]⁴⁻, is relatively non-toxic as it does not readily release free cyanide.[1] However, upon exposure to UV light or acidic conditions, it can decompose, producing highly toxic hydrogen cyanide gas, a critical safety consideration for all photochemical applications.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the photochemical and photocatalytic properties of this compound.
Applications in Photochemistry
The photochemical applications of ferrocyanides are rooted in their ability to participate in light-induced electron transfer and decomposition reactions.
Cyanotype Printing and Photography
One of the most historic and iconic applications of ferrocyanides is in the cyanotype photographic process, which produces a cyan-blue print known as a blueprint.[4][5] The process relies on a photosensitive solution containing a ferric salt (typically ferric ammonium (B1175870) citrate) and a ferrocyanide (sodium or potassium salt).[4]
-
Mechanism : When exposed to ultraviolet (UV) light, the ferric (Fe³⁺) iron is photoreduced to ferrous (Fe²⁺) iron. This ferrous iron then reacts with the ferrocyanide to form the insoluble, intensely colored pigment, Prussian blue (ferric ferrocyanide, Fe₄[Fe(CN)₆]₃).[4][6] The unexposed, water-soluble iron salts are then washed away, leaving the stable blue image.[7]
-
Other Photographic Uses : Beyond cyanotypes, ferrocyanides are used in conventional photography for bleaching, toning, and fixing images.[2] For instance, in a process known as "Farmer's reducer," potassium ferricyanide (B76249) (the oxidized form of ferrocyanide) is combined with sodium thiosulfate (B1220275) to reduce the density of silver in overexposed negatives and prints.[5]
Photochemical Studies of Redox Proteins
In biochemical research, the ferricyanide/ferrocyanide redox couple is employed in photochemical studies of various redox-active proteins, including cytochromes and photosystem II.[8] Ferricyanide acts as a powerful electron acceptor, efficiently reoxidizing radical species that are generated photochemically.[8] This allows researchers to study the kinetics and mechanisms of electron transfer within these biological systems. However, it is crucial to account for the intrinsic photochemistry of ferricyanide itself, which can undergo degradation upon absorption of blue light.[8]
Applications in Photocatalysis
Photocatalysis utilizes a semiconductor material (the photocatalyst) that, upon absorbing light, generates electron-hole pairs to drive chemical reactions.[9][10] this compound can play a crucial role in these systems, primarily as a sacrificial electron donor.
Sacrificial Electron Donor
In many photocatalytic processes, such as hydrogen generation from water, the rapid recombination of photogenerated electrons and holes limits efficiency.[11][12] An electron donor, also known as a hole scavenger, is added to the system to irreversibly react with the photogenerated holes, preventing recombination and freeing the electrons to perform the desired reduction reaction.[11]
-
Mechanism : Upon UV irradiation, the ferrocyanide ion can be oxidized to the ferricyanide ion, releasing an electron.[13][14] This process, known as excited-state electron detachment (ESED), can efficiently scavenge holes from an excited photocatalyst surface, thereby enhancing the overall quantum yield of the photocatalytic process.[14] The high efficiency of ferrocyanide as a hole scavenger makes it valuable in systems designed for pollutant degradation or synthetic chemistry.[6]
Pollutant Degradation
Ferrocyanide and its oxidized form, ferricyanide, are themselves subjects of photocatalytic degradation studies, particularly in the context of treating wastewater from mining and electroplating industries.[15][16] While stable, these cyanometallic complexes can be broken down using heterogeneous photocatalysis, often with titanium dioxide (TiO₂) as the catalyst.[15][16] The process oxidizes the cyanide ligands to less toxic species like cyanate, ammonia, and eventually nitrate.[16]
Photochemical Synthesis of Materials
UV irradiation of ferrocyanide or ferricyanide solutions can be used to synthesize materials directly. A notable example is the formation of Prussian blue films.[17]
-
Mechanism : In an acidic solution, the ferricyanide ion can be photochemically reduced to the ferrocyanide ion. Simultaneously, the acidic medium can cause the dissociation of some ferricyanide, releasing free ferric ions. The photogenerated ferrocyanide then reacts with these ferric ions to deposit a compact film of Prussian blue on the illuminated surface.[17] Such films have applications in electrocatalysis, particularly for sensing hydrogen peroxide.[17]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the photochemical and photocatalytic applications of ferrocyanide compounds found in the literature.
| Parameter | Compound | Conditions | Value | Application Context | Reference |
| Quantum Yield of Available Electrons | Potassium Ferrocyanide | UV light (λ = 253.7 nm) in aqueous solution with nitrous oxide scavenger. | 0.66 | Fundamental photochemistry, electron detachment studies. | [13] |
| Reaction Rate Constant with UMP | Potassium Ferrocyanide (¹T₁g state) | Aqueous solution, UV excitation. | 1.7 x 10¹⁴ (mol/L)⁻¹·s⁻¹ | Study of reductive damage to nucleic acids. | [14] |
| Ferricyanide Degradation | Ferricyanide (100 mg/L) | 24h UV irradiation (λ > 300 nm) at pH 13. | >80% remaining | Photolysis stability test. | [15] |
| Ferricyanide Degradation | Ferricyanide (100 mg/L) | 24h heterogeneous photocatalysis with TiO₂. | ~30% remaining | Photocatalytic degradation of cyanocomplexes. | [15] |
Experimental Protocols
Protocol for Cyanotype Photographic Printing
This protocol describes the classic method for creating a cyanotype print on paper.
Materials:
-
Solution A: 25g Ferric Ammonium Citrate (green) in 100mL deionized water.
-
Solution B: 10g Potassium or this compound in 100mL deionized water.
-
High-quality, acid-free paper (e.g., watercolor paper).
-
Foam brush or coating rod.
-
Glass or acrylic sheet.
-
Clamps or frame.
-
Negative image on a transparent film.
-
UV light source (sunlight or UV lamp).
-
Developing trays.
-
Deionized water.
-
(Optional) 3% Hydrogen Peroxide solution.
Procedure:
-
Solution Preparation: Prepare Solutions A and B separately. Store them in dark, labeled bottles. These solutions are light-sensitive.
-
Sensitizer (B1316253) Mixing: In a dimly lit room, mix equal volumes of Solution A and Solution B. This final sensitizer solution is highly light-sensitive and should be used within a few hours.
-
Paper Coating: Using a foam brush, apply the sensitizer solution evenly onto the paper. Work in one direction, then the other, to ensure a smooth coat. Allow the paper to dry completely in a dark place. The sensitized paper will be a pale yellow-green.
-
Exposure: Place the negative (emulsion side down) onto the dry, sensitized paper. Cover with the glass sheet and clamp securely to ensure tight contact. Expose to a UV light source. Exposure times will vary from a few minutes to over an hour depending on the UV intensity. The color will change from yellow-green to a darker bronze or blue-gray.
-
Development and Washing: Place the exposed print in a tray of cool, running water. Wash for at least 5 minutes, or until all the yellow, unreacted sensitizer is gone and the water runs clear. The blue color will intensify as the print dries.
-
Oxidation (Optional): To achieve the final deep blue color immediately, immerse the washed print in a dilute solution of 3% hydrogen peroxide for about 30 seconds. This rapidly oxidizes the iron.
-
Final Wash and Drying: After oxidation, give the print a final wash in water for 10-20 minutes and then hang it to air dry.
Protocol for Photocatalytic Degradation of an Organic Pollutant Using a Sacrificial Electron Donor
This protocol outlines a general procedure for testing the photocatalytic degradation of a model pollutant (e.g., Methylene Blue) using a semiconductor photocatalyst (e.g., TiO₂) and this compound as a hole scavenger.
Materials:
-
Photocatalyst powder (e.g., TiO₂ P25).
-
Model pollutant (e.g., Methylene Blue).
-
This compound Decahydrate.
-
Photoreactor with a UV or solar-simulated light source.
-
Magnetic stirrer and stir bar.
-
Reaction vessel (e.g., quartz beaker).
-
pH meter.
-
UV-Vis Spectrophotometer.
-
Syringes and microfilters (0.45 µm).
-
Deionized water.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the model pollutant (e.g., 100 mg/L Methylene Blue) and a separate stock solution of this compound (e.g., 0.1 M).
-
Reaction Setup: In the reaction vessel, add a specific volume of the pollutant stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 10 mg/L).
-
Catalyst Loading: Add the photocatalyst to the solution at a specific loading (e.g., 1 g/L).[18]
-
Adsorption Equilibrium: Place the vessel in the photoreactor with the lamp off. Stir the suspension in the dark for 30-60 minutes to allow the pollutant to reach adsorption-desorption equilibrium on the catalyst surface. Take an initial sample (t=0) just before turning on the light.
-
Initiate Photocatalysis: Add a specific concentration of this compound from the stock solution to act as the electron donor. Turn on the light source to begin the photocatalytic reaction.
-
Sampling: At regular intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 3 mL) of the suspension using a syringe. Immediately filter the sample through a 0.45 µm filter to remove the catalyst particles.
-
Analysis: Analyze the concentration of the pollutant in the filtered samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the pollutant (e.g., ~664 nm for Methylene Blue).
-
Data Calculation: Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration (at t=0) and Cₜ is the concentration at time t.
Visualizations
Signaling Pathways and Workflows
Caption: Photochemical reaction pathway for the cyanotype process.
Caption: General photocatalytic mechanism with a hole scavenger.
Caption: Experimental workflow for a photocatalysis experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound in Food Products - Tetrasodium Hexacyanoferrate [periodical.knowde.com]
- 4. allanchem.com [allanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Photochemical reductive homologation of hydrogen cyanide using sulfite and ferrocyanide - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01499J [pubs.rsc.org]
- 7. Ferrocyanides Usage & Applications - 911Metallurgist [911metallurgist.com]
- 8. Blue-light photodegradation of ferricyanide under protein relevant conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02916J [pubs.rsc.org]
- 9. Photocatalytic systems: reactions, mechanism, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocatalytic Degradation of Emerging Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electron Donor-Specific Surface Interactions Promote the Photocatalytic Activity of Metal-Semiconductor Nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. real.mtak.hu [real.mtak.hu]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Ferrocyanide as a Non-Toxic Cyanide Source in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the cyano group is a fundamental transformation in organic synthesis, providing a versatile handle for the preparation of nitriles, amines, carboxylic acids, and various nitrogen-containing heterocycles that are prevalent in pharmaceuticals and agrochemicals. Historically, the use of cyanide sources such as potassium cyanide (KCN) and sodium cyanide (NaCN) has been hampered by their extreme toxicity, posing significant handling and safety risks. Sodium ferrocyanide, Na₄[Fe(CN)₆], and its potassium analogue, K₄[Fe(CN)₆], have emerged as highly attractive alternatives. These coordination complexes exhibit low toxicity because the cyanide ligands are tightly bound to the central iron atom, preventing the release of free cyanide ions under typical reaction conditions. This document provides detailed application notes and experimental protocols for the use of this compound as a safe and effective cyanide source in modern synthetic chemistry, with a focus on transition metal-catalyzed cyanation reactions.
Key Advantages of this compound
-
Low Toxicity: this compound is a stable complex with an acceptable daily intake of 0–0.025 mg/kg body weight, making it significantly safer to handle than simple alkali metal cyanides.
-
Stability: It is a crystalline solid that is easy to store and handle, without the risk of generating hydrogen cyanide gas unless exposed to strong acids or UV light.
-
Cost-Effectiveness and Availability: As an industrial chemical, it is an inexpensive and readily available reagent.
-
High Reactivity in Catalytic Systems: In the presence of a suitable transition metal catalyst, the cyanide can be efficiently transferred to organic substrates.
Core Application: Cyanation of Aryl and Heteroaryl Halides
The most prominent application of sodium (or potassium) ferrocyanide is the transition metal-catalyzed cyanation of aryl and heteroaryl halides. This method provides a direct route to a wide array of aromatic nitriles. Palladium and nickel-based catalytic systems have proven to be particularly effective for this transformation.
Palladium-Catalyzed Cyanation
Palladium catalysis is a robust and versatile method for the cyanation of aryl chlorides, bromides, and iodides using ferrocyanide salts. The choice of ligand is often crucial for achieving high yields and broad substrate scope.
This protocol is adapted from a general method for the cyanation of a broad range of (hetero)aryl halides.[1]
Materials:
-
(Hetero)aryl halide (1.0 mmol)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (211 mg, 0.5 mmol) Note: this compound decahydrate (B1171855) can also be used, but stoichiometry may need adjustment.
-
Palladium precatalyst (e.g., a palladacycle, 0.1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 0.2-4 mol%)
-
Potassium acetate (B1210297) (KOAc) solution (0.05 M in degassed water, 2.5 mL)
-
Dioxane (2.5 mL)
-
Screw-top reaction tube with a magnetic stir bar and a Teflon-lined cap
Procedure:
-
To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and potassium ferrocyanide trihydrate.
-
If the (hetero)aryl halide is a solid, add it to the tube (1.0 mmol).
-
Seal the tube with the Teflon-lined screw-cap.
-
Evacuate the tube and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
If the (hetero)aryl halide is a liquid, add it (1.0 mmol) via syringe.
-
Add dioxane (2.5 mL) and the degassed 0.05 M potassium acetate solution in water (2.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 1-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl nitrile.
The following table summarizes representative yields for the palladium-catalyzed cyanation of various aryl halides using a ferrocyanide source.
| Entry | Aryl Halide | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos-SO₃Na | 120 | 12 | 95 |
| 2 | 4-Bromoanisole | Ligand-free Pd(OAc)₂ | 120 | 5 | 96 |
| 3 | 2-Bromopyridine | Pd(DPEPhos)Cl₂ | 100 | 18 | 85 |
| 4 | 3-Chlorotoluene | Palladacycle / XPhos | 100 | 1 | 92 |
| 5 | 1-Bromonaphthalene | Ligand-free Pd(OAc)₂ | 120 | 5 | 91 |
Note: Conditions and catalyst systems are adapted from various reported procedures for illustrative purposes. Yields are for the isolated product.
Nickel-Catalyzed Cyanation
Nickel catalysis offers a more cost-effective alternative to palladium for the cyanation of aryl halides. Recent advancements have enabled the use of air-stable nickel(II) precatalysts, enhancing the practicality of this method.
This protocol is based on a method utilizing a bench-stable Ni(II) precatalyst and biphasic conditions.[2][3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium ferrocyanide (K₄[Fe(CN)₆]) (0.6 equiv)
-
Ni(II) precatalyst (e.g., (dppf)NiCl₂) (2.5-5 mol%)
-
Josiphos ligand (2.5-5 mol%)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (as an additive)
-
Amine base (e.g., DBU)
-
Organic solvent (e.g., Dioxane)
-
Water
-
Schlenk tube with a magnetic stir bar
Procedure:
-
In a glovebox or under an inert atmosphere, add the Ni(II) precatalyst, Josiphos ligand, potassium ferrocyanide, and the aryl bromide to a Schlenk tube containing a magnetic stir bar.
-
Add the organic solvent, water, TBAHS, and the amine base.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at the specified temperature (e.g., 100-140 °C).
-
Stir the biphasic mixture vigorously for the required reaction time.
-
After cooling to room temperature, perform a standard aqueous workup as described in the palladium-catalyzed protocol.
-
Purify the product by column chromatography.
The following table presents typical results for the nickel-catalyzed cyanation of various aryl electrophiles using potassium ferrocyanide.
| Entry | Aryl Halide/Electrophile | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromoisoquinoline | (dppf)NiCl₂ / Josiphos | 140 | 24 | 88 |
| 2 | 4-Bromobenzonitrile | (dppf)NiCl₂ / Josiphos | 140 | 24 | 91 |
| 3 | 2-Chloronaphthalene | (dppf)NiCl₂ / Josiphos | 140 | 24 | 75 |
| 4 | 4-Biphenylyl bromide | (dppf)NiCl₂ / Josiphos | 140 | 24 | 85 |
| 5 | Phenyl imidazolylsulfonate | (dppf)NiCl₂ / Josiphos | 140 | 24 | 60 |
Note: Conditions and catalyst systems are adapted from reported procedures for illustrative purposes. Yields are for the isolated product.
Visualizations
Caption: General workflow for the cyanation of aryl halides.
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Caption: Safety comparison of cyanide sources.
Conclusion
This compound provides a safe, efficient, and cost-effective solution for the introduction of cyanide moieties in organic synthesis. The palladium- and nickel-catalyzed cyanation of aryl and heteroaryl halides are particularly powerful methods that benefit from the low toxicity of this reagent. The protocols and data presented herein offer a solid foundation for researchers to incorporate this greener cyanating agent into their synthetic workflows, contributing to safer and more sustainable chemical research and development.
References
Application Notes: Sodium Ferrocyanide in the Synthesis of Coordination Polymers
Introduction
Sodium ferrocyanide (Na₄[Fe(CN)₆]), also known as yellow prussiate of soda, is a versatile and low-cost coordination compound widely utilized as a primary building block in the synthesis of coordination polymers.[1][2] Its significance lies in providing the hexacyanoferrate(II), [Fe(CN)₆]⁴⁻, anion. This anion readily coordinates with various transition metal ions through its nitrogen-terminated cyanide ligands to form robust, three-dimensional frameworks.[3] The most prominent class of coordination polymers derived from this compound are Prussian Blue Analogues (PBAs), which have the general formula AₓP[R(CN)₆]₁₋y · wH₂O, where 'A' is an alkali ion like Na⁺ or K⁺, and 'P' and 'R' are transition metals.[4] These materials are renowned for their open frameworks, tunable compositions, and diverse applications.[5][6]
Key Applications
The unique structural and electrochemical properties of this compound-derived coordination polymers make them highly valuable in several advanced fields.
-
Energy Storage: PBAs are extensively researched as high-performance cathode materials for rechargeable batteries, particularly sodium-ion batteries (SIBs).[6] Their rigid and open framework allows for the rapid and reversible insertion/extraction of sodium ions, leading to high theoretical specific capacities and excellent rate capabilities.[4][5] The low cost and abundance of sodium and iron make these materials a sustainable alternative to lithium-ion battery technologies.[5][6]
-
Catalysis: The high density of accessible metal sites within the porous structure of PBAs enables their use as efficient catalysts. They have shown promise in various reactions, including electrocatalysis for water splitting.[4]
-
Biosensing and Biomedicine: The versatile chemistry of coordination polymers allows for their application in biosensing platforms.[6] Furthermore, the field of bimetallic coordination polymers, including PBAs, is being explored for drug delivery systems, leveraging their porous nature to encapsulate therapeutic agents.[7][8]
-
Pigment Synthesis: Historically, the reaction of ferrocyanide with iron(III) salts to produce the deep blue pigment Prussian Blue is one of the oldest examples of coordination polymer synthesis.[1][2]
Quantitative Data Presentation
The electrochemical performance of Prussian Blue Analogues synthesized using this compound is a key area of investigation. The data below summarizes typical performance metrics for these materials when used as cathodes in sodium-ion batteries.
| Material Composition | Synthesis Method | Specific Capacity (mAh g⁻¹) | Rate Capability | Capacity Retention | Reference |
| Mixed Fe,Mn PBA | Co-precipitation | 120-130 (at C/5) | Good performance up to 10C | 75% after 100 cycles | [5] |
| Iron Hexacyanoferrate (FeHCF) | Co-precipitation | ~170 (Theoretical) | - | Suffers from poor cycling stability | [6] |
| Manganese Hexacyanoferrate (MnHCF) | Co-precipitation | 134 | - | Affected by Jahn-Teller distortion | [6] |
Experimental Protocols
Protocol 1: Co-precipitation Synthesis of Sodium Iron Hexacyanoferrate (a Prussian Blue Analogue)
This protocol describes a common and straightforward method for synthesizing a Prussian Blue Analogue for use as a sodium-ion battery cathode.[4][9]
Materials:
-
This compound decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O)
-
Iron(II) chloride (FeCl₂) or other suitable metal salt (e.g., MnSO₄, NiCl₂)
-
Deionized water
-
Absolute ethanol (B145695)
-
Hydrochloric acid (HCl) (optional, for pH adjustment)
Equipment:
-
Two beakers
-
Magnetic stirrer and stir bars
-
Burette or dropping funnel
-
Centrifuge and centrifuge tubes
-
Vacuum filtration apparatus (Buchner funnel, filter paper)
-
Vacuum oven or furnace
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 M aqueous solution of this compound decahydrate in a beaker (Solution A).
-
Prepare a 0.1 M aqueous solution of Iron(II) chloride in a separate beaker (Solution B). For improved stability, a small amount of HCl can be added to Solution B to maintain a low pH.
-
-
Co-precipitation Reaction:
-
Place Solution A on a magnetic stirrer and stir vigorously.
-
Slowly add Solution B to Solution A dropwise using a burette at a constant rate (e.g., 2 mL/min). A precipitate will form immediately. The slow addition helps in forming more crystalline particles.
-
Continue stirring the mixture for 12-24 hours at room temperature to allow the reaction to complete and the precipitate to age.
-
-
Washing and Collection:
-
Collect the precipitate by centrifugation or vacuum filtration.
-
Wash the collected solid several times with deionized water to remove unreacted precursors and any soluble byproducts.
-
Perform a final wash with absolute ethanol to remove water.
-
-
Drying:
-
Dry the final product in a vacuum oven at 80-100°C for 12 hours to obtain the anhydrous coordination polymer powder.
-
Characterization:
-
Structure and Morphology: Analyze the product using X-ray Diffraction (XRD) for phase purity and crystallography, and Scanning Electron Microscopy (SEM) for particle size and morphology.
-
Composition: Use Energy-Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma (ICP) analysis to determine the elemental composition.
-
Electrochemical Performance: Assemble coin cells using the synthesized material as the cathode to test its specific capacity, cycling stability, and rate capability.
Visualizations
Caption: Experimental workflow for PBA synthesis via co-precipitation.
Caption: Structure of a PBA showing M-CN-Fe coordination linkages.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. unitedchemicalcn.com [unitedchemicalcn.com]
- 3. Cyanometalate - Wikipedia [en.wikipedia.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 6. Prussian Blue Analogs for Rechargeable Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bimetallic Coordination Polymers: Synthesis and Applications in Biosensing and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordination polymer particles as potential drug delivery systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. macsenlab.com [macsenlab.com]
Application Notes and Protocols: Sodium Ferrocyanide as a Stabilizer for Welding Rod Coatings
For Researchers, Scientists, and Materials Engineers
These application notes provide a comprehensive overview of the use of sodium ferrocyanide (Na₄[Fe(CN)₆]) as a crucial component in the coating of shielded metal arc welding (SMAW) electrodes. Its primary function is to enhance arc stability, leading to improved welding performance and weld quality. This document outlines the mechanism of action, typical formulation considerations, and detailed experimental protocols for evaluating its effectiveness.
Introduction: The Role of Arc Stabilizers
In shielded metal arc welding (SMAW), a stable electric arc is paramount for achieving a consistent and high-quality weld. Arc instability can lead to defects such as porosity, spatter, and incomplete fusion. Arc stabilizers are chemical compounds added to the electrode coating that facilitate the initiation and maintenance of a steady electric arc.[1] Elements with low ionization potentials, such as sodium and potassium, are particularly effective in this role.[1] this compound serves as an excellent source of sodium for this purpose.
Mechanism of Arc Stabilization
The stabilizing effect of this compound is attributed to the low ionization potential of sodium. During the welding process, the intense heat of the arc decomposes the this compound in the coating, releasing sodium atoms into the arc plasma. These sodium atoms are easily ionized, creating a more conductive path for the electric current. This enhanced conductivity helps to maintain a stable arc, especially during alternating current (AC) welding where the voltage and current periodically pass through zero.[1] A more stable arc results in a smoother transfer of molten metal from the electrode to the workpiece.
Formulation and Quantitative Data
This compound is typically incorporated into the flux coating of welding electrodes in powder form, along with other components such as slag formers, deoxidizers, and binding agents. The exact concentration of this compound can vary depending on the type of electrode and its intended application. While specific proprietary formulations are not publicly available, patent literature suggests that alkali metal compounds are used in small but effective quantities.
Table 1: Expected Effect of this compound on Welding Parameters
| Concentration of this compound in Coating | Arc Stability | Spatter Level | Weld Bead Appearance | Slag Detachability |
| Low (e.g., <1%) | Moderate Improvement | Moderate | Good | Good |
| Optimal Range (e.g., 1-5%) | Significant Improvement | Low | Excellent | Excellent |
| High (e.g., >5%) | Diminishing Returns, Potential for adverse effects on slag properties | May Increase | May be negatively affected | May be negatively affected |
Note: The percentages presented are illustrative and the optimal concentration must be determined experimentally for each specific coating formulation.
Experimental Protocols
To evaluate the efficacy of this compound as a stabilizer, a series of experiments can be conducted. These protocols are designed to quantify the impact on arc stability, coating integrity, and final weld quality.
Preparation of Experimental Welding Electrodes
-
Formulation : Prepare a series of welding electrode coating formulations with varying concentrations of this compound (e.g., 0%, 1%, 2%, 3%, 4%, and 5% by weight). Keep all other components of the coating constant.
-
Mixing : Thoroughly mix the powdered components of each formulation to ensure homogeneity.
-
Binder Addition : Add a suitable binder, such as sodium silicate (B1173343) or potassium silicate, to the powder mixture to form a paste of appropriate consistency.
-
Extrusion : Extrude the coating paste onto the core wire of the welding electrodes.
-
Drying and Baking : Dry and bake the coated electrodes according to a controlled temperature and time profile to remove moisture and cure the coating.[2]
Evaluation of Arc Stability
Arc stability can be quantitatively assessed by analyzing the electrical signals during welding.
-
Welding Setup : Use a mechanized welding setup to ensure consistent welding speed and arc length.[3]
-
Data Acquisition : Record the arc voltage and welding current at a high sampling rate using a data acquisition system.
-
Analysis of Electrical Signals :
-
Voltage and Current Fluctuations : Analyze the standard deviation and range of the arc voltage and welding current signals. A more stable arc will exhibit smaller fluctuations.
-
Re-ignition Peaks (for AC welding) : Measure the voltage peaks that occur when the arc re-ignites after the current passes through zero. Lower re-ignition peaks indicate a more stable arc.
-
Short-Circuit and Open-Circuit Events : Count the number of short-circuit and open-circuit events during a set welding time. A lower frequency of these events signifies a more stable process.
-
Assessment of Coating Adhesion and Integrity
The addition of this compound should not compromise the mechanical properties of the coating.
-
Visual Inspection : Examine the baked electrodes for any defects such as cracks, chipping, or uneven coating thickness.
-
Adhesion Tests :
-
Bend Test : Bend the electrode around a mandrel of a specified diameter and observe for any cracking or flaking of the coating.
-
Drop Test : Drop the electrode from a standardized height onto a hard surface and inspect for any coating detachment.
-
Evaluation of Weld Quality
The ultimate measure of the effectiveness of the stabilizer is the quality of the resulting weld.
-
Weld Bead Geometry : Produce weld beads on a standardized test plate. Measure the bead width, height, and penetration profile. A stable arc generally results in a more uniform bead geometry.
-
Spatter Measurement : Collect and weigh the spatter generated during welding. A more stable arc typically produces less spatter.
-
Slag Detachability : After welding, assess the ease with which the slag can be removed from the weld bead.
-
Weld Metal Properties :
-
Mechanical Testing : Conduct tensile and impact tests on the weld metal to ensure it meets the required mechanical specifications.
-
Radiographic Testing : Use X-ray or other non-destructive testing methods to inspect the weld for internal defects such as porosity and slag inclusions.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in welding rod coatings.
References
Application Notes and Protocols for Mercaptan Removal in the Petroleum Industry using Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercaptans (thiols) are sulfur-containing organic compounds naturally present in crude oil and its distillates. They are highly undesirable due to their corrosive nature, foul odor, and negative impact on the efficiency of catalysts used in downstream refining processes. The removal of mercaptans, a process known as "sweetening," is a critical step in petroleum refining.[1][2][3][4]
One established method for mercaptan removal involves the use of an alkaline solution containing sodium ferrocyanide (Na₄[Fe(CN)₆]).[1][3] This application note provides detailed protocols and technical information regarding the use of this compound for the extractive sweetening of hydrocarbon streams. The process relies on the conversion of acidic mercaptans into their corresponding mercaptides by an alkaline solution, followed by a regeneration step to restore the treating agent's capacity.
Principle of the Ferrocyanide Process
The ferrocyanide process is a regenerative chemical treatment that utilizes a caustic-sodium ferrocyanide reagent to remove mercaptans from petroleum fractions such as straight-run naphtha, natural gasoline, and recycle gasoline.[3] The fundamental principle involves two key stages:
-
Extraction: The sour hydrocarbon stream is brought into contact with an aqueous alkaline solution of this compound. The mercaptans (RSH) in the hydrocarbon phase react with the caustic (e.g., sodium hydroxide (B78521), NaOH) to form sodium mercaptides (RSNa), which are soluble in the aqueous phase.[1][4]
Reaction: RSH + NaOH → RSNa + H₂O
-
Regeneration: The spent caustic solution, rich in sodium mercaptides, is regenerated to restore its sweetening capacity. This is typically achieved through oxidation, where the mercaptides are converted to disulfides (RSSR), which are insoluble in the aqueous phase and can be separated. The this compound plays a role in this regeneration step, often involving its conversion to sodium ferricyanide.[1][3] A common method for regeneration is electrolytic oxidation.[1]
Quantitative Data
The following table summarizes key quantitative parameters derived from literature for the mercaptan removal process using an alkaline this compound solution.
| Parameter | Value | Reference |
| Treating Solution Composition | ||
| Sodium Hydroxide (NaOH) | ~12% (w/v) | [1] |
| This compound (Na₄[Fe(CN)₆]) | ~4% (w/v) | [1] |
| Process Efficiency | ||
| Initial Mercaptan Sulfur Concentration | 1 gram per liter | [1] |
| Final Mercaptan Sulfur Concentration | 0.096 g/L (90% removal) | [1] |
| Regeneration (Electrolytic) | ||
| Current Efficiency | 60% | [1] |
Experimental Protocols
Preparation of Alkaline this compound Treating Solution
Objective: To prepare the aqueous solution for mercaptan extraction.
Materials:
-
Sodium hydroxide (NaOH), pellets or flakes
-
This compound decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O)
-
Distilled or deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
Carefully weigh the required amount of sodium hydroxide to achieve a 12% (w/v) concentration. For example, to prepare 1 liter of solution, weigh 120 g of NaOH.
-
Slowly add the sodium hydroxide to a volumetric flask containing approximately 800 mL of distilled water while stirring continuously. Caution: The dissolution of NaOH is highly exothermic. Use appropriate personal protective equipment (PPE) and cool the flask in a water bath if necessary.
-
Once the sodium hydroxide has completely dissolved and the solution has cooled to near room temperature, weigh 40 g of this compound decahydrate to achieve a 4% (w/v) concentration.
-
Add the this compound to the sodium hydroxide solution and continue stirring until it is fully dissolved.
-
Add distilled water to the volumetric flask to bring the final volume to 1 liter.
-
Mix the solution thoroughly.
Mercaptan Extraction from a Hydrocarbon Stream (Laboratory Scale)
Objective: To remove mercaptans from a sample of petroleum distillate.
Materials:
-
Sour hydrocarbon sample (e.g., naphtha, kerosene)
-
Prepared alkaline this compound treating solution
-
Separatory funnel
-
Ring stand and clamp
-
Beakers
-
Analytical equipment for mercaptan analysis (e.g., potentiometric titrator)
Procedure:
-
Place a known volume of the sour hydrocarbon sample into a separatory funnel.
-
Add a specific volume of the alkaline this compound treating solution. A common starting point is a 1:4 to 1:5 volume ratio of treating solution to hydrocarbon.
-
Stopper the separatory funnel and shake vigorously for 2-5 minutes to ensure intimate contact between the two phases. Caution: Periodically vent the separatory funnel to release any pressure buildup.
-
Allow the mixture to stand until the two phases have completely separated. The aqueous phase will be at the bottom.
-
Carefully drain the lower aqueous phase (spent caustic) into a beaker.
-
Drain the upper hydrocarbon phase (sweetened product) into a separate clean, dry beaker.
-
If necessary, a water wash step can be performed on the hydrocarbon phase to remove any entrained caustic. Add a volume of distilled water, shake, allow to separate, and discard the water phase.
-
Analyze the treated hydrocarbon sample for its final mercaptan concentration to determine the removal efficiency.
Analytical Determination of Mercaptan Sulfur
The mercaptan content in the hydrocarbon samples before and after treatment can be determined using standard methods such as potentiometric titration according to ASTM D3227.[5][6][7]
Principle: The sample is dissolved in an appropriate solvent and titrated with a standard solution of silver nitrate (B79036). A silver sulfide (B99878) selective electrode is used to detect the endpoint of the titration.
Brief Procedure Outline:
-
A known volume of the hydrocarbon sample is added to a titration vessel containing a suitable solvent (e.g., an alkaline or acidic alcoholic solution, depending on the mercaptan type).[5][6]
-
The solution is titrated with a standardized alcoholic silver nitrate solution.
-
The potential difference is monitored using a silver sulfide electrode and a reference electrode.
-
The endpoint is determined from the inflection point of the titration curve, which corresponds to the complete precipitation of silver mercaptides.
Safety Precautions
-
Sodium Hydroxide: A corrosive material that can cause severe burns. Handle with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][8][9]
-
This compound: While having low toxicity itself, it can release highly toxic hydrogen cyanide gas if it comes into contact with strong acids or upon exposure to UV light.[10] Therefore, it is crucial to avoid contact with acidic materials.[9][11]
-
Hydrocarbon Streams: These are flammable and should be handled in a well-ventilated area, away from ignition sources.
-
Hydrogen Sulfide: Sour hydrocarbon streams may also contain hydrogen sulfide, a toxic and flammable gas. Pre-washing the feedstock with a simple caustic solution to remove H₂S before the ferrocyanide treatment is recommended.[3]
Visualizations
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. tr.tnjchem.com [tr.tnjchem.com]
- 3. eolss.net [eolss.net]
- 4. link.epo.org [link.epo.org]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. metrohm.com [metrohm.com]
- 7. lcms.cz [lcms.cz]
- 8. web.mit.edu [web.mit.edu]
- 9. americanrocksalt.com [americanrocksalt.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. This compound [titanunichem.com]
Application Notes and Protocols: Synthesis of Prussian Blue from Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prussian blue, chemically known as iron(III) hexacyanoferrate(II), is a synthetic inorganic pigment with a rich history and a growing portfolio of applications in the biomedical field. Its unique properties, including its intense blue color, high stability, and porous structure, have made it a subject of interest for drug delivery systems, bioimaging, and as a potent antidote for heavy metal poisoning. Prussian blue nanoparticles (PBNPs), in particular, are being explored for their potential as carriers for anticancer drugs and as contrast agents in magnetic resonance imaging (MRI).
The synthesis of Prussian blue is typically achieved through a straightforward precipitation reaction between an iron(III) salt and a hexacyanoferrate(II) salt. This document provides a detailed experimental protocol for the synthesis of Prussian blue using sodium ferrocyanide as the ferrocyanide source.
Chemical Reaction Pathway
The synthesis of Prussian blue from this compound and iron(III) chloride is a precipitation reaction. The balanced chemical equation for this reaction is:
3 Na₄[Fe(CN)₆] + 4 FeCl₃ → Fe₄[Fe(CN)₆]₃ + 12 NaCl
This reaction results in the formation of the characteristic deep blue precipitate of Prussian blue.
Caption: Chemical reaction for the synthesis of Prussian blue.
Experimental Protocols
This section details a common method for the synthesis of Prussian blue.
Protocol 1: Simple Precipitation Method
This protocol is adapted from a direct, single-step process involving the dropwise addition of this compound to ferric chloride.[1]
Materials:
-
Iron(III) chloride (FeCl₃)
-
This compound (Na₄[Fe(CN)₆])
-
Distilled or deionized water
-
Beakers
-
Stirring rod or magnetic stirrer
-
Filtration setup (e.g., Buchner funnel, filter paper, filter flask)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of iron(III) chloride.
-
Prepare an aqueous solution of this compound.
-
-
Reaction:
-
Slowly add the this compound solution dropwise to the iron(III) chloride solution while stirring continuously.
-
A deep blue precipitate of Prussian blue will form immediately.
-
-
Washing and Filtration:
-
Continue stirring for a predetermined period to ensure the reaction goes to completion.
-
Filter the precipitate using a Buchner funnel and filter paper.
-
Wash the precipitate several times with distilled water to remove any unreacted reagents and byproducts.
-
-
Drying:
-
Dry the collected Prussian blue pigment in an oven at a controlled temperature.
-
Experimental Workflow
Caption: Experimental workflow for Prussian blue synthesis.
Data Presentation
The following tables summarize quantitative data from various synthesis protocols.
Table 1: Reactant Concentrations and Ratios
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Iron(III) Chloride | Saturated Solution (3.7 g in 5 mL H₂O)[2] | 92 g in 100 mL H₂O[3] | 2.6 g in 10 mL H₂O[4] |
| Potassium Ferrocyanide | Saturated Solution (1.39 g in 5 mL H₂O)[2] | 30 g in 100 mL H₂O[3] | 2 g in 10 mL H₂O[4] |
| Molar Ratio (FeCl₃:K₄[Fe(CN)₆]) | Approx. 4:1 | Approx. 4:1 | Approx. 4:1 |
Note: While the prompt specifies this compound, many detailed published protocols utilize potassium ferrocyanide. The molar ratios are transferable.
Table 2: Reaction Conditions
| Parameter | Protocol A | Protocol B | Protocol C |
| Temperature | Room Temperature | 50 °C[5] | 80 °C (aging)[6] |
| Reaction Time | Immediate precipitation, followed by stirring | 48 hours[5] | 20-24 hours (aging)[6] |
| Stirring Speed | Not specified | 600 RPM | Not specified |
Comparison of Sodium vs. Potassium Ferrocyanide
A study comparing the use of this compound (Na-PB) and potassium ferrocyanide (K-PB) in Prussian blue synthesis highlighted some key differences in the resulting pigment's properties.[1]
Table 3: Property Comparison of Prussian Blue from Different Precursors
| Property | Na-PB (from this compound) | K-PB (from Potassium Ferrocyanide) |
| Water Solubility | Not water-soluble[1] | Water-soluble[1] |
| IR Spectroscopy | Shows peaks indicating water molecules[1] | No significant water molecule peaks[1] |
| Bleeding Tendency | Good resistance in several solvents[1] | Prone to bleeding in water-based systems[1] |
The difference in water solubility is particularly noteworthy for applications in paints and inks, where the choice of ferrocyanide precursor can significantly impact the formulation and performance of the final product.[1]
References
Application Notes and Protocols for Metal Ion Detection Using Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ferrocyanide, Na₄[Fe(CN)₆], is a versatile and cost-effective reagent with a long history of use in analytical chemistry for the detection and quantification of various metal ions. Its applications primarily stem from its ability to form distinctly colored precipitates or stable complexes with a range of metal cations. The most prominent of these reactions is the formation of the intensely colored pigment, Prussian blue, upon reaction with ferric (Fe³⁺) ions, a reaction renowned for its high sensitivity and specificity.
Beyond the qualitative "spot tests," this compound is also employed in quantitative methods, including titrimetry and spectrophotometry. These methods are valuable for determining the concentration of specific metal ions in various matrices, from environmental samples to pharmaceutical preparations. The selectivity of these methods can often be enhanced by controlling the pH of the solution and by using masking agents to prevent interference from other ions.
These application notes provide detailed protocols for the detection and quantification of several key metal ions using this compound, along with the relevant chemical principles and data.
Detection of Ferric Ions (Fe³⁺)
The reaction between this compound and ferric ions to form Prussian blue is a cornerstone of inorganic qualitative analysis. This reaction is highly sensitive and can be adapted for quantitative spectrophotometric analysis.
Principle
This compound reacts with ferric ions in a neutral or slightly acidic medium to form a complex precipitate known as Prussian blue, which is ferric ferrocyanide. The intense blue color of this complex allows for the visual detection of even trace amounts of Fe³⁺ and can be measured spectrophotometrically for quantitative analysis.
Reaction: 4Fe³⁺ + 3[Fe(CN)₆]⁴⁻ → Fe₄[Fe(CN)₆]₃ (Prussian blue)
Application Notes
-
Qualitative Detection: This method is widely used as a rapid and reliable confirmatory test for the presence of Fe³⁺ in a sample. The formation of a deep blue precipitate upon the addition of this compound solution is a positive indication.
-
Quantitative Analysis: By measuring the absorbance of the Prussian blue colloid at its maximum absorbance wavelength (around 700 nm), the concentration of Fe³⁺ in a sample can be determined. A calibration curve prepared from standard solutions of known Fe³⁺ concentrations is required.
-
Interferences: The presence of other metal ions that can form precipitates with ferrocyanide may interfere. Adjusting the pH and using appropriate masking agents can mitigate some interferences. Strong oxidizing and reducing agents can also interfere by changing the oxidation state of iron.
Experimental Protocols
Protocol 2.3.1: Qualitative Spot Test for Ferric Ions (Fe³⁺)
-
Sample Preparation: Prepare a dilute aqueous solution of the sample to be tested. If the sample is not a clear solution, it may need to be filtered or centrifuged. Adjust the pH to be neutral or slightly acidic (pH 4-6) using dilute acid or base if necessary.
-
Reagent Preparation: Prepare a 1% (w/v) solution of this compound (Na₄[Fe(CN)₆]·10H₂O) in deionized water.
-
Procedure: a. Place one to two drops of the sample solution onto a white spot plate or into a clean test tube. b. Add one to two drops of the 1% this compound solution. c. Observe for any color change.
-
Observation: The formation of an intense blue precipitate (Prussian blue) confirms the presence of ferric ions.
Protocol 2.3.2: Spectrophotometric Determination of Ferric Ions (Fe³⁺)
-
Reagent Preparation:
-
Standard Iron Solution (100 ppm Fe³⁺): Dissolve 0.8634 g of ferric ammonium (B1175870) sulfate (B86663) (FeNH₄(SO₄)₂·12H₂O) in deionized water, add 1 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.
-
This compound Solution (1% w/v): Dissolve 1 g of Na₄[Fe(CN)₆]·10H₂O in 100 mL of deionized water.
-
Hydrochloric Acid (0.1 M): Prepare by diluting concentrated HCl.
-
-
Preparation of Calibration Standards: a. Prepare a series of standard solutions with Fe³⁺ concentrations ranging from 1 to 10 ppm by appropriate dilutions of the 100 ppm standard iron solution. b. Into a series of 50 mL volumetric flasks, pipette 0.5, 1.0, 2.5, 4.0, and 5.0 mL of the 100 ppm standard iron solution. c. To each flask, add 5 mL of 0.1 M HCl and 2 mL of the 1% this compound solution. d. Dilute to the mark with deionized water and mix well. Allow the color to develop for 10 minutes.
-
Sample Preparation: a. Take a known volume or weight of the sample and dissolve it in a suitable solvent. If necessary, perform acid digestion to bring the metal ions into solution. b. Filter the solution if it is turbid. c. Transfer a suitable aliquot of the sample solution to a 50 mL volumetric flask, add 5 mL of 0.1 M HCl and 2 mL of 1% this compound solution, and dilute to the mark with deionized water.
-
Spectrophotometric Measurement: a. Set the spectrophotometer to a wavelength of 700 nm. b. Use a blank solution (containing all reagents except the iron standard/sample) to zero the instrument. c. Measure the absorbance of each standard and the sample solution.
-
Data Analysis: a. Plot a calibration curve of absorbance versus the concentration of the iron standards. b. Determine the concentration of Fe³⁺ in the sample solution from the calibration curve.
Quantitative Data
| Parameter | Value/Range | Reference |
| Wavelength of Max. Absorbance (λmax) | ~700 nm | General Spectrophotometry Principles |
| Linearity Range | Typically 1-10 ppm Fe³⁺ | Method Dependent |
| Limit of Detection (LOD) | Low ppm to high ppb range | Method Dependent |
| Limit of Quantification (LOQ) | Low ppm to high ppb range | Method Dependent |
Note: Specific LOD and LOQ values are highly dependent on the instrumentation and specific experimental conditions and would need to be determined during method validation.
Diagrams
Caption: Formation of Prussian Blue from Ferric Ions and this compound.
Caption: Workflow for Spectrophotometric Determination of Fe³⁺.
Detection of Zinc Ions (Zn²⁺)
The reaction of this compound with zinc ions is a classic method for the quantitative determination of zinc by volumetric titration.
Principle
In a slightly acidic solution, zinc ions react with a standard solution of sodium (or potassium) ferrocyanide to form an insoluble white precipitate of zinc ferrocyanide. The endpoint of the titration can be determined using an external indicator, such as uranyl nitrate, or an internal redox indicator like diphenylamine (B1679370).
Reaction: 3Zn²⁺ + 2K⁺ + 2[Fe(CN)₆]⁴⁻ → K₂Zn₃[Fe(CN)₆]₂ (s)
Application Notes
-
Titrimetric Analysis: This method is suitable for the determination of zinc in various samples, including ores, alloys, and pharmaceutical preparations.
-
Interferences: Other metal ions that form insoluble ferrocyanides, such as cadmium and copper, will interfere. These can often be removed by prior separation steps, for example, by precipitation with sulfide.
Experimental Protocol
Protocol 3.3.1: Volumetric Titration of Zinc Ions (Zn²⁺)
-
Reagent Preparation:
-
Standard Zinc Solution (0.1 M): Dissolve a precisely weighed amount of pure zinc metal in hydrochloric acid and dilute to a known volume.
-
Standard this compound Solution (approx. 0.05 M): Dissolve approximately 21.5 g of Na₄[Fe(CN)₆]·10H₂O in 1 L of deionized water. Standardize this solution against the standard zinc solution.
-
Sulfuric Acid (5 M): Prepare by careful dilution of concentrated H₂SO₄.
-
Diphenylamine Indicator: Dissolve 1 g of diphenylamine in 100 mL of concentrated sulfuric acid.
-
Potassium Ferricyanide (B76249) Solution (1% w/v): Dissolve 1 g of K₃[Fe(CN)₆] in 100 mL of deionized water. Prepare this solution fresh.
-
-
Standardization of this compound Solution: a. Pipette 25.00 mL of the standard zinc solution into a 250 mL Erlenmeyer flask. b. Add 5 mL of 5 M sulfuric acid. c. Add 3-4 drops of diphenylamine indicator and 2-3 drops of 1% potassium ferricyanide solution. d. Titrate with the this compound solution. The solution will initially be yellowish-green. The endpoint is reached when the color changes sharply to a violet-blue. e. Calculate the exact molarity of the this compound solution.
-
Analysis of Zinc Sample: a. Prepare a solution of the zinc-containing sample, ensuring it is free from interfering ions. The final solution should be slightly acidic. b. Pipette a known volume of the sample solution into a 250 mL Erlenmeyer flask. c. Add 5 mL of 5 M sulfuric acid, 3-4 drops of diphenylamine indicator, and 2-3 drops of 1% potassium ferricyanide solution. d. Titrate with the standardized this compound solution to the same violet-blue endpoint.
-
Calculation:
-
Calculate the concentration of zinc in the sample using the stoichiometry of the reaction and the volumes and concentrations of the reactants.
-
Quantitative Data
| Parameter | Value/Information |
| Stoichiometry (Zn²⁺:[Fe(CN)₆]⁴⁻) | 3:2 |
| Indicator | Diphenylamine with Potassium Ferricyanide |
| Endpoint Color Change | Yellowish-green to Violet-blue |
Diagram
Troubleshooting & Optimization
Technical Support Center: Stability of Sodium Ferrocyanide in Different Buffer Solutions
For researchers, scientists, and drug development professionals, understanding the stability of reagents is paramount to ensuring experimental accuracy and reproducibility. This guide provides a comprehensive overview of the stability of sodium ferrocyanide in common buffer systems, offering troubleshooting advice and frequently asked questions to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by three main factors:
-
pH: this compound is most stable in neutral to alkaline conditions. In acidic solutions, particularly when heated, it is prone to decomposition, which can lead to the release of highly toxic hydrogen cyanide (HCN) gas.[1]
-
Light: Exposure to light, especially ultraviolet (UV) radiation, can induce the photodecomposition of this compound.[1][2] This process can also result in the formation of hydrogen cyanide.[2] It is recommended to store this compound solutions in amber or light-protecting containers.
-
Temperature: Elevated temperatures can accelerate the decomposition of this compound, particularly in acidic environments.[1] At room temperature and in the absence of strong acidity or light, aqueous solutions are relatively stable.[1]
Q2: How does the choice of buffer solution impact the stability of this compound?
A2: The pH buffering range and the chemical nature of the buffer components can influence the stability of this compound. While specific comparative kinetic data across different buffers is limited in publicly available literature, general principles suggest:
-
Phosphate (B84403) Buffers (e.g., PBS, pH ~7.4): Phosphate buffers are commonly used in biological and pharmaceutical research and generally provide a stable environment for this compound due to their near-neutral pH. However, the presence of phosphate ions could potentially interact with the iron center, although significant destabilization under normal conditions is not widely reported.
-
Acetate (B1210297) Buffers (pH 3.6 - 5.6): Given that acidic conditions promote decomposition, using acetate buffers in the lower end of their pH range could increase the risk of this compound degradation, especially with prolonged storage or exposure to heat and light.
-
Citrate (B86180) Buffers (pH 3.0 - 6.2): Similar to acetate buffers, citrate buffers can create an acidic environment that may compromise the stability of this compound. Additionally, citrate is a known chelating agent and could potentially interact with the iron in the ferrocyanide complex, although the stability of the hexacyanoferrate(II) complex is very high.
Q3: What are the visible signs of this compound decomposition in a buffer solution?
A3: Decomposition of this compound may not always be visually apparent in its early stages. However, you may observe:
-
Color Change: A change in the solution's color, potentially to a greenish or bluish tint, could indicate the formation of iron(III) species or Prussian blue if oxidizing agents are present.
-
Precipitate Formation: The formation of a precipitate could suggest the degradation of the complex and the subsequent reaction of iron ions with other components in the buffer.
-
Gas Evolution: In strongly acidic solutions, especially upon heating, the evolution of gas (hydrogen cyanide) may occur. Extreme caution should be exercised if this is suspected, as hydrogen cyanide is highly toxic.
Q4: Are there any known incompatibilities between this compound and common buffer components?
A4: this compound is incompatible with strong oxidizing agents.[3] While standard buffer components like phosphate, acetate, and citrate are not strong oxidizers, it is crucial to avoid adding oxidizing agents to your buffered this compound solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using a this compound solution. | Decomposition of the this compound stock or working solution. | Prepare fresh solutions daily, especially when working with acidic buffers. Store stock solutions in the dark at 2-8°C. Verify the concentration of your solution using a spectrophotometric or titrimetric method (see Experimental Protocols). |
| Visible precipitate in the buffered this compound solution. | Degradation of the ferrocyanide complex or reaction with other solution components. | Discard the solution. Prepare a fresh solution using high-purity water and reagents. Consider filtering the buffer solution before adding this compound. |
| Suspected release of toxic gas. | Acidic conditions and/or heat causing the formation of hydrogen cyanide. | Immediately work in a well-ventilated fume hood. Neutralize the solution with a weak base (e.g., sodium bicarbonate) before disposal, following your institution's safety protocols for cyanide-containing waste. |
Data Presentation
| Buffer System | Typical pH Range | Relative Stability of this compound (Qualitative) | Key Considerations |
| Phosphate Buffer | 6.0 - 8.0 | Good | Generally stable, but monitor for long-term storage. |
| Acetate Buffer | 3.6 - 5.6 | Moderate to Poor | Increased risk of decomposition, especially at lower pH and elevated temperatures. |
| Citrate Buffer | 3.0 - 6.2 | Moderate to Poor | Acidic pH and potential for chelation may reduce stability. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of this compound Concentration
This method is suitable for routine monitoring of this compound concentration in your buffer solutions.
Principle: In the presence of an iron(II) salt, ferrocyanide forms a colored complex that can be quantified by measuring its absorbance at a specific wavelength.
Materials:
-
Spectrophotometer
-
This compound standard solution
-
Ferrous sulfate (B86663) solution (e.g., 1% w/v in deionized water)
-
Your chosen buffer solution
Procedure:
-
Prepare a standard curve:
-
Create a series of known concentrations of this compound in your buffer of choice.
-
To each standard, add a fixed amount of ferrous sulfate solution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (to be determined empirically, often in the visible range).
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Sample Analysis:
-
To your experimental sample containing this compound in the same buffer, add the same amount of ferrous sulfate solution as used for the standards.
-
Measure the absorbance of the sample at the same wavelength.
-
Determine the concentration of this compound in your sample by interpolating from the standard curve.
-
Protocol 2: Stability Study of this compound in a Specific Buffer
This protocol outlines a general procedure to assess the stability of this compound under your specific experimental conditions.
Procedure:
-
Prepare a solution of this compound in the buffer you intend to test at your desired concentration.
-
Divide the solution into multiple aliquots in appropriate containers (e.g., amber vials to protect from light).
-
Store the aliquots under different conditions you wish to evaluate (e.g., room temperature, 4°C, 37°C; light exposure vs. dark).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition.
-
Determine the concentration of this compound in each aliquot using the spectrophotometric method described in Protocol 1.
-
Plot the concentration of this compound as a function of time for each condition to evaluate its stability.
Visualizations
References
- 1. 243rd ECS Meeting with the 18th International Symposium on Solid Oxide Fuel Cells (SOFC-XVIII) [ecs.confex.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Electrode Fouling with Sodium Ferrocyanide in Electrochemistry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering electrode fouling issues when using sodium ferrocyanide in electrochemical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of electrode fouling when using this compound?
A1: The primary indicators of electrode fouling include:
-
A gradual decrease in the peak currents in cyclic voltammetry (CV).
-
An increase in the peak-to-peak separation (ΔEp) between the anodic and cathodic peaks.
-
A shift in the peak potentials.
-
The appearance of new, poorly defined redox peaks.
-
A sluggish or distorted CV waveform.[1]
-
Visible discoloration or film formation on the electrode surface.
Q2: What is the primary cause of electrode fouling with this compound?
A2: The most common cause of fouling is the formation of insoluble iron-cyanide complexes, particularly Prussian Blue (iron(III) hexacyanoferrate(II)) or its analogues.[2][3] This can occur through the dissociation of the ferrocyanide complex and subsequent reaction with ferric ions that may be present or formed during the electrochemical process.[2] Fouling can also be caused by the adsorption of reaction intermediates or byproducts onto the electrode surface.[4]
Q3: How can I prevent or minimize electrode fouling?
A3: To prevent or minimize fouling:
-
Control the Potential Window: Avoid excessively positive or negative potentials that can lead to the decomposition of the ferrocyanide complex or the formation of insoluble species.[5][6] A typical potential window for the ferrocyanide/ferricyanide couple is between -0.5 V and +0.7 V vs. Ag/AgCl.[5][7]
-
Optimize Analyte Concentration: Use the lowest concentration of this compound that provides a sufficient signal for your experiment. High concentrations can accelerate fouling.[4][8]
-
Use a Suitable Supporting Electrolyte: A high concentration of a non-reactive supporting electrolyte (e.g., 0.1 M KCl) can help maintain the stability of the ferrocyanide complex and minimize side reactions.[7]
-
Proper Electrode Preparation: Ensure your electrode is thoroughly cleaned and polished before each experiment to remove any pre-existing contaminants.[1][9]
Q4: My electrode is already fouled. How can I clean it?
A4: Several methods can be used to clean a fouled electrode:
-
Mechanical Polishing: This is often the most effective method for removing strongly adsorbed films. It involves polishing the electrode surface with alumina (B75360) or diamond slurries of decreasing particle size.[1][9][10]
-
Electrochemical Cleaning: This involves cycling the electrode potential in a suitable electrolyte (e.g., dilute acid or base) to electrochemically strip the fouling layer.[11]
-
Chemical Cleaning: Soaking the electrode in specific chemical solutions can dissolve the fouling species. For Prussian Blue, a basic solution may be effective.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Decreasing peak currents and increasing ΔEp in CV | Electrode surface passivation or fouling with an insulating layer. | 1. Mechanically polish the electrode. 2. Perform electrochemical cleaning. 3. Optimize the potential window to avoid extreme potentials. |
| Distorted or irregularly shaped voltammograms | Adsorption of intermediates or byproducts. | 1. Reduce the concentration of this compound. 2. Increase the scan rate to minimize the time for adsorption to occur. |
| Visible blue film on the electrode surface | Formation of Prussian Blue. | 1. Mechanically polish the electrode. 2. Chemically clean the electrode in a dilute alkaline solution. |
| Poor reproducibility between experiments | Incomplete cleaning of the electrode between runs. | 1. Implement a consistent and thorough cleaning protocol after each experiment. 2. Use a fresh aliquot of the electrolyte solution for each measurement. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 1 mM - 10 mM[8] | Higher concentrations can lead to faster fouling. |
| Supporting Electrolyte Concentration | 0.1 M - 1.0 M[7] | Typically KCl or KNO₃. |
| Cyclic Voltammetry Potential Window | -0.5 V to +0.7 V vs. Ag/AgCl[5][7] | Can be adjusted based on the specific electrode and experimental goals. |
| Scan Rate | 20 mV/s - 200 mV/s[12] | Higher scan rates can sometimes mitigate fouling by reducing the time for adsorptive processes. |
| Solubility of this compound | 17.6 g/100 mL in water at 20 °C[13] | Soluble in water, insoluble in alcohol.[14] |
| Solubility of Prussian Blue | Insoluble in water and dilute acids.[3] | Soluble in alkaline solutions. |
Experimental Protocols
Protocol 1: Standard Cyclic Voltammetry of this compound
-
Electrode Preparation:
-
Polish the working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.[1]
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 2-3 minutes to remove any residual alumina particles.
-
Dry the electrode with a stream of nitrogen or clean air.
-
-
Electrolyte Preparation:
-
Prepare a solution of 5 mM this compound in 0.1 M KCl.[7]
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the polished working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
De-gas the electrolyte solution with nitrogen for 10-15 minutes.
-
Set the cyclic voltammetry parameters:
-
Run the cyclic voltammogram for at least 3 cycles to ensure a stable response.
-
Protocol 2: Electrochemical Cleaning of a Fouled Electrode
-
Prepare a Cleaning Solution: A 0.5 M H₂SO₄ solution is commonly used for cleaning platinum or gold electrodes. For Prussian Blue, a 0.1 M NaOH solution can be effective.
-
Electrochemical Cycling:
-
Place the fouled electrode in the cleaning solution within a three-electrode cell.
-
Cycle the potential repeatedly over a wide range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl in acidic solution) for several minutes.[11]
-
-
Rinsing and Verification:
-
Rinse the electrode thoroughly with deionized water.
-
Record a cyclic voltammogram in a standard ferrocyanide solution to verify that the electrode performance has been restored. If not, repeat the cleaning process or resort to mechanical polishing.
-
Protocol 3: Mechanical Polishing of a Severely Fouled Electrode
-
Rough Polishing (if necessary): For heavily fouled electrodes, start with a coarser abrasive like 1.0 µm diamond paste on a nylon pad.[15]
-
Fine Polishing:
-
Cleaning:
-
Rinse the electrode extensively with deionized water.
-
Sonicate in deionized water for 5 minutes to dislodge any embedded polishing particles.[10]
-
Dry the electrode before use.
-
Visualizations
Caption: A flowchart for troubleshooting electrode fouling.
Caption: Mechanism of Prussian Blue formation on an electrode.
References
- 1. Electrode Polishing Guide | Pine Research Instrumentation [pineresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A fundamental study of the thermoelectrochemistry of ferricyanide/ferrocyanide: cation, concentration, ratio, and heterogeneous and homogeneous electr ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00440E [pubs.rsc.org]
- 5. Novel same-metal three electrode system for cyclic voltammetry studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EC_electrode_handbook/Section 6. Polishing method | ALS,the electrochemical company [als-japan.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. asdlib.org [asdlib.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. This compound - Ataman Kimya [atamanchemicals.com]
- 15. mmrc.caltech.edu [mmrc.caltech.edu]
Optimizing precursor ratio for Prussian blue nanoparticle synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to overcome common challenges in the synthesis of Prussian blue nanoparticles (PBNPs), with a specific focus on optimizing the precursor ratio.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for Prussian blue nanoparticle synthesis?
The most common synthesis method is co-precipitation, which involves mixing an iron salt with a hexacyanoferrate salt.[1][2] Typically, an iron(III) salt like iron(III) chloride (FeCl₃) is reacted with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), or an iron(II) salt (e.g., FeCl₂) is reacted with potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]).[3][4] The overall reaction for the former is: 4FeCl₃ + 3K₄[Fe(CN)₆] → Fe₄[Fe(CN)₆]₃ + 12KCl.[2]
Q2: Why is the precursor ratio so important for PBNP synthesis?
The molar ratio between the iron precursor and the hexacyanoferrate precursor is a critical parameter that influences the size, stability, morphology, and yield of the resulting nanoparticles. Modulating the precursor concentration and their addition rate can control nanoparticle size from 6 to 200 nm.[5] An improper ratio can lead to the formation of large aggregates or bulk precipitates instead of a stable colloidal solution of nanoparticles.[4]
Q3: What is a "single precursor" synthesis method?
In a single precursor method, a ferricyanide (B76249) complex like K₃[Fe(CN)₆] or K₄[Fe(CN)₆] is used as the sole precursor.[3][4] Under acidic conditions, the complex slowly releases Fe²⁺ or Fe³⁺ ions, which then react with the remaining ferricyanide to form PBNPs.[3][4] While this method offers better control and uniformity, the reaction time is typically longer.[4]
Q4: What is the role of a stabilizing or capping agent?
Stabilizing agents, such as polyvinylpyrrolidone (B124986) (PVP) or citric acid, are often used to prevent the agglomeration of nanoparticles and control their growth.[6][7][8] PVP can act as both a reductant and a stabilizer.[6] Citric acid concentration can directly affect particle size; a higher concentration often leads to a faster reduction rate and smaller nanoparticles.[7]
Troubleshooting Guide
Q1: My nanoparticles are too large or have aggregated into a precipitate. What went wrong?
This is a common issue often related to the reaction kinetics.
-
Check Precursor Concentration and Addition Rate: High precursor concentrations and rapid mixing promote fast nucleation, leading to the formation of smaller nanoparticles.[5] Conversely, low concentrations or slow addition can favor particle growth, resulting in larger particles or aggregates. Try increasing the concentration or the mixing speed.
-
Review the Precursor Ratio: An improper molar ratio can lead to insoluble forms of Prussian blue that precipitate out of solution. Ensure you are using an appropriate ratio; for many methods, an equimolar ratio is a good starting point.[9]
-
Verify Stabilizer Concentration: Insufficient stabilizing agent (e.g., PVP, citrate) will fail to prevent aggregation.[6] Ensure the stabilizer is present in an adequate concentration relative to the precursors.
Q2: The size distribution of my nanoparticles is too broad (high Polydispersity Index - PDI). How can I achieve a more uniform size?
A high PDI indicates a lack of control over the nucleation and growth phases of synthesis.
-
Control the Temperature: Temperature affects reaction kinetics.[1] Running the synthesis at a consistent, controlled temperature (e.g., in a water bath) can lead to more uniform particle formation.
-
Use a Single Precursor Method: The slow, controlled release of iron ions in single precursor methods can result in more uniform and stable nanoparticles compared to the rapid reaction in double precursor methods.[3]
-
Optimize the Stabilizer: The type and concentration of the stabilizing agent are crucial. PVP, for example, is known to be vital for both the preparation and stability of PBNPs.[6] Experiment with different concentrations of your chosen stabilizer.
Q3: The yield of my nanoparticle synthesis is very low. How can I improve it?
Low yield can be due to incomplete reaction or loss of product during purification.
-
Check Reaction Time and Aging: Some synthesis methods require an aging step, where the solution is stirred for an extended period (e.g., 20-24 hours) after mixing the precursors to ensure the reaction goes to completion.[6]
-
Optimize pH: The pH of the reaction medium can significantly influence the synthesis. For instance, in single-precursor methods using K₃[Fe(CN)₆], an acidic environment is required to facilitate the release of iron ions.[6]
-
Review Purification Steps: During purification (e.g., centrifugation), ensure the speed and time are optimized. Excessively harsh centrifugation can cause irreversible aggregation, while insufficient force will leave nanoparticles in the supernatant, reducing the final yield.
Experimental Data Summary
The following table summarizes how different synthesis parameters affect the final properties of Prussian blue nanoparticles, based on data from various studies.
| Precursor 1 (Iron Source) | Precursor 2 (Cyanide Source) | Molar Ratio (Fe:CN) | Stabilizing Agent / Other Reagents | Temperature (°C) | Particle Size (nm) | Key Findings |
| FeCl₃ | K₄[Fe(CN)₆] | 1:1 (e.g., 1 mM each) | Citric Acid (25.5 mM) | Room Temp | Sub-10 nm | Continuous flow synthesis can produce ultrasmall particles.[10] |
| FeCl₃ | K₃[Fe(CN)₆] | Equimolar | Hydrogen Peroxide (H₂O₂) | Room Temp | ~50 nm | Gradual addition of FeCl₃ to K₃[Fe(CN)₆] in the presence of H₂O₂ yields stable nanoparticles.[9] |
| Iron(III) nitrate | K₃[Fe(CN)₆] | Not specified | Polyethylene (B3416737) Glycol (PEG, 50%) | 50 °C | ~70 nm | A polyol process using PEG can produce uniform nanoparticles with a narrow size distribution.[11] |
| K₃[Fe(CN)₆] (Single Precursor) | N/A | N/A | Polyvinylpyrrolidone (PVP), HCl (1 M) | 80 °C | ~20 - 70 nm | Particle size can be regulated by changing the concentrations of H⁺ and PVP.[6] |
| FeCl₂ or FeCl₃ | K₃[Fe(CN)₆] | Not specified | None specified | Not specified | 1.7 nm (with Fe²⁺), 18 nm (with Fe³⁺) | The choice of iron precursor oxidation state (Fe²⁺ vs. Fe³⁺) significantly impacts particle size and stability.[3][4] |
Detailed Experimental Protocol
This protocol describes a common co-precipitation method for synthesizing PBNPs stabilized with polyvinylpyrrolidone (PVP).
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Polyvinylpyrrolidone (PVP, e.g., K30, MW ~40,000)
-
Hydrochloric Acid (HCl)
-
Deionized (DI) water
-
Magnetic stirrer and stir bars
-
Glass beakers and graduated cylinders
-
Centrifuge and centrifuge tubes
Procedure:
-
Prepare Precursor Solution A:
-
Dissolve a specific amount of PVP in a defined volume of 1 M HCl solution with vigorous stirring. For example, dissolve 5 g of PVP in 40 mL of 1 M HCl.
-
Once the PVP is fully dissolved, add a precise amount of K₄[Fe(CN)₆]·3H₂O (e.g., 0.2 g) to this solution.
-
Continue stirring until a clear, homogeneous solution is obtained.
-
-
Prepare Precursor Solution B:
-
In a separate beaker, dissolve a corresponding molar amount of FeCl₃·6H₂O in DI water. For a 1:1 molar ratio with the example above, dissolve approximately 0.32 g of FeCl₃·6H₂O in 10 mL of DI water.
-
-
Reaction Synthesis:
-
Place the beaker containing Precursor Solution A on a magnetic stirrer.
-
While stirring vigorously, rapidly inject Precursor Solution B into Precursor Solution A.
-
The solution should immediately turn a deep blue, indicating the formation of Prussian blue nanoparticles.
-
-
Aging/Crystallization:
-
Allow the reaction mixture to stir at room temperature for at least 1-2 hours. For some protocols aiming for higher crystallinity, this aging process can be extended to 24 hours at a slightly elevated temperature (e.g., 60-80°C).[6]
-
-
Purification:
-
Transfer the nanoparticle solution to centrifuge tubes.
-
Centrifuge the solution at a high speed (e.g., 12,000 rpm for 20 minutes).
-
Discard the clear supernatant, which contains unreacted precursors and byproducts like KCl.
-
Re-disperse the nanoparticle pellet in DI water using sonication to break up any soft agglomerates.
-
Repeat the centrifugation and re-dispersion steps at least three times to ensure the removal of impurities.
-
-
Storage and Characterization:
-
After the final wash, re-disperse the purified PBNPs in DI water or a suitable buffer for storage.
-
Characterize the nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size distribution and zeta potential, Transmission Electron Microscopy (TEM) for morphology, and UV-Vis Spectroscopy for optical properties.
-
Process Visualizations
Caption: Workflow for PBNP synthesis from precursor preparation to final characterization.
Caption: Troubleshooting logic for addressing oversized or aggregated nanoparticles.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Prussian Blue Nanoparticles and Their Antibacterial, Antiinflammation and Antitumor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-synthetic modification of Prussian blue type nanoparticles: tailoring the chemical and physical properties - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI01068B [pubs.rsc.org]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis and preclinical application of a Prussian blue-based dual fluorescent and magnetic contrast agent (CA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Synthesis of uniform Prussian blue nanoparticles by a polyol process using a polyethylene glycol aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Improving the shelf life and storage of "Sodium ferrocyanide" solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the shelf life and storage of sodium ferrocyanide solutions. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory work.
Troubleshooting Guide
This guide provides solutions to common problems observed with this compound solutions.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Solution turns blue or develops a blue precipitate (Prussian Blue). | Oxidation of ferrocyanide to ferricyanide (B76249), followed by reaction with ferrous ions. This can be initiated by exposure to light, oxidizing agents, or acidic pH. | 1. Store solutions in amber or light-blocking containers. 2. Ensure the storage area is free from oxidizing agents. 3. Maintain a neutral to slightly alkaline pH (7-10). 4. If the solution is critical, prepare it fresh before use. |
| Faint odor of almonds or bitter almonds (potential hydrogen cyanide). | Decomposition of the ferrocyanide complex, which can be accelerated by strong acids, heat, or prolonged exposure to UV light.[1] | 1. IMMEDIATE ACTION: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. 2. Neutralize the solution with a weak base (e.g., sodium bicarbonate) if it has become acidic. 3. Dispose of the solution according to your institution's hazardous waste protocols. 4. Review storage conditions to prevent future occurrences. |
| Visible crystal formation or precipitation in the solution. | The solution has become supersaturated due to temperature fluctuations or solvent evaporation. | 1. Gently warm the solution while stirring to redissolve the precipitate. Do not overheat. 2. If solvent evaporation is suspected, add a small amount of deionized water to restore the original concentration. 3. Store the solution in a tightly sealed container at a stable temperature. |
| Decreased performance or unexpected results in assays. | Degradation of the this compound, leading to a lower effective concentration. | 1. Verify the concentration of the solution using a validated analytical method (see Experimental Protocols section). 2. Prepare a fresh solution from a reliable source of this compound. 3. Review storage and handling procedures to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: To maximize shelf life, aqueous solutions of this compound should be stored in a cool, dark, and well-ventilated area. It is crucial to use tightly sealed, amber-colored or opaque containers to protect the solution from light and prevent evaporation. The ideal pH range for storage is neutral to slightly alkaline (pH 7-10) to minimize decomposition.[2][3] Avoid storing solutions near strong acids or oxidizing agents.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound solutions are most stable in neutral to alkaline conditions.[2][3] In acidic environments, the ferrocyanide complex is prone to decomposition, which can lead to the release of toxic hydrogen cyanide gas, especially when heated. Strongly alkaline conditions (up to pH 14) have been shown to maintain the structural integrity of the ferrocyanide ion in the dark.[2][3][4]
Q3: What is the impact of light exposure on this compound solutions?
A3: Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodegradation of this compound.[1] This process can lead to the oxidation of ferrocyanide to ferricyanide, which can then react to form Prussian blue. Prolonged or intense light exposure can also contribute to the release of cyanide ions. Therefore, it is imperative to store solutions in light-protecting containers.
Q4: Can temperature affect the stability of the solutions?
A4: While this compound solutions are relatively stable at room temperature, elevated temperatures can accelerate degradation, especially in the presence of other stress factors like acidic pH. Anhydrous this compound begins to decompose at very high temperatures (435 °C in a vacuum).[5] For aqueous solutions, avoiding high temperatures is recommended to maintain stability.
Q5: What are the primary degradation products of this compound in solution?
A5: The main degradation pathways involve oxidation and decomposition. The most common degradation product is the ferricyanide ion ([Fe(CN)₆]³⁻), formed through oxidation. Under more extreme conditions, such as strong acidity or high heat, the complex can decompose, potentially releasing free cyanide ions (CN⁻) which can form hydrogen cyanide (HCN).[1]
Experimental Protocols
Accelerated Stability Study Protocol
This protocol is designed to assess the stability of this compound solutions under accelerated conditions to predict its shelf life. This is a general guideline and should be adapted based on specific experimental needs and regulatory requirements.
Objective: To evaluate the stability of a this compound solution under accelerated temperature and humidity conditions.
Materials:
-
This compound solution of known concentration
-
Stability chambers with controlled temperature and humidity
-
Amber glass vials with airtight seals
-
Validated analytical method for this compound quantification (e.g., HPLC or UV-Vis spectrophotometry)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a batch of the this compound solution and determine its initial concentration and pH.
-
Sample Aliquoting: Aliquot the solution into multiple amber glass vials, ensuring each is filled to a consistent volume and tightly sealed.
-
Storage Conditions: Place the vials into stability chambers set at accelerated conditions. According to ICH Q1A(R2) guidelines, a common condition for accelerated stability testing is 40°C ± 2°C / 75% RH ± 5% RH.[6][7]
-
Testing Timepoints: Withdraw samples for analysis at predetermined intervals. For a 6-month study, typical time points are 0, 1, 2, 3, and 6 months.[8]
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, clarity, presence of precipitate)
-
pH
-
Concentration of this compound using a validated stability-indicating method.
-
-
Data Evaluation: Compare the results at each time point to the initial data. A significant change is often defined as a greater than 5% loss in initial concentration.
Stability-Indicating HPLC Method for this compound
This method allows for the quantification of this compound and its primary oxidant degradation product, sodium ferricyanide.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Anion-exchange column
Reagents:
-
Sodium perchlorate (B79767) solution
-
Sodium hydroxide (B78521) solution
-
This compound reference standard
-
Sodium ferricyanide reference standard
-
Deionized water
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of sodium perchlorate and sodium hydroxide solutions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of both this compound and sodium ferricyanide of known concentrations.
-
Sample Preparation: Dilute the this compound solution to be tested with the appropriate diluent (e.g., 0.02M NaOH) to fall within the concentration range of the standard curve.[9][10]
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify and quantify the ferrocyanide and ferricyanide peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.
Spectrophotometric Determination of this compound
This is a simpler, colorimetric method for quantifying this compound.
Principle: In the presence of ferrous ions, ferrocyanide forms a colored complex (Prussian blue) that can be measured spectrophotometrically.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ferrous sulfate (B86663) solution
-
Sulfuric acid
-
This compound reference standard
-
Deionized water
Procedure:
-
Standard Curve Preparation: a. Prepare a stock solution of this compound of a known concentration. b. Create a series of dilutions from the stock solution to generate a standard curve. c. To each standard dilution, add the ferrous sulfate solution and allow the color to develop for a set amount of time (e.g., 30 minutes). d. Measure the absorbance of each standard at the wavelength of maximum absorbance (around 720 nm). e. Plot a graph of absorbance versus concentration to create the standard curve.
-
Sample Analysis: a. Prepare the sample solution in the same manner as the standards, including the addition of ferrous sulfate. b. Measure the absorbance of the sample at the same wavelength used for the standards. c. Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.
Degradation Pathways and Logical Relationships
The following diagrams illustrate the key degradation pathways for this compound and a logical workflow for troubleshooting stability issues.
Caption: Key degradation pathways of this compound.
Caption: A logical workflow for troubleshooting stability issues with this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. ikev.org [ikev.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Decomposition of Sodium Ferrocyanide under UV Irradiation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium ferrocyanide and investigating its decomposition under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound decomposition under UV irradiation?
Exposure of aqueous this compound solutions to UV light, particularly in the near-ultraviolet range (300-400 nm), induces a process called photoaquation.[1][2] This involves the replacement of a cyanide (CN⁻) ligand in the hexacyanoferrate(II) complex, [Fe(CN)₆]⁴⁻, with a water molecule, forming the aquopentacyanoferrate(II) ion, [Fe(CN)₅(H₂O)]³⁻.[1][2] This initial reaction can be reversible in the dark.[1]
Q2: What are the main decomposition products of concern?
Prolonged or intense UV irradiation can lead to further decomposition and the liberation of free cyanide ions (CN⁻).[1][3] In acidic solutions, these free cyanide ions will protonate to form highly toxic hydrogen cyanide (HCN) gas.[1][4][5] Therefore, controlling the pH of the solution is critical for safety.
Q3: What factors influence the rate of decomposition?
Several factors can affect the stability and decomposition rate of this compound solutions under UV irradiation:
-
pH: The pH of the solution is a critical factor.[1] Decomposition is significantly accelerated in acidic environments, while neutral and alkaline solutions are more stable.[1]
-
Wavelength of UV light: The efficiency of photodecomposition is dependent on the wavelength of the incident light.[6]
-
Temperature: While stable at room temperature in the absence of light and strong acids, decomposition can be influenced by temperature, especially at boiling points.[1] Anhydrous this compound decomposes in a vacuum at 435°C.[1]
-
Concentration: The lifetime of ferrocyanide under UV irradiation is extended at higher concentrations.[2]
-
Presence of other substances: The solvent medium can play a key role in the photodegradation mechanism. For example, the presence of glycerol (B35011) can lead to different and more photostable products compared to decomposition in pure water.[7][8]
Q4: How can I detect and quantify the decomposition of this compound?
Several analytical techniques are available for the quantification of ferrocyanide and its decomposition products. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation.
-
Spectrophotometry: The formation of Prussian blue upon the reaction of ferrocyanide with a ferric (Fe³⁺) salt can be measured colorimetrically.[9] This is a common and accessible method.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection provides a means to separate and quantify ferrocyanide from other ions in the solution.[9]
-
Cyclic Voltammetry (CV): This electrochemical technique measures the current generated from the reversible redox reaction of the Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ couple.[9]
-
Ion Chromatography (IC): This method can be used to identify and quantify the concentration of major cyanide species, including free cyanide and cyanoferrate complexes.[10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the UV irradiation of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly rapid decomposition of this compound. | 1. Acidic pH of the solution: Even slightly acidic conditions can significantly accelerate photodecomposition.[1] 2. High intensity of UV source: The rate of decomposition is dependent on the photon flux. 3. Contaminants in the solution: Certain impurities may catalyze the decomposition. | 1. Verify and adjust pH: Ensure the solution is neutral or alkaline (pH > 7). Buffer the solution if necessary. 2. Calibrate UV source: Measure the intensity of your UV lamp and consider reducing it or increasing the distance to the sample. 3. Use high-purity reagents and solvents: Ensure all chemicals and water are of high purity to avoid unintended catalytic effects. |
| Inconsistent or non-reproducible results between experiments. | 1. Fluctuations in UV lamp output: The intensity of UV lamps can vary over time. 2. Inconsistent sample positioning: Variations in the distance and angle of the sample relative to the UV source will alter the received dose. 3. Temperature variations: Changes in ambient temperature can affect reaction kinetics. 4. Inaccurate solution preparation: Errors in the concentration of this compound or other components will lead to variability. | 1. Allow lamp to stabilize: Warm up the UV lamp for a sufficient time before starting the experiment to ensure a stable output.[11] 2. Use a fixed sample holder: Employ a rigid and reproducible setup to maintain consistent sample geometry.[11] 3. Control the temperature: Conduct experiments in a temperature-controlled environment. 4. Standardize solution preparation: Use calibrated volumetric flasks and balances for accurate preparation. |
| Low or no detectable decomposition. | 1. Low intensity or incorrect wavelength of UV source: The lamp may not be emitting sufficiently energetic photons to induce decomposition. 2. UV-absorbing components in the solution: Other substances in the solution may be absorbing the UV light before it reaches the ferrocyanide. 3. Highly alkaline pH: Very high pH can significantly stabilize the ferrocyanide complex.[1] | 1. Check UV lamp specifications: Ensure the lamp's emission spectrum overlaps with the absorption spectrum of this compound. Check the age and performance of the lamp. 2. Analyze solution components: Run a UV-Vis spectrum of your solution to check for interfering absorbances. 3. Adjust pH: If decomposition is desired, cautiously lower the pH to a neutral or slightly acidic range, being mindful of HCN generation. |
| Formation of a precipitate (e.g., Prussian blue). | 1. Oxidation of ferrocyanide to ferricyanide (B76249): The presence of oxidizing agents or certain photochemical pathways can lead to the formation of ferricyanide, [Fe(CN)₆]³⁻. 2. Reaction with iron ions: If both ferrocyanide and ferricyanide are present, they can react to form the insoluble pigment Prussian blue.[7][8] | 1. Deoxygenate the solution: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can act as an oxidizing agent. 2. Control the reaction conditions: Minimize conditions that favor the formation of both species simultaneously. |
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data related to the decomposition of this compound.
| Parameter | Value / Observation | Source(s) |
| Decomposition Product (Photoaquation) | [Fe(CN)₅(H₂O)]³⁻ | [1] |
| Secondary Decomposition Product | Free CN⁻ / HCN (in acidic conditions) | [1][4] |
| Effect of pH on Stability | More stable in neutral to alkaline solutions; decomposition is accelerated in acidic solutions. | [1] |
| Effect of Concentration on Stability | Lifetime is extended at higher concentrations. | [2] |
| Effect of Temperature on Stability | Relatively stable at room temperature; decomposition can occur at boiling points. | [1] |
| Decomposition of Anhydrous Form | Decomposes at 435°C in a vacuum. | [1] |
| Analytical Methods | Spectrophotometry (Prussian Blue), HPLC, Cyclic Voltammetry, Ion Chromatography | [10] |
Experimental Protocols
Protocol 1: Monitoring the Photodecomposition of this compound using UV-Vis Spectrophotometry
This protocol outlines a method to monitor the rate of this compound decomposition by observing changes in its UV-Vis absorption spectrum over time.
1. Materials and Equipment:
- This compound decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O)
- Deionized water
- pH buffer solutions (e.g., phosphate (B84403) buffer for neutral pH, citrate (B86180) buffer for acidic pH - use with extreme caution in a fume hood)
- UV-Vis spectrophotometer
- Quartz cuvettes
- UV lamp with a known emission spectrum (e.g., a mercury lamp)
- Stir plate and magnetic stir bar
- Calibrated pH meter
2. Procedure:
- Solution Preparation:
- Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.
- In a quartz cuvette, prepare the experimental solution by diluting the stock solution to the desired concentration (e.g., 0.1 mM) in the chosen pH buffer.
- Initial Measurement:
- Place the cuvette in the spectrophotometer and record the initial UV-Vis spectrum (e.g., from 200 to 500 nm). Note the absorbance at the characteristic peak for ferrocyanide (around 320 nm).
- UV Irradiation:
- Place the cuvette at a fixed distance from the UV lamp. If using a stir plate, add a small magnetic stir bar to the cuvette to ensure uniform irradiation.
- Start a timer and begin UV irradiation.
- Time-course Measurements:
- At regular intervals (e.g., every 5 minutes), briefly interrupt the irradiation and record the UV-Vis spectrum.
- Continue this process for the desired total irradiation time.
- Data Analysis:
- Plot the absorbance at the characteristic peak of ferrocyanide as a function of irradiation time.
- The decrease in absorbance over time is indicative of the decomposition rate.
Safety Note: When working with acidic solutions of ferrocyanide, all experiments must be conducted in a well-ventilated fume hood due to the potential for highly toxic hydrogen cyanide gas evolution.[4][5]
Visualizations
Caption: Decomposition pathway of this compound under UV irradiation.
Caption: General experimental workflow for studying this compound photodecomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6FeN6.4Na | CID 26129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. Blue-light photodegradation of ferricyanide under protein relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blue-light photodegradation of ferricyanide under protein relevant conditions - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02916J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference of Sodium Ferrocyanide in Biological Assays
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges associated with sodium ferrocyanide interference in biological assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate the effects of this common anti-caking agent on your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in my experiments?
This compound, Na₄[Fe(CN)₆], is a coordination compound commonly added to crystalline reagents like sodium chloride as an anti-caking agent to ensure they remain free-flowing.[1] While generally considered to have low toxicity, its presence, even in trace amounts, can interfere with various biological assays, leading to unreliable and difficult-to-interpret results.[2][3][4][5][6]
Q2: How can this compound interfere with my biological assays?
This compound can interfere with biological assays through several mechanisms:
-
Redox Activity: The ferrocyanide ion ([Fe(CN)₆]⁴⁻) can be oxidized to the ferricyanide (B76249) ion ([Fe(CN)₆]³⁻), and this redox couple can participate in unintended reactions within your assay. This is particularly problematic in assays that are sensitive to the redox environment or involve redox-active enzymes. This cycling can lead to the generation of reactive oxygen species (ROS), which can damage proteins and other biomolecules, leading to false signals.[4][5][6]
-
Enzyme Inhibition or Activation: The iron core of the ferrocyanide complex can interact with enzymes, either inhibiting or, in some cases, activating them, leading to inaccurate measurements of enzyme kinetics.[2][4][7] Transition metals are known to impact the activity of many enzymes.[8][9][10][11][12]
-
Fluorescence Quenching or Enhancement: The colored nature of the ferrocyanide complex and its potential to participate in electron transfer reactions can lead to quenching of fluorescence signals in fluorescence-based assays.[13] Conversely, its reaction products might be fluorescent, leading to increased background noise.
-
Interference with Colorimetric and Chemiluminescent Readouts: As a transition metal complex, ferrocyanide can interfere with the development of color in colorimetric assays. In chemiluminescent assays, such as those using luminol, ferrocyanide and ferricyanide have been shown to act as catalysts, leading to artificially high signals.[9][14][15][16][17]
Q3: Which types of assays are most susceptible to interference from this compound?
Assays that are particularly sensitive to this compound interference include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Especially those that utilize horseradish peroxidase (HRP), as the iron center of ferrocyanide can interfere with the HRP-catalyzed reaction.
-
Fluorescence-Based Assays: Including fluorescence polarization (FP), Förster resonance energy transfer (FRET), and fluorescence intensity (FI) assays, due to potential quenching or enhancement of the fluorescent signal.[13]
-
Enzyme Kinetic Assays: Where the compound can directly interact with the enzyme or affect the stability of substrates and products.[2][4][7]
-
Redox-Sensitive Assays: Assays measuring oxidative stress or involving redox-active enzymes are highly susceptible.
-
Chemiluminescent and Bioluminescent Assays: Where the iron complex can catalyze or inhibit the light-producing reaction.[9][14][15][16][17][18][19][20]
Q4: How can I determine if this compound is interfering with my assay?
To diagnose potential interference, you can perform the following control experiments:
-
Spike-in Experiment: Add a known concentration of this compound to a control sample and compare the assay readout to an untreated control.
-
Use of High-Purity Reagents: Repeat the experiment using reagents explicitly certified to be free of anti-caking agents and compare the results to those obtained with your standard reagents.
-
Orthogonal Assay: Validate your findings using a different assay platform that relies on a different detection principle.
Troubleshooting Guides
Issue 1: Unexpectedly High Background or False Positives
| Potential Cause | Troubleshooting Steps |
| Catalysis of Chemiluminescent/Colorimetric Reaction | 1. Prepare a "no enzyme" or "no analyte" control and add your standard reagents. If a signal develops, it suggests a component is catalyzing the reaction. 2. Test this control with and without the suspected source of this compound. |
| Autofluorescence/Interfering Color | 1. Measure the fluorescence or absorbance of a solution containing only your buffer and the suspected interfering reagent at the assay wavelength. 2. If a significant signal is detected, this indicates intrinsic interference. |
Issue 2: Reduced Signal or False Negatives
| Potential Cause | Troubleshooting Steps |
| Enzyme Inhibition | 1. Run a standard enzyme activity assay with and without the suspected source of this compound. A decrease in activity points to inhibition. 2. Perform a full kinetic analysis to determine the nature of the inhibition (e.g., competitive, non-competitive). |
| Fluorescence Quenching | 1. Prepare a solution of your fluorescent probe and measure its fluorescence. 2. Add the suspected source of this compound and re-measure. A decrease in fluorescence indicates quenching. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Variable Contamination Levels | 1. Different lots of reagents may contain varying amounts of this compound. Test each new lot for potential interference. 2. If possible, purchase reagents from suppliers that certify the absence of anti-caking agents. |
| Redox Cycling and Sample Instability | 1. The redox state of the ferro/ferricyanide couple can be influenced by light and air exposure.[5] 2. Prepare fresh solutions and minimize their exposure to light before use. |
Data on Potential Interference Mechanisms
While direct quantitative data on this compound interference across a wide range of commercial assays is not extensively published, the following table summarizes the potential effects based on its chemical properties.
| Assay Type | Potential Effect of this compound | Plausible Mechanism |
| Fluorescence Assays | Signal Quenching or Enhancement | Electron transfer, generation of fluorescent products.[13] |
| ELISA (HRP-based) | Increased or Decreased Signal | Redox interference with HRP activity. |
| Enzyme Kinetics | Altered Vmax or Km | Direct binding to the enzyme, redox modification of the enzyme.[2][4][7] |
| Chemiluminescence | Increased Signal | Catalysis of the light-producing reaction.[9][14][15][16][17] |
| Bioluminescence | Decreased Signal | Inhibition of luciferase by the transition metal complex.[18][19][20] |
Experimental Protocols for Mitigation
To minimize or eliminate interference from this compound, it is essential to remove it from your reagents or biological samples.
Protocol 1: Use of High-Purity Reagents
The most straightforward approach is to use reagents that are certified to be free of anti-caking agents.
Methodology:
-
Identify suppliers that offer ACS grade or higher purity salts without anti-caking agents. Several chemical suppliers provide such reagents.[1][11][12][21][22][23][24][25][26]
-
When purchasing reagents like sodium chloride, specifically look for product specifications that state "no anti-caking agent" or provide a purity analysis that excludes such additives.
-
Replace the standard laboratory salts in your buffers and solutions with these high-purity alternatives.
-
Validate your assay with the new reagents to confirm that the interference has been resolved.
Protocol 2: Sample Desalting using Spin Columns
This method is suitable for small sample volumes and rapidly removes small molecules like ferrocyanide ions from proteins.
Materials:
-
Pre-packed desalting spin columns (e.g., with a 5-10 kDa molecular weight cut-off).
-
Equilibration buffer (the buffer you want your protein to be in).
-
Microcentrifuge.
Methodology:
-
Equilibrate the desalting column by washing it with the equilibration buffer according to the manufacturer's instructions. This typically involves centrifugation to remove the storage buffer.
-
Add your biological sample to the top of the resin bed.
-
Centrifuge the column to collect the desalted sample, which will contain your macromolecules, while the smaller ferrocyanide ions are retained in the column matrix.[7][14][22][27]
Protocol 3: Dialysis for Buffer Exchange
Dialysis is effective for larger sample volumes and allows for thorough removal of small contaminants.[3][21][28][29][30]
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (e.g., 3.5-10 kDa).
-
Large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir plate and stir bar.
Methodology:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load your sample into the dialysis tubing/cassette and seal it.
-
Immerse the sealed sample in the dialysis buffer and stir gently at 4°C.
-
Allow dialysis to proceed for several hours to overnight, with at least two to three buffer changes to ensure complete removal of the ferrocyanide.[3][21][30]
Visualizing the Problem and Solutions
Diagram 1: Potential Interference Pathways of this compound
References
- 1. jostchemical.com [jostchemical.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 高纯度盐 [sigmaaldrich.com]
- 12. mortonsalt.com [mortonsalt.com]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. homework.study.com [homework.study.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Interference of metal ions on the bioluminescent signal of firefly, Renilla, and NanoLuc luciferases in high-throughput screening assays [frontiersin.org]
- 21. ghardaplastics.com [ghardaplastics.com]
- 22. Weber Scientific Sodium Chloride, ACS Grade [weberscientific.com]
- 23. laballey.com [laballey.com]
- 24. rpicorp.com [rpicorp.com]
- 25. sodium chloride suppliers USA [americanchemicalsuppliers.com]
- 26. crystalgen.com [crystalgen.com]
- 27. nebiolab.com [nebiolab.com]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. eag.com [eag.com]
Technical Support Center: Removal of Sodium Ferrocyanide Contaminants
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering sodium ferrocyanide contamination in laboratory samples.
General Safety Precautions
Question: What are the primary safety concerns when working with this compound and its removal byproducts?
Answer: While this compound itself has low toxicity, it can release highly toxic hydrogen cyanide gas upon contact with strong acids.[1][2] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Disposal of waste materials, such as Prussian blue precipitate or spent resins, should be in accordance with local, state, and federal regulations.[2]
Recommended Personal Protective Equipment (PPE):
-
Skin Protection: Impermeable gloves and a lab coat are recommended.[3][4]
-
Respiratory Protection: Generally not required under normal conditions with adequate ventilation. If dust is generated, a dust respirator should be used.[3][4]
Method 1: Precipitation
The most common precipitation method involves the addition of an iron salt (typically ferrous sulfate) to the sample solution, which reacts with ferrocyanide to form the insoluble pigment, Prussian blue (ferric ferrocyanide).[5][6]
Frequently Asked Questions (FAQs)
Question: What is the chemical principle behind the precipitation of this compound as Prussian blue?
Answer: The addition of ferrous ions (Fe²⁺) to a solution containing ferrocyanide ([Fe(CN)₆]⁴⁻) initiates a reaction that forms a white precipitate of ferrous ferrocyanide. This is then oxidized by dissolved oxygen in the solution to the intensely colored and highly insoluble Prussian blue (Fe₄[Fe(CN)₆]₃).[5]
Question: What is the optimal pH for Prussian blue precipitation?
Answer: The optimal pH range for the precipitation of ferrocyanide with ferrous sulfate (B86663) is between 5.5 and 6.5.[7]
Troubleshooting Guide
Problem: Incomplete precipitation or the solution remains yellowish.
-
Possible Cause: The pH of the solution is not optimal.
-
Solution: Adjust the pH of the sample to a range of 5.5 to 6.5 using a dilute acid or base before adding the ferrous sulfate.[7]
-
-
Possible Cause: Insufficient amount of ferrous sulfate was added.
-
Solution: Ensure the molar ratio of Fe²⁺ to [Fe(CN)₆]⁴⁻ is at least 0.39, though an excess is often recommended to drive the reaction to completion.[5]
-
Problem: The Prussian blue precipitate is too fine and difficult to filter.
-
Possible Cause: Rapid precipitation leading to the formation of very small particles.
-
Solution: Add the ferrous sulfate solution slowly while stirring vigorously to promote the growth of larger, more easily filterable crystals. The use of a flocculant may also aid in settling.
-
Experimental Protocol: Precipitation of this compound
Objective: To remove this compound from an aqueous sample by precipitation as Prussian blue.
Materials:
-
Sample containing this compound
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) solution (0.1 M)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (0.1 M)
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Transfer a known volume of the contaminated sample into a beaker.
-
While stirring, measure the pH of the solution. Adjust the pH to between 5.5 and 6.5 by slowly adding 0.1 M H₂SO₄ or 0.1 M NaOH.[7]
-
Slowly add a freshly prepared 0.1 M solution of ferrous sulfate to the pH-adjusted sample while stirring continuously. A molar ratio of at least 0.5 Fe²⁺ to the estimated ferrocyanide concentration is recommended.[5][7]
-
A dark blue precipitate (Prussian blue) should form immediately.[8][9]
-
Continue stirring for at least 30 minutes to ensure the reaction goes to completion.
-
Separate the Prussian blue precipitate from the solution by filtration.
-
Wash the precipitate with deionized water to remove any remaining soluble impurities.
-
Dry the precipitate in an oven at a temperature not exceeding 60°C.
-
Analyze the filtrate for residual ferrocyanide concentration to confirm removal efficiency.
Method 2: Ion Exchange Chromatography
Ion exchange chromatography can be employed to remove ferrocyanide anions from a solution by exchanging them for other anions on a solid resin.[10]
Frequently Asked Questions (FAQs)
Question: What type of ion exchange resin is suitable for removing this compound?
Answer: A weakly basic anion exchange resin is effective for removing ferrocyanide ions. These resins typically have a pKa in the range of 6 to 10.[10]
Question: How is the exhausted ion exchange resin regenerated?
Answer: The resin can be regenerated by washing it with a basic solution, such as aqueous sodium hydroxide, which strips the absorbed ferrocyanide ions.[10]
Troubleshooting Guide
Problem: Poor removal of ferrocyanide from the sample.
-
Possible Cause: The pH of the sample is outside the optimal range for the resin.
-
Solution: Adjust the sample pH to between 4 and 7 before passing it through the column.[10]
-
-
Possible Cause: The resin is exhausted.
-
Solution: Regenerate the resin by washing it with a sodium hydroxide solution.[10]
-
-
Possible Cause: The flow rate is too high.
-
Solution: Decrease the flow rate to allow for sufficient interaction time between the ferrocyanide ions and the resin.
-
Experimental Protocol: Ion Exchange Removal of this compound
Objective: To remove this compound from an aqueous sample using a weakly basic anion exchange resin.
Materials:
-
Sample containing this compound
-
Weakly basic anion exchange resin
-
Chromatography column
-
Equilibration buffer (pH 4-7)
-
Regeneration solution (e.g., 1 M Sodium Hydroxide)
-
Deionized water
Procedure:
-
Pack the chromatography column with the weakly basic anion exchange resin.
-
Equilibrate the column by passing 5-10 column volumes of the equilibration buffer through it.[11]
-
Adjust the pH of the sample to match the equilibration buffer (pH 4-7).[10]
-
Load the sample onto the column at a slow, controlled flow rate.
-
Collect the eluate. This should be the sample solution with the ferrocyanide removed.
-
Wash the column with the equilibration buffer to remove any non-specifically bound molecules.[11]
-
Analyze the collected eluate for residual ferrocyanide to determine the removal efficiency.
-
To regenerate the column, wash with several column volumes of the regeneration solution (e.g., 1 M NaOH) to strip the bound ferrocyanide.[10]
-
Re-equilibrate the column with the equilibration buffer for future use.
Method 3: Adsorption
Adsorption onto materials with a high surface area, such as activated carbon, can be an effective method for removing ferrocyanide from aqueous solutions.
Frequently Asked Questions (FAQs)
Question: How does activated carbon remove this compound?
Answer: Activated carbon has a porous structure with a large surface area that can adsorb ferrocyanide ions from the solution. The adsorption can occur through physical or chemical interactions between the carbon surface and the ferrocyanide complex.
Question: What factors influence the adsorption of ferrocyanide on activated carbon?
Answer: The efficiency of adsorption is influenced by several factors, including the pH of the solution, the concentration of ferrocyanide, the type of activated carbon used, and the contact time.
Troubleshooting Guide
Problem: Low adsorption efficiency.
-
Possible Cause: The pH is not optimal.
-
Solution: The adsorption of anions like ferrocyanide is often favored at lower pH values where the carbon surface may be more positively charged. Experiment with adjusting the sample pH to a slightly acidic range.
-
-
Possible Cause: Insufficient contact time.
-
Solution: Increase the time the activated carbon is in contact with the sample solution to allow for equilibrium to be reached.
-
-
Possible Cause: The activated carbon is saturated.
-
Solution: Increase the amount of activated carbon used or replace the spent carbon with fresh material.
-
Experimental Protocol: Adsorption of this compound
Objective: To remove this compound from an aqueous sample by adsorption onto activated carbon.
Materials:
-
Sample containing this compound
-
Activated carbon (powdered or granular)
-
Beakers or flasks
-
Shaker or magnetic stirrer
-
Filtration or centrifugation equipment
Procedure:
-
Determine the optimal amount of activated carbon to add to your sample. This may require preliminary experiments with varying carbon dosages.
-
Add the determined amount of activated carbon to a known volume of the contaminated sample in a beaker or flask.
-
Agitate the mixture using a shaker or magnetic stirrer for a predetermined contact time (e.g., 1-2 hours).
-
Separate the activated carbon from the solution by filtration or centrifugation.
-
Analyze the supernatant/filtrate for residual ferrocyanide concentration to determine the removal efficiency.
Method 4: Oxidation
This compound can be removed by oxidation to less stable or more easily removable compounds. Hydrogen peroxide is a common oxidizing agent used for this purpose.
Frequently Asked Questions (FAQs)
Question: What is the product of the oxidation of ferrocyanide by hydrogen peroxide?
Answer: In an alkaline solution, hydrogen peroxide can reduce ferricyanide (B76249) (the oxidized form of ferrocyanide) back to ferrocyanide, with the evolution of oxygen. In acidic solutions, hydrogen peroxide can oxidize ferrocyanide to ferricyanide. The decomposition of ferrocyanide can also be enhanced by hydrogen peroxide under hydrothermal conditions, leading to products like cyanate, formate, and ammonium (B1175870) ions.[12]
Troubleshooting Guide
Problem: The oxidation reaction is not proceeding as expected.
-
Possible Cause: Incorrect pH.
-
Solution: The oxidation of ferrocyanide is pH-dependent. Ensure the pH is appropriate for the desired reaction. For decomposition, an alkaline pH may be more effective.
-
-
Possible Cause: Insufficient oxidant.
-
Solution: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).
-
Experimental Protocol: Oxidation of this compound
Objective: To decompose this compound in an aqueous sample using an oxidizing agent.
Materials:
-
Sample containing this compound
-
Hydrogen peroxide (H₂O₂) solution (30% or as required)
-
pH adjustment reagents (e.g., NaOH)
-
Reaction vessel (beaker or flask)
-
Magnetic stirrer
Procedure:
-
Place the sample in a reaction vessel and begin stirring.
-
Adjust the pH of the solution as required for the oxidation reaction. An alkaline pH is often used for decomposition.
-
Slowly add the hydrogen peroxide solution to the sample. The reaction can be exothermic, so add the oxidant cautiously.
-
Allow the reaction to proceed for a sufficient amount of time, monitoring for any changes (e.g., color change, gas evolution).
-
After the reaction is complete, analyze the sample for the absence of ferrocyanide and the presence of any reaction byproducts.
Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Removal Efficiency |
| Precipitation | Formation of insoluble Prussian blue | High removal efficiency; visually verifiable | Produces a solid waste sludge; pH-sensitive | >99%[7] |
| Ion Exchange | Anion exchange on a solid resin | Regenerable resin; high selectivity | Resin can be fouled by other sample components | High, depends on resin and conditions |
| Adsorption | Binding to a high surface area material | Versatile; can remove other contaminants | Adsorbent can become saturated; may not be selective | Variable, depends on adsorbent and conditions |
| Oxidation | Chemical conversion to other species | Destroys the ferrocyanide complex | Can produce various byproducts; may require harsh conditions | High, but dependent on reaction conditions |
Quantification of this compound
Question: How can I measure the concentration of this compound in my samples to validate its removal?
Answer: UV-Vis spectrophotometry is a common and effective method for quantifying this compound. The concentration of ferrocyanide and ferricyanide ions in a mixture can be determined by measuring the absorbance at specific wavelengths, such as 260 nm and 420 nm.[13] A standard curve should be prepared using solutions of known this compound concentrations to accurately determine the concentration in unknown samples.[14]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aldon-chem.com [aldon-chem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. saimm.co.za [saimm.co.za]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sciencemadness Discussion Board - Report on making Prussian Blue - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. scribd.com [scribd.com]
- 10. GB1424032A - Removal of ferrocyanide and or cyanide ions from aqueous solution - Google Patents [patents.google.com]
- 11. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 12. researchgate.net [researchgate.net]
- 13. jcsp.org.pk [jcsp.org.pk]
- 14. kbcc.cuny.edu [kbcc.cuny.edu]
Impact of temperature on "Sodium ferrocyanide" reaction rates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on sodium ferrocyanide reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of solid this compound?
A: this compound is typically handled as a decahydrate (B1171855) (Na₄Fe(CN)₆·10H₂O), which is a pale yellow crystalline solid. Its thermal stability is characterized by distinct stages:
-
Dehydration: The crystal begins to lose its water of crystallization in the air at temperatures between 50°C and 60°C.[1][2]
-
Anhydrous Stability: Once anhydrous, the salt is more stable.
-
Decomposition: Anhydrous this compound starts to decompose at high temperatures. In a vacuum, decomposition begins at 435°C, yielding a mixture of sodium cyanide, iron, carbon, and nitrogen.[1][3] When strongly heated in air, it can completely decompose to form sodium cyanide and iron carbide.[1]
Q2: How does temperature affect the stability of this compound in aqueous solutions?
A: The stability in solution is highly dependent on pH and temperature:
-
Neutral & Alkaline Solutions: Neutral and strongly alkaline solutions are significantly more stable, even at elevated temperatures.[3][4] In strongly alkaline solutions, decomposition is very slow and yields ammonia (B1221849) and formate.[3]
-
Acidic Solutions: In acidic environments, the ferrocyanide ion is much more prone to decomposition. The reaction is slow at room temperature but is accelerated by heat.[3][4] This decomposition can liberate highly toxic hydrogen cyanide (HCN) gas.[1][3][4] While it may not decompose in unheated dilute acids, boiling in concentrated acids will generate free hydrocyanic acid.[1]
Q3: My reaction to form Prussian blue seems slow. Will increasing the temperature help?
A: Yes, increasing the temperature will generally increase the reaction rate for the formation of Prussian blue (the reaction between ferrocyanide and an iron(III) salt). Kinetic studies show a direct relationship between temperature and the rate constant of the reaction.[5][6] However, this reaction is typically performed in slightly acidic conditions, so care must be taken to avoid excessive heating that could lead to the decomposition of the ferrocyanide reactant and the release of hydrogen cyanide gas.[3][7]
Q4: I need to dissolve this compound quickly. Can I heat the solution?
A: Yes, heating is an effective way to increase both the rate of dissolution and the solubility of this compound in water. Its solubility increases significantly with temperature. For instance, the solubility in water is 17.6 g/100 mL at 20°C and rises to 39.7 g/100 mL at 96.6°C.[2][8] When preparing stock solutions, gentle heating of a neutral or slightly alkaline solution is safe and effective. Avoid heating acidic solutions.
Q5: Are there other environmental factors besides temperature that affect stability?
A: Yes. Exposure to light, particularly ultraviolet (UV) light, can induce the photodecomposition of ferrocyanide in solution, which can lead to the release of hydrogen cyanide gas.[1][4][8] Therefore, it is best practice to store this compound solutions in amber bottles or protected from light, especially if the solutions are not strongly alkaline.
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g of anhydrous Na₄Fe(CN)₆ per 100 mL H₂O) |
| 10 | 10.2 |
| 20 | 17.6 |
| 25 | 17.6 |
| 53 | 28.1 |
| 85 | 39.0 |
| 96.6 | 39.7 |
Table 2: Summary of Thermal Behavior of this compound
| Temperature Range | Form | Event | Products | Conditions / Notes |
| 50°C - 60°C | Decahydrate Solid | Dehydration | Anhydrous Na₄Fe(CN)₆ + H₂O | Occurs in air.[1][2] |
| Room Temp - Boiling | Aqueous (Acidic) | Decomposition | Hydrogen Cyanide (HCN) | Rate increases with heat and acidity.[3][4] |
| > 435°C | Anhydrous Solid | Decomposition | NaCN, Fe, C, N₂ | In vacuo.[1][3] |
Troubleshooting Guides
Issue: Unexpected Gas Evolution from a Ferrocyanide Solution
If you observe gas bubbles in your experiment, it could be a sign of decomposition, which may release highly toxic hydrogen cyanide (HCN). Use the following diagnostic workflow to assess the situation. CRITICAL: Always work in a well-ventilated area or fume hood when handling ferrocyanide solutions, especially if they are not strongly alkaline.
Experimental Protocols
Protocol: Investigating the Effect of Temperature on Prussian Blue Formation Rate
Objective: To qualitatively and quantitatively assess how an increase in temperature affects the rate of reaction between this compound and iron(III) chloride to form Prussian blue.
Materials:
-
0.1 M this compound (Na₄Fe(CN)₆) solution
-
0.1 M Iron(III) Chloride (FeCl₃) solution (acidified to pH ~2 with HCl)
-
Deionized water
-
Multiple beakers or test tubes
-
Water baths set to various temperatures (e.g., 20°C, 35°C, 50°C)
-
Thermometers
-
Stopwatch
-
(Optional) Spectrophotometer capable of measuring absorbance at ~700 nm.
Methodology:
-
Preparation: Prepare the reactant solutions. Ensure the FeCl₃ solution is clear.
-
Temperature Equilibration: Place beakers containing a fixed volume of this compound solution (e.g., 50 mL) into each of the water baths. Allow them to equilibrate to the target temperature for at least 15 minutes. Place the FeCl₃ solution in the baths as well.
-
Reaction Initiation: Simultaneously add a fixed volume of the equilibrated FeCl₃ solution (e.g., 50 mL) to each beaker of this compound. Start the stopwatch immediately upon addition.
-
Qualitative Observation: Record the time it takes for the deep blue color of the Prussian blue precipitate to become visually intense and uniform at each temperature.
-
Quantitative Analysis (Optional):
-
At predetermined time intervals (e.g., every 30 seconds), withdraw a small aliquot from each reacting mixture.
-
Immediately filter the aliquot (e.g., with a syringe filter) to stop the reaction by removing the precipitate.
-
Measure the absorbance of the filtrate at ~700 nm. The increase in absorbance corresponds to the formation of soluble Prussian blue.
-
Plot absorbance vs. time for each temperature. The initial slope of this curve is proportional to the initial reaction rate.
-
-
Data Analysis: Compare the reaction times or initial rates at the different temperatures. An increase in temperature should result in a shorter time to color formation and a steeper slope in the absorbance plot, indicating a faster reaction rate.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Conduct the experiment in a well-ventilated laboratory.
-
While the conditions are only slightly acidic, avoid boiling the solutions to prevent any risk of HCN evolution.[1]
-
Dispose of all waste according to institutional guidelines for heavy metal and cyanide-containing compounds.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound in Food Products - Tetrasodium Hexacyanoferrate [periodical.knowde.com]
- 3. Ferrocyanides - 911Metallurgist [911metallurgist.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6FeN6.4Na | CID 26129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
Addressing the hygroscopic nature of anhydrous "Sodium ferrocyanide"
Technical Support Center: Anhydrous Sodium Ferrocyanide
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with anhydrous this compound, focusing on challenges presented by its hygroscopic nature.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous this compound, and why is its hygroscopic nature a concern?
A1: Anhydrous this compound (Na₄[Fe(CN)₆]) is the water-free form of the salt, appearing as a pale yellow crystalline solid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This is a significant concern in experimental settings because the absorption of water can lead to:
-
Inaccurate Measurements: The added weight of water can lead to errors in mass when preparing solutions of a specific concentration.
-
Clumping and Caking: Moisture absorption causes the powder to clump, making it difficult to handle and dispense accurately.[3][5]
-
Altered Chemical Properties: The presence of water can affect the material's purity and may impact reaction kinetics or outcomes.[3] In some applications, such as in sodium-ion batteries, the hydration level critically influences the crystalline structure and electrochemical performance.[6]
Q2: How can I tell if my anhydrous this compound has absorbed moisture?
A2: Visual inspection is the first step. Anhydrous this compound should be a free-flowing crystalline powder. If you observe clumping, hardening into a mass, or the formation of a liquid puddle (a phenomenon known as deliquescence), it has absorbed a significant amount of moisture.[4] For quantitative analysis, Karl Fischer titration is the standard method for accurately determining water content.[7][8]
Q3: What is the difference between the anhydrous and decahydrate (B1171855) forms?
A3: The primary difference is the presence of water of crystallization.
-
Anhydrous (Na₄[Fe(CN)₆]): Contains no water molecules in its crystal structure. Its molecular weight is 303.91 g/mol .[1]
-
Decahydrate (Na₄[Fe(CN)₆]·10H₂O): Contains ten water molecules for each formula unit of this compound. It is also a yellow crystalline solid but will readily lose its water of crystallization upon heating between 50 and 60°C.
Q4: Are there any safety concerns related to the hydration of this compound?
A4: The primary safety concern with all ferrocyanide salts is the potential release of highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[2][9] While hydration itself does not create this hazard, accidental mixing of a hydrated, potentially spilled material with an acid could still lead to this dangerous reaction. Always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][10]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Issue 1: Inconsistent Experimental Results
-
Symptom: Difficulty replicating results, unexpected reaction rates, or yields that are lower/higher than expected.
-
Possible Cause: The use of this compound that has absorbed atmospheric moisture, leading to inaccurate concentrations.
-
Solution:
-
Verify Water Content: Use Karl Fischer titration to determine the precise water content of your reagent.[7]
-
Dry the Reagent: If moisture is present, dry the this compound using a suitable protocol (see Experimental Protocols section).
-
Proper Storage: Ensure all future use involves proper storage in a desiccator or a glove box with a controlled low-humidity atmosphere.[10][11]
-
Issue 2: Reagent Clumping and Poor Flowability
-
Symptom: The powder is clumped, forming aggregates that are difficult to break apart, weigh, and transfer.[3]
-
Possible Cause: Exposure to ambient humidity during storage or handling.
-
Solution:
-
Immediate Action: If clumping is minor, you can try breaking up the clumps with a spatula inside a low-humidity environment (like a glove box) just before use.[3] Be aware this does not remove the absorbed water.
-
Long-Term Solution: For heavily caked material, it is best to dry the entire batch before use. Gentle heating in a vacuum oven is an effective method.[3] Store the dried reagent in a desiccator with a fresh desiccant.[4]
-
Logical Workflow for Troubleshooting
References
- 1. This compound [titanunichem.com]
- 2. sfdchem.com [sfdchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 5. foodadditives.net [foodadditives.net]
- 6. Dehydration Conditions and Ultrafast Rehydration of Prussian White: Phase Transition Dynamics and Implications for Sodium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. dl.icdst.org [dl.icdst.org]
- 9. chembk.com [chembk.com]
- 10. globalresearchchem.com [globalresearchchem.com]
- 11. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
Technical Support Center: Safe Handling and Disposal of Sodium Ferrocyanide Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of sodium ferrocyanide waste.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Faint almond-like odor detected in the work area. | Possible release of hydrogen cyanide (HCN) gas. | IMMEDIATE DANGER. Evacuate the area immediately. If you feel unwell, seek immediate medical attention. Do not re-enter the area until it has been cleared by safety personnel. Review your experimental setup to identify and eliminate any contact between this compound and acidic substances. |
| Yellow precipitate forms when mixing this compound solution with another reagent. | Reaction with certain metal ions. | This may be an expected part of your experiment. However, if it is unexpected, the precipitate may be an insoluble metal ferrocyanide complex. Consult your experimental protocol. The waste containing this precipitate should be disposed of as hazardous heavy metal waste. |
| Solid this compound appears discolored or has caked together. | Absorption of moisture from the air. | While the caked solid is likely still usable for many applications, it indicates improper storage. Ensure the container is tightly sealed and stored in a cool, dry place.[1] For quantitative work, it may be necessary to use a fresh, dry sample. |
| A spill of solid this compound has occurred. | Accidental mishandling. | Isolate the spill area.[2] Wearing appropriate personal protective equipment (PPE), gently sweep or scoop the solid material into a labeled hazardous waste container.[1] Avoid creating dust.[1] Clean the spill area with a damp cloth or paper towel. Dispose of all cleaning materials as hazardous waste. |
| A spill of this compound solution has occurred. | Accidental mishandling. | Isolate the spill area. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[2] Place the absorbent material into a labeled hazardous waste container. Clean the spill area with water, and collect the cleaning water for disposal as hazardous waste. |
Frequently Asked Questions (FAQs)
1. Is this compound toxic?
This compound itself has low toxicity because the cyanide ions are tightly bound in a stable complex with iron.[3] The primary hazard arises from the potential release of highly toxic hydrogen cyanide gas if this compound comes into contact with acids.[3]
2. What are the major chemical incompatibilities of this compound?
This compound is incompatible with strong acids, which will liberate hydrogen cyanide gas. It is also incompatible with strong oxidizing agents.[4]
3. What personal protective equipment (PPE) should be worn when handling this compound?
At a minimum, a lab coat, safety glasses or goggles, and chemical-resistant gloves should be worn.[1] If there is a risk of generating dust, a respirator may be necessary.[1]
4. How should I store this compound?
Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[1] It should be stored away from acids and strong oxidizing agents.[4]
5. How do I dispose of this compound waste?
All this compound waste, including contaminated materials like gloves and paper towels, must be disposed of as hazardous waste through a licensed disposal company. Follow all local, state, and federal regulations.
6. What should I do in case of accidental ingestion of this compound?
Seek immediate medical attention. Do not induce vomiting. If the person is conscious, rinse their mouth with water.
7. What is the proper procedure for decontaminating glassware that has come into contact with this compound?
Rinse the glassware with a pH 10 buffer solution, followed by a rinse with a freshly prepared 10% bleach solution. All rinsates should be collected and disposed of as hazardous waste.
Experimental Protocols
Preparation of a pH 10 Buffer Solution for Decontamination
This protocol provides a simple and reliable method for preparing a pH 10 buffer solution for decontaminating surfaces and glassware.
Materials:
-
Sodium bicarbonate (NaHCO₃)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Beaker
-
Graduated cylinder
Procedure:
-
Dissolve 8.4 g of sodium bicarbonate in approximately 800 mL of deionized water in a 1 L beaker.
-
While stirring, slowly add sodium carbonate until the pH of the solution, as measured by a calibrated pH meter, reaches 10.0.
-
Add deionized water to bring the final volume to 1 L.
-
Label the container clearly as "pH 10 Buffer for Cyanide Decontamination."
Laboratory-Scale Treatment of Aqueous this compound Waste via Alkaline Chlorination
This protocol describes a method for the chemical treatment of a small volume of aqueous this compound waste in a laboratory setting. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
Aqueous this compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Sodium hypochlorite (B82951) (NaOCl) solution (household bleach, typically 5-6%)
-
Stir plate and stir bar
-
Beaker large enough to hold the waste volume with ample headspace
-
pH meter
-
Personal Protective Equipment (lab coat, safety goggles, chemical-resistant gloves)
Procedure:
-
Place the beaker containing the aqueous this compound waste on a stir plate within a fume hood and begin stirring.
-
Slowly add 1 M sodium hydroxide solution dropwise while monitoring the pH. Adjust the pH of the waste solution to between 10 and 11.[5] This is a critical step to prevent the formation of toxic cyanogen (B1215507) chloride gas.
-
Once the pH is stable in the desired range, slowly add sodium hypochlorite solution. A general guideline is to add approximately 10 mL of household bleach for every gram of this compound estimated to be in the waste.
-
Allow the solution to stir for at least one hour to ensure the complete oxidation of the ferrocyanide.
-
After the reaction is complete, the treated waste should be disposed of as hazardous waste according to institutional guidelines.
Visualizations
Caption: Workflow for the disposal of this compound waste.
Caption: Decontamination procedure for materials in contact with this compound.
References
Technical Support Center: Strategies to Avoid Hydrogen Cyanide Release from Sodium Ferrocyanide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the safe handling of sodium ferrocyanide (Na₄[Fe(CN)₆]), with a focus on preventing the release of highly toxic hydrogen cyanide (HCN) gas. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting data to ensure the safe and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound, also known as yellow prussiate of soda, is a coordination compound with the formula Na₄[Fe(CN)₆]·10H₂O. It is a yellow crystalline solid that is soluble in water but insoluble in alcohol.[1] Despite containing cyanide ligands, it has low toxicity because the cyanide groups are tightly bound to the central iron atom.[2] It is used in various applications, including as an anti-caking agent for road and food-grade salt, in the production of pigments like Prussian blue, and in various chemical syntheses.[1]
Q2: Under what conditions can this compound release hydrogen cyanide (HCN)?
A2: Hydrogen cyanide gas can be released from this compound solutions under specific conditions, primarily:
-
Addition of strong acids: The addition of a strong acid to a this compound solution can lead to the production of HCN gas.[2] This reaction is accelerated by heat.[1][3]
-
Exposure to UV light: Prolonged exposure to sunlight or a UV light source can cause the slow decomposition of ferrocyanide complexes, which may lead to the formation of cyanide ions and subsequently HCN.[2]
Q3: Is this compound safe to handle in a laboratory setting?
A3: Yes, when handled with appropriate safety precautions, this compound is safe for laboratory use. Its low toxicity is due to the strong bond between the iron and cyanide.[4] However, the potential for HCN release under certain conditions necessitates careful handling and adherence to safety protocols.
Q4: What are the initial signs of HCN exposure?
A4: Hydrogen cyanide is a rapidly acting poison. Early symptoms of exposure can include headache, dizziness, nausea, and shortness of breath. In cases of severe exposure, loss of consciousness and convulsions can occur.[5]
Q5: What should I do in case of an accidental spill of this compound?
A5: For a solid spill, you should wear appropriate personal protective equipment (PPE), sweep or vacuum the material, and place it in a suitable container for disposal. For a solution spill, absorb the liquid with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated. Avoid contact with acids during cleanup.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Unexpected color change in the reaction mixture.
-
Possible Cause 1: Formation of Prussian Blue.
-
Symptom: A deep blue precipitate forms in the solution.
-
Explanation: The addition of ferric iron (Fe³⁺) salts to a this compound solution will result in the formation of the insoluble pigment Prussian blue.
-
Solution: Ensure that your reaction setup is free from contamination with ferric iron salts. Use dedicated glassware and thoroughly clean all equipment.
-
-
Possible Cause 2: Oxidation of Ferrocyanide.
-
Symptom: The solution develops a greenish-yellow color.
-
Explanation: Strong oxidizing agents can oxidize ferrocyanide ([Fe(CN)₆]⁴⁻) to ferricyanide (B76249) ([Fe(CN)₆]³⁻).
-
Solution: Review your experimental protocol to ensure that no strong oxidizing agents are being inadvertently introduced.
-
Issue 2: Faint almond-like smell detected during the experiment.
-
Symptom: A faint odor resembling bitter almonds is noticeable in the work area.
-
Explanation: This smell is characteristic of hydrogen cyanide gas. This indicates that a small amount of HCN is being released from your experiment.
-
Immediate Action:
-
Stop the experiment immediately.
-
Ensure adequate ventilation. If working in a fume hood, ensure it is functioning correctly. If not, evacuate the immediate area and ventilate the room.
-
Assess the situation. Identify the potential cause of HCN release (e.g., acidification, exposure to strong light).
-
-
Troubleshooting:
-
Check the pH of your solution. If the pH is acidic, neutralize it with a weak base.
-
Protect your experiment from light. If you suspect photodecomposition, shield your reaction vessel from light sources.
-
Review your reagents. Ensure that none of your starting materials have degraded or are contaminated in a way that would lower the pH of the reaction mixture.
-
Data Presentation
Table 1: Factors Influencing Hydrogen Cyanide (HCN) Release from this compound
| Factor | Condition Leading to Increased HCN Release | Qualitative Effect |
| pH | Low pH (acidic conditions) | The addition of strong acids significantly promotes the decomposition of the ferrocyanide complex and the release of HCN gas. Weak acids, such as stomach acid, are not expected to cause a significant reaction.[4] |
| Temperature | High temperatures, especially in combination with acidic pH | Heating an acidic solution of this compound will accelerate the rate of HCN release.[1][3] |
| UV Radiation | Prolonged exposure to sunlight or UV light | Causes a slow decomposition of the ferrocyanide complex, which can lead to the release of cyanide ions and subsequently HCN gas.[2] |
Table 2: Common Analytical Methods for the Determination of Free Cyanide
| Analytical Method | Principle | Typical Detection Limit |
| Spectrophotometry (Pyridine-Barbituric Acid Method) | Cyanide is converted to cyanogen (B1215507) chloride, which reacts with pyridine-barbituric acid to form a colored complex. The absorbance is measured.[6] | 0.6 µg/L[6] to 0.005 mg/L[7] |
| Spectrophotometry (p-Nitrobenzaldehyde and Tetrazolium Blue) | Catalytic reaction of cyanide with p-nitrobenzaldehyde to form a cyanohydrin, which reduces tetrazolium blue to a colored formazan.[7] | 0.005 mg/L[7] |
| Ion Chromatography with Pulsed Amperometric Detection | Separation of cyanide ions by ion chromatography followed by electrochemical detection. | Can be used for trace analysis. |
| Titrimetric Method | Titration with silver nitrate (B79036) in the presence of an indicator. | Suitable for higher concentrations of cyanide. |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Free Cyanide Released from this compound Solution
This protocol provides a general method for quantifying the amount of free cyanide that may be released from a this compound solution under specific experimental conditions (e.g., after acidification or UV exposure).
1. Principle:
This method is based on the reaction of free cyanide with a colorimetric reagent to produce a colored compound, the absorbance of which is proportional to the cyanide concentration. The pyridine-barbituric acid method is a common choice.[6]
2. Reagents and Materials:
-
This compound solution of known concentration
-
Standard potassium cyanide (KCN) stock solution
-
Chloramine-T solution
-
Pyridine-barbituric acid reagent
-
Phosphate buffer solution (pH 6.8)
-
Sodium hydroxide (B78521) (NaOH) solution, 1 M
-
Hydrochloric acid (HCl) solution, 1 M
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
3. Procedure:
-
Sample Preparation:
-
Prepare a series of this compound solutions at the desired concentrations.
-
Subject the solutions to the conditions you wish to test (e.g., adjust to a specific acidic pH with HCl, or expose to a UV lamp for a set period).
-
At the end of the exposure period, immediately take an aliquot of the solution and add NaOH solution to raise the pH to above 11. This stabilizes the free cyanide as CN⁻ ions and prevents the loss of volatile HCN.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by diluting the KCN stock solution to concentrations ranging from approximately 0.02 to 1.0 mg/L cyanide.
-
To each standard, add the colorimetric reagents according to a validated spectrophotometric method (e.g., the pyridine-barbituric acid method).[6]
-
Measure the absorbance of each standard at the specified wavelength.
-
Plot a calibration curve of absorbance versus cyanide concentration.
-
-
Sample Analysis:
-
Take a known volume of the pH-adjusted sample from the "Sample Preparation" step.
-
Add the colorimetric reagents in the same manner as for the calibration standards.
-
Measure the absorbance of the sample.
-
Determine the concentration of free cyanide in the sample by comparing its absorbance to the calibration curve.
-
4. Calculations:
Calculate the concentration of free cyanide released from the this compound solution based on the measured absorbance and the calibration curve.
Mandatory Visualizations
Caption: Chemical pathway for the release of hydrogen cyanide from this compound.
Caption: Troubleshooting decision workflow for experiments with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Sciencemadness Discussion Board - this compound and hydrochloric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. foodadditives.net [foodadditives.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Spectrophotometric determination of total cyanide, iron-cyanide complexes, free cyanide and thiocyanate in water by a continuous-flow system - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Sodium Ferrocyanide in Salt Crystallization Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of sodium ferrocyanide concentration for inhibiting salt crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of using this compound as an anti-caking agent for salt.
| Issue | Potential Cause | Troubleshooting Steps |
| Ineffective Anti-Caking (Salt still forms clumps) | Insufficient Concentration: The concentration of this compound is too low to effectively inhibit crystal growth. | 1. Increase Concentration: Incrementally increase the concentration of this compound in your experimental batches. Refer to the data in Table 1 for guidance on effective ranges. 2. Ensure Homogeneous Mixing: Verify that the this compound is evenly distributed throughout the salt solution or brine before crystallization. |
| Presence of Impurities: Certain impurities in the salt can interfere with the action of this compound. | 1. Analyze Salt Purity: Characterize the purity of your salt to identify any potential interfering ions. 2. Purification: If significant impurities are present, consider recrystallization or other purification methods for the salt before adding the inhibitor. | |
| Changes in Salt Crystal Appearance (e.g., excessive fines, altered color) | Concentration Too High: Very high concentrations of this compound can lead to the formation of very small, fine crystals or potentially a yellowish tint. | 1. Reduce Concentration: Gradually decrease the concentration of this compound. 2. Characterize Crystal Size: Use techniques like laser diffraction or microscopy to analyze the particle size distribution at different concentrations. |
| Interaction with Impurities: Impurities might react with this compound to produce colored compounds. | 1. Identify Impurities: As with caking issues, analyze the salt for impurities. 2. Pre-treatment: Consider a pre-treatment step to remove impurities if they are identified as the cause. | |
| Inconsistent Results Between Batches | Inaccurate Dosing: Variations in the amount of this compound added to each batch. | 1. Calibrate Dosing Equipment: Ensure that all equipment used for measuring and dispensing the this compound solution is properly calibrated. 2. Use Stock Solutions: Prepare a concentrated stock solution of this compound and dilute it for each batch to improve accuracy. |
| Fluctuations in Experimental Conditions: Changes in temperature, humidity, or evaporation rate during crystallization. | 1. Control Environment: Maintain consistent environmental conditions (temperature, humidity) for all experiments. 2. Standardize Procedure: Ensure that the crystallization and drying procedures are identical for all batches. | |
| Safety Concerns (e.g., potential for cyanide release) | Acidic Conditions: In strongly acidic environments, this compound can decompose and release toxic hydrogen cyanide gas.[1] | 1. Maintain Neutral or Alkaline pH: Ensure that the salt solution remains at a neutral or slightly alkaline pH. The acidity of stomach acid is not sufficient to cause significant release from ingested salt.[2] 2. Avoid Strong Acids: Do not mix this compound-treated salt with strong acids without proper ventilation and safety precautions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound as a salt anti-caking agent?
A1: this compound is effective at very low concentrations. For food-grade salt, the European Union permits up to 20 mg/kg (20 ppm), and the U.S. FDA limit is 0.0013% (13 ppm) for the anhydrous form.[3] For road salt, concentrations can be higher, sometimes up to 100 ppm.[4]
Q2: How does this compound prevent salt from caking?
A2: this compound works by modifying the crystal habit of sodium chloride. The ferrocyanide ion ([Fe(CN)₆]⁴⁻) adsorbs to the surface of the growing salt crystal, disrupting the normal cubic crystal lattice formation.[5][6] This forces the salt to grow in a dendritic (fern-like) or jagged, bulky crystal shape, which is more resistant to caking.[5][7]
Q3: Is the cyanide in this compound toxic?
A3: The cyanide in this compound is tightly bound to an iron atom, forming a stable complex.[2] This makes it significantly less toxic than free cyanide salts because it does not readily release free cyanide in the body.[2] It is considered safe for use in food at the approved low levels.[3][7]
Q4: Can I use this compound for inhibiting the crystallization of salts other than sodium chloride?
A4: While this compound is most commonly used for sodium chloride, it has also been studied for its effects on other salts, such as potassium chloride.[5][8] Its effectiveness will depend on the specific salt's crystal structure and chemistry. Experimental validation is necessary to determine its efficacy for other salts.
Q5: What are some alternative anti-caking agents for salt?
A5: Other common anti-caking agents for salt include calcium silicate, silicon dioxide, and magnesium carbonate.[2]
Data Presentation
Table 1: Illustrative Impact of this compound Concentration on Salt Caking Properties
Disclaimer: The following table provides illustrative data based on qualitative descriptions from scientific literature. Actual quantitative results may vary based on specific experimental conditions.
| This compound Concentration (ppm) | Observed Anti-Caking Effect | Crystal Morphology | Flowability |
| 0 (Control) | Severe Caking | Cubic | Poor |
| 1 - 2.5 | Slight Reduction in Caking | Mostly Cubic with some surface modification | Low |
| 2.5 - 5 | Moderate Anti-Caking | Mix of Cubic and Dendritic | Moderate |
| 5 - 10 | Good Anti-Caking | Predominantly Dendritic | Good |
| 10 - 20 | Excellent Anti-Caking | Finely Dendritic | Excellent |
| > 20 | Excellent Anti-Caking | Very Fine, Needle-like Dendrites | Excellent (may be dusty) |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration
This protocol outlines a general procedure for determining the optimal concentration of this compound for inhibiting the caking of a specific salt product.
1. Materials and Equipment:
- High-purity sodium chloride (or the salt of interest)
- This compound decahydrate (B1171855) (Na₄[Fe(CN)₆]·10H₂O)
- Deionized water
- Analytical balance
- Volumetric flasks
- Beakers and stirring equipment
- Controlled environment chamber (for regulating temperature and humidity)
- Sieves for particle size analysis
- Microscope with imaging capabilities
- Optional: Powder flow tester, shear cell tester
2. Preparation of this compound Stock Solution: a. Accurately weigh a precise amount of this compound decahydrate. b. Dissolve it in a known volume of deionized water in a volumetric flask to create a concentrated stock solution (e.g., 1000 ppm).
3. Preparation of Salt Samples with Varying Inhibitor Concentrations: a. Prepare a saturated salt solution by dissolving the salt in deionized water at a controlled temperature. b. Aliquot the saturated salt solution into several beakers. c. Add calculated volumes of the this compound stock solution to each beaker to achieve a range of final concentrations (e.g., 0, 2, 5, 10, 15, 20 ppm). d. Stir each solution thoroughly to ensure homogeneous mixing.
4. Crystallization and Drying: a. Place the beakers in a controlled environment with a specific temperature and low humidity to induce crystallization through evaporation. b. Once the salt has crystallized and the water has evaporated, carefully collect the salt crystals. c. Dry the salt samples in an oven at a controlled temperature (e.g., 60°C) to a constant weight.
5. Caking Test (Accelerated Method): a. Place a known weight of each dried salt sample into a container. b. Subject the samples to controlled cycles of high and low humidity in an environmental chamber to induce caking. For example, 24 hours at 75% relative humidity followed by 24 hours at 40% relative humidity. c. After the humidity cycling, assess the degree of caking. This can be done qualitatively (e.g., by observing the ease of breaking the salt cake) or quantitatively by measuring the crushing strength of the formed cake.
6. Analysis and Characterization: a. Crystal Morphology: Examine the salt crystals from each concentration under a microscope. Capture images and note the changes in crystal shape from cubic to dendritic. b. Particle Size Analysis: Use sieves or laser diffraction to determine the particle size distribution of the salt treated with different inhibitor concentrations. c. Flowability (Optional): If available, use a powder flow tester to measure parameters such as the angle of repose or Carr's index for each sample.
7. Determination of Optimal Concentration: a. Correlate the concentration of this compound with the results from the caking test, crystal morphology analysis, and flowability measurements. b. The optimal concentration is the lowest concentration that provides the desired level of anti-caking performance without negatively impacting other product qualities such as particle size or appearance.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Mechanism of this compound as a salt crystallization inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Is it true that cyanide is added to salt? | Office for Science and Society - McGill University [mcgill.ca]
- 3. This compound in Food Products - Tetrasodium Hexacyanoferrate [periodical.knowde.com]
- 4. Sodium chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Is this compound safe as an anticaking agent?_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating Sodium Ferrocyanide Purity: A Comparative Guide to Titration Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like sodium ferrocyanide is a critical step in guaranteeing the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of established titration methods for the validation of this compound purity, supported by experimental protocols and data.
Two primary redox titration methods, Cerimetric and Permanganometric titration, have long been the standard for this purpose. This guide will delve into the principles, protocols, and comparative advantages of each, alongside a brief overview of alternative analytical techniques such as spectrophotometry and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining this compound purity depends on factors such as the required accuracy, the nature of potential impurities, available instrumentation, and throughput needs. While titration methods offer a classic, cost-effective approach, modern chromatographic and spectrophotometric techniques provide higher sensitivity and specificity.
| Method | Principle | Titrant/Reagent | Indicator | Endpoint Detection | Advantages | Disadvantages |
| Cerimetric Titration | Redox titration where Ce(IV) oxidizes ferrocyanide ([Fe(CN)₆]⁴⁻) to ferricyanide (B76249) ([Fe(CN)₆]³⁻).[1][2][3][4] | Ceric sulfate (B86663) (Ce(SO₄)₂) | o-Phenanthroline ferrous complex (Ferroin)[5][6][7] | Sharp color change from orange to pale yellow/pure yellow.[6][7] Can also be determined potentiometrically.[5] | Stable titrant, sharp endpoint, applicable in the presence of HCl.[1] | Ceric salts can be costly. |
| Permanganometric Titration | Redox titration where permanganate (B83412) (MnO₄⁻) in acidic solution oxidizes ferrocyanide to ferricyanide.[8][9] | Potassium permanganate (KMnO₄) | Self-indicating[9] | Appearance of a persistent faint pink color.[5][10] | Cost-effective, strong oxidizing agent.[8] | Titrant is less stable than ceric sulfate and needs to be standardized frequently. Potential for side reactions. |
| Spectrophotometry | Formation of a colored complex (Prussian blue) upon reaction with an iron(III) salt, with absorbance measured at a specific wavelength.[11][12] | Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄·7H₂O)[5][12] | Not applicable | Measurement of absorbance at ~720 nm.[12] | High sensitivity, suitable for low concentrations.[11] | Susceptible to interference from other compounds that form colored complexes. Requires a standard curve. |
| HPLC | Separation of ferrocyanide ions from other components in a sample using a chromatography column, followed by detection.[13][14] | Mobile phase (e.g., sodium perchlorate (B79767) and sodium hydroxide)[13][14] | Not applicable | UV detection at ~221 nm.[13][14] | High specificity and sensitivity, can separate and quantify different cyanometal complexes.[14] | Requires specialized equipment and expertise. Method development can be time-consuming. |
Experimental Protocols
Below are detailed methodologies for the two primary titration techniques for validating this compound purity.
Cerimetric Titration Protocol
This method relies on the oxidation of ferrocyanide by a standardized solution of ceric sulfate.[6][7] The endpoint is detected by a sharp color change of the ferroin (B110374) indicator.[6][7]
Reagents:
-
This compound sample
-
Standardized 0.1 N Ceric Sulfate solution
-
o-Phenanthroline ferrous complex (Ferroin) indicator solution
-
Sulfuric Acid (H₂SO₄), concentrated
Procedure:
-
Accurately weigh approximately 1.5 g of the this compound sample and dissolve it in 250 mL of deionized water in a 500 mL Erlenmeyer flask.[6]
-
Slowly and cautiously add 25 mL of concentrated sulfuric acid to the solution while shaking.[6]
-
Add 3 drops of the o-phenanthroline ferrous complex indicator solution. The solution will turn orange.[6]
-
Titrate with the standardized 0.1 N ceric sulfate solution.
-
The endpoint is reached when the color of the solution sharply changes from orange to a pure yellow.[6][7]
-
Record the volume of ceric sulfate solution used.
-
A blank titration should be performed using the same quantities of reagents but without the this compound sample.
-
The purity of this compound is calculated based on the volume of titrant consumed.[6]
Calculation: The content of this compound is calculated using the following formula: Purity (%) = [(V_sample - V_blank) × N_Ce(SO₄)₂ × Eq. Wt. of Na₄Fe(CN)₆] / W_sample × 100
Where:
-
V_sample = Volume of Ceric Sulfate solution used for the sample (mL)
-
V_blank = Volume of Ceric Sulfate solution used for the blank (mL)
-
N_Ce(SO₄)₂ = Normality of the Ceric Sulfate solution
-
Eq. Wt. of Na₄Fe(CN)₆ = Equivalent weight of this compound (484.06 g/mol for the decahydrate)
-
W_sample = Weight of the this compound sample (g)
Permanganometric Titration Protocol
This method involves the direct titration of this compound with a standardized solution of potassium permanganate in an acidic medium.[9] Potassium permanganate acts as its own indicator.[9]
Reagents:
-
This compound sample
-
Standardized 0.1 N Potassium Permanganate (KMnO₄) solution
-
Sulfuric Acid (H₂SO₄), dilute (e.g., 5%)
Procedure:
-
Prepare a solution of this compound by accurately weighing a sample and dissolving it in a known volume of deionized water.
-
Pipette a known volume of the this compound solution into an Erlenmeyer flask.
-
Add a sufficient volume of dilute sulfuric acid to ensure the solution is acidic.
-
Titrate with the standardized 0.1 N potassium permanganate solution. The purple color of the permanganate will disappear as it is added to the ferrocyanide solution.
-
The endpoint is reached when the first persistent faint pink color is observed, indicating an excess of permanganate ions.[5]
-
Record the volume of potassium permanganate solution used.
-
The purity is calculated based on the stoichiometry of the redox reaction.
Workflow and Process Visualization
To better illustrate the experimental process, the following diagrams outline the logical flow of the validation procedures.
Caption: Workflow for Titration-Based Purity Validation.
Caption: Core Redox Reaction in Titration of Ferrocyanide.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Cerimetry - Wikipedia [en.wikipedia.org]
- 3. Cerimetry, Iodimetry, Iodometry, Bromometry, Dichrometry and Titration with Potassium-iodate | Pharmaguideline [pharmaguideline.com]
- 4. Principles and applications of Cerimetry - Pharmacy Infoline [pharmacyinfoline.com]
- 5. Ferrocyanide Methods of Analysis & Assay Procedure - 911Metallurgist [911metallurgist.com]
- 6. apps.fas.usda.gov [apps.fas.usda.gov]
- 7. fao.org [fao.org]
- 8. Permanganometry - Wikipedia [en.wikipedia.org]
- 9. kfs.edu.eg [kfs.edu.eg]
- 10. scribd.com [scribd.com]
- 11. The determination of ferrocyanide and related compounds in commercial sodium chloride - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. fda.gov.tw [fda.gov.tw]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of HPLC method for the determination of ferrocyanide ion in food grade salts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Ferrocyanide and Potassium Ferrocyanide in Pigment Synthesis
A detailed examination of two key precursors in the synthesis of Prussian blue reveals distinct differences in the resulting pigment's properties, guiding researchers in selecting the optimal compound for their specific applications.
In the realm of pigment synthesis, particularly for the iconic Prussian blue, the choice of the ferrocyanide precursor—sodium ferrocyanide or potassium ferrocyanide—plays a pivotal role in determining the final product's characteristics. While both compounds yield the intensely colored ferric ferrocyanide pigment, a comparative analysis of their performance reveals significant variations in solubility, which in turn influences their application suitability. This guide provides a comprehensive comparison based on available experimental data, detailed synthesis protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their material selection process.
Performance Comparison: A Tale of Two Ferrocyanides
The primary distinction between Prussian blue synthesized from this compound (Na-PB) and potassium ferrocyanide (K-PB) lies in their solubility. A direct comparative study has shown that K-PB is water-soluble, whereas Na-PB is not.[1][2] This fundamental difference has profound implications for their use in various formulations. The water-soluble nature of K-PB can be advantageous in aqueous systems where it can impart a blue color without the need for a dispersing agent.[1][2] However, this property becomes a drawback in applications involving multiple water-based coats, as it can lead to bleeding.[1][2] Conversely, the water-insoluble nature of Na-PB makes it a more stable option in such multi-layered applications.
Beyond solubility, both precursors yield a pigment with a remarkable blue color and good bleeding resistance in several solvents.[1][2] Furthermore, initial lightfastness tests have shown no fading in 24 hours of light exposure for pigments derived from both sodium and potassium ferrocyanide.[1][2]
For a clearer understanding, the following table summarizes the key performance indicators, although specific quantitative data for a direct, side-by-side comparison is not extensively available in the public domain.
| Performance Indicator | Prussian Blue from this compound (Na-PB) | Prussian Blue from Potassium Ferrocyanide (K-PB) | Key Observations & Citations |
| Water Solubility | Insoluble | Soluble | A significant differentiating factor influencing application.[1][2] |
| Color | Remarkable blue | Remarkable blue | Both precursors produce a pigment with a strong, desirable blue hue.[1][2] |
| Bleeding in Solvents | Good resistance | Good resistance | Both pigments exhibit stability in various solvent-based systems.[1][2] |
| Lightfastness | No fading in 24h | No fading in 24h | Initial tests suggest good stability against light exposure for both.[1][2] |
Experimental Protocols: Synthesizing Prussian Blue
The synthesis of Prussian blue, chemically ferric ferrocyanide, is a well-established precipitation reaction. Below are detailed protocols for the synthesis using both potassium and this compound.
Experimental Protocol for Prussian Blue Synthesis using Potassium Ferrocyanide
This protocol is a widely cited method for producing Prussian blue in a laboratory setting.[3][4][5]
Materials:
-
Iron(III) chloride (FeCl₃)
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Distilled water
-
Beakers
-
Graduated cylinder
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Filter flask and vacuum tubing
Procedure:
-
Prepare a saturated solution of iron(III) chloride: Dissolve 3.7 g of FeCl₃ in 5 mL of distilled water in a small beaker. Stir until the solid is completely dissolved.[3]
-
Prepare a saturated solution of potassium ferrocyanide: In a separate beaker, dissolve 1.39 g of K₄[Fe(CN)₆] in 5 mL of distilled water.[3]
-
Precipitation: Pour the potassium ferrocyanide solution into the beaker containing the iron(III) chloride solution while stirring with a glass rod. A deep blue precipitate of Prussian blue will form immediately.[3]
-
Filtration: Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. Pour the reaction mixture into the funnel to separate the precipitate.
-
Washing: Wash the precipitate with a small amount of distilled water to remove any soluble impurities.
-
Drying: Carefully transfer the filtered Prussian blue pigment onto a watch glass or filter paper and allow it to dry completely.
Experimental Protocol for Prussian Blue Synthesis using this compound
A similar direct, single-step process can be employed for the synthesis of Prussian blue using this compound.[1][2]
Materials:
-
Iron(III) chloride (FeCl₃)
-
This compound (Na₄[Fe(CN)₆])
-
Distilled water
-
Beakers
-
Graduated cylinder
-
Glass stirring rod
-
Buchner funnel and filter paper
-
Filter flask and vacuum tubing
Procedure:
-
Prepare aqueous solutions: Prepare separate aqueous solutions of iron(III) chloride and this compound.
-
Precipitation: Add the this compound solution dropwise into the iron(III) chloride solution while stirring. A blue precipitate of Prussian blue will form.
-
Filtration, Washing, and Drying: Follow the same filtration, washing, and drying steps as outlined in the protocol for potassium ferrocyanide.
Visualizing the Process: Experimental Workflow
To further clarify the synthesis and comparison process, the following diagrams illustrate the experimental workflow and the logical relationship between the precursors and the resulting pigment properties.
Caption: Experimental workflow for the synthesis of Prussian blue.
Caption: Logical relationship between precursors and pigment properties.
References
- 1. Laboratory experience: the analysis and synthesis of Prussian Blue dye - Roberto Poeti Chimica [robertopoetichimica.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sodium and potassium ferrocyanide derived Prussian blue pigment | Semantic Scholar [semanticscholar.org]
- 5. chemlab.truman.edu [chemlab.truman.edu]
Unveiling the Hidden Influence: Cross-Reactivity of Sodium Ferrocyanide in Enzymatic Assays
For researchers, scientists, and drug development professionals, the choice of seemingly inert excipients in reagents can have unforeseen consequences on experimental outcomes. This guide provides a comprehensive comparison of sodium ferrocyanide, a common anti-caking agent, and its potential for cross-reactivity in enzymatic assays. We delve into the available data, outline experimental protocols to test for interference, and present a selection of alternative anti-caking agents to ensure the integrity of your research.
This compound, also known as yellow prussiate of soda, is widely used to prevent the caking of salt-based reagents. Its stability and low toxicity at typical concentrations have made it a popular choice.[1][2][3][4][5] However, the ferrocyanide ion ([Fe(CN)₆]⁴⁻) can interact with biological systems, raising concerns about its potential to interfere with sensitive enzymatic assays. While extensive data on its cross-reactivity is not widespread, isolated studies and the fundamental chemical properties of the compound warrant careful consideration.
The Specter of Interference: How this compound Can Impact Your Assays
The primary concern with this compound in an enzymatic assay is the potential for the ferrocyanide ion to act as a reducing agent or to interact with metal cofactors essential for enzyme activity. This can lead to either inhibition or, in some cases, artificial enhancement of the measured enzymatic reaction.
One documented instance of interaction is with lactoperoxidase, where ferrocyanide can be oxidized by the enzyme, indicating a direct interaction that could interfere with assays involving this or similar peroxidases. While this specific interaction has been studied, the broader implications for other enzyme classes remain largely unexplored in publicly available literature.
A Comparative Look: this compound vs. Alternative Anti-Caking Agents
Given the potential for interference, researchers should be aware of alternative anti-caking agents and their compatibility with enzymatic assays. The ideal anti-caking agent should be inert and not influence the activity of the enzyme or the detection method of the assay.
| Anti-Caking Agent | Chemical Formula | Key Properties & Potential for Interference |
| This compound | Na₄[Fe(CN)₆] | Contains a transition metal complex; potential for redox activity and interaction with metalloenzymes. |
| Silicon Dioxide | SiO₂ | Generally considered inert and has a high capacity for moisture absorption.[6] It is a common alternative in many applications.[1] |
| Calcium Carbonate | CaCO₃ | A mineral salt that is largely insoluble in water. Its inert nature makes it a potential low-interference alternative. |
| Tricalcium Phosphate | Ca₃(PO₄)₂ | Another mineral salt with low solubility. It is often used in food powders and may be a suitable alternative for some reagents.[6] |
| Corn Starch | (C₆H₁₀O₅)n | A natural polymer of glucose. It is biodegradable and generally considered non-reactive in most biological assays. |
Experimental Protocols for Assessing Interference
To ensure the validity of experimental results, it is crucial to test for potential interference from any reagent component, including anti-caking agents. Below are generalized protocols for assessing the impact of this compound or its alternatives on common enzymatic assays.
Protocol 1: General Enzyme Activity Assay
-
Reagent Preparation: Prepare a stock solution of the anti-caking agent (e.g., 1 M this compound in deionized water). Prepare serial dilutions to test a range of concentrations.
-
Enzyme Reaction: Set up the enzymatic reaction as per your standard protocol. Include a control group with no anti-caking agent. In separate experimental groups, add the different concentrations of the anti-caking agent to the reaction mixture.
-
Incubation: Incubate the reactions for the standard duration and temperature.
-
Detection: Measure the enzyme activity using the appropriate detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Compare the enzyme activity in the presence of the anti-caking agent to the control. Calculate the half-maximal inhibitory concentration (IC50) if a dose-dependent inhibition is observed.
Protocol 2: ELISA Interference Assay
-
Plate Coating and Blocking: Coat the ELISA plate with the capture antibody and block with a suitable blocking buffer as per your standard protocol.
-
Sample/Standard Preparation: Prepare your samples and standards as usual. Create parallel sets of samples and standards spiked with various concentrations of the anti-caking agent.
-
Incubation: Add the spiked and unspiked samples/standards to the plate and incubate.
-
Detection: Add the detection antibody and substrate, and measure the signal.
-
Data Analysis: Compare the standard curves and sample concentrations between the spiked and unspiked conditions to identify any interference.
Visualizing the Workflow and Potential for Interference
To better understand the points at which an anti-caking agent might interfere, the following diagrams illustrate a typical experimental workflow and the potential signaling pathway disruption.
Caption: Workflow for testing anti-caking agent interference.
Caption: Potential inhibition of a kinase by this compound.
Conclusion and Recommendations
While this compound is an effective anti-caking agent, its potential for cross-reactivity in sensitive enzymatic assays cannot be overlooked. The presence of a transition metal complex warrants caution and necessitates validation experiments to rule out any interference.
For researchers engaged in high-sensitivity assays, particularly those involving metalloenzymes or redox reactions, it is advisable to:
-
Scrutinize Reagent Composition: Be aware of all excipients, including anti-caking agents, in your reagents.
-
Perform Interference Testing: Conduct validation experiments as outlined above to test for any potential cross-reactivity of this compound.
-
Consider Alternatives: If interference is detected or suspected, switch to reagents containing more inert anti-caking agents like silicon dioxide or calcium carbonate.
-
Demand Transparency from Suppliers: Encourage reagent manufacturers to provide detailed information on the composition of their products, including the types and concentrations of anti-caking agents used.
References
- 1. powderbulksolids.com [powderbulksolids.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. ic50 inhibitory concentration: Topics by Science.gov [science.gov]
- 4. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Sodium Ferrocyanide: A Less Toxic Alternative to Free Cyanides for Researchers and Drug Development Professionals
A comprehensive comparison of the toxicological profiles of sodium ferrocyanide and free cyanides, supported by experimental data and detailed methodologies.
For decades, free cyanides, such as sodium cyanide and potassium cyanide, have been utilized in various industrial and laboratory applications. However, their acute toxicity poses significant health and safety risks. This guide provides a detailed assessment of this compound as a demonstrably less toxic alternative, presenting a comparative analysis of their toxicities, underlying mechanisms, and the experimental protocols used for their evaluation.
Executive Summary
This compound, a complex salt of iron and cyanide, exhibits significantly lower toxicity compared to free cyanide salts. This reduced toxicity is primarily due to the strong coordination bond between the iron atom and the cyanide ligands, which prevents the release of free cyanide ions under physiological conditions. In contrast, free cyanides readily dissociate, releasing the highly toxic cyanide ion (CN⁻), which rapidly inhibits cellular respiration. This guide will delve into the quantitative toxicological data, the mechanisms of action, and the experimental procedures that substantiate this crucial safety distinction.
Quantitative Comparison of Acute Oral Toxicity
The most direct measure of acute toxicity is the median lethal dose (LD50), the dose required to be fatal to 50% of a tested population. A stark contrast in LD50 values is observed between this compound and free cyanides.
| Compound | Test Animal | Route of Administration | LD50 Value (mg/kg body weight) | Reference(s) |
| This compound | Rat | Oral | 1600 - 3200 | |
| This compound | Rat | Oral | 15600 | [1][2] |
| Sodium Cyanide | Rat | Oral | 6.4 | [3] |
| Sodium Cyanide | Rat | Oral | 7.5 | |
| Sodium Cyanide | Rat | Oral | 49.1 | [4][5] |
| Sodium Cyanide | Rat | Oral | 2.7 - 34 | [6] |
Table 1: Comparative Acute Oral LD50 Values.
The data clearly illustrates that the oral LD50 of this compound in rats is several orders of magnitude higher than that of sodium cyanide, indicating a significantly lower acute toxicity.
Mechanisms of Toxicity
The profound difference in toxicity between this compound and free cyanides stems from their distinct chemical structures and behaviors in biological systems.
This compound: The cyanide ions in this compound are tightly bound to a central iron atom, forming a stable hexacyanoferrate(II) complex. This complex does not readily dissociate to release free cyanide ions in the body. Its low toxicity is further supported by its approval as a food additive (E535) by regulatory agencies, where it is used as an anti-caking agent in salt.[7]
Free Cyanides: Free cyanide salts, like sodium cyanide, readily dissolve in bodily fluids to release the cyanide ion (CN⁻). This ion has a high affinity for ferric iron (Fe³⁺) and rapidly binds to the cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This binding inhibits the enzyme, effectively halting cellular respiration and leading to rapid cellular hypoxia and, ultimately, cell death.
Experimental Protocols
To ensure the reproducibility and validity of toxicological assessments, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate and compare the toxicity of cyanide compounds.
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 425)
This protocol outlines the Up-and-Down Procedure (UDP) for determining the acute oral LD50.
Objective: To determine the median lethal dose (LD50) of a substance when administered orally in a single dose.
Test Animals: Healthy, young adult rodents (e.g., rats), typically females as they are often slightly more sensitive.
Procedure:
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Animal Preparation: Animals are fasted prior to dosing (food, but not water, is withheld).
-
Administration: A single animal is dosed with the test substance via oral gavage.
-
Observation: The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for a total of 14 days.[8]
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher dose level.
-
If the animal dies, the next animal is dosed at a lower dose level.
-
The dose progression is determined by a defined dose-spacing factor (e.g., 3.2).
-
-
Endpoint: The test is concluded when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method from the outcomes of the dosed animals.[8][9]
Cytotoxicity Assessment: Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity.
Principle: Viable cells possess intact cell membranes that exclude the trypan blue dye. Non-viable cells, with compromised membranes, take up the dye and appear blue.[10]
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from a cell culture treated with the test compound (e.g., this compound or sodium cyanide) at various concentrations.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[10][11]
-
Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.[10][11]
-
Counting:
-
Load the mixture into a hemocytometer.
-
Using a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
-
Calculation:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100.
-
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
This assay detects DNA damage at the level of individual cells.
Principle: Cells with damaged DNA, when lysed and subjected to electrophoresis, will exhibit migration of DNA fragments from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Procedure:
-
Cell Preparation: A single-cell suspension is prepared from cells exposed to the test compound.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[12]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: The slides are examined using a fluorescence microscope. The comet tail length, tail intensity, and tail moment are quantified using image analysis software to determine the extent of DNA damage.
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of free cyanide toxicity and a typical experimental workflow for a comparative cytotoxicity study.
Figure 1: Signaling Pathway of Free Cyanide Toxicity
Figure 2: Experimental Workflow for Comparative Cytotoxicity Assay
Conclusion
The extensive body of toxicological data unequivocally demonstrates that this compound is a significantly less toxic alternative to free cyanides. Its chemical stability, which prevents the release of free cyanide ions, is the cornerstone of its favorable safety profile. For researchers, scientists, and drug development professionals seeking to minimize the risks associated with cyanide use, this compound presents a viable and safer option for a range of applications. The provided experimental protocols offer a framework for conducting rigorous in-house comparative toxicity assessments, ensuring a high standard of safety and scientific validity.
References
- 1. fishersci.com [fishersci.com]
- 2. media.laballey.com [media.laballey.com]
- 3. Sodium cyanide Toxicity (LD50) | AAT Bioquest [aatbio.com]
- 4. Behavioral Toxicity of Sodium Cyanide Following Oral Ingestion in Rats: Dose-Dependent Onset, Severity, Survival, and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral toxicity of sodium cyanide following oral ingestion in rats: Dose-dependent onset, severity, survival, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Is this compound safe as an anticaking agent?_Chemicalbook [chemicalbook.com]
- 8. oecd.org [oecd.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Research SOP: EVALUATION OF CYTOTOXICITY POTENTIAL OF TEST SAMPLE USING TRYPAN BLUE DYE EXCLUSION METHOD [researchsop.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. 21stcenturypathology.com [21stcenturypathology.com]
A Comparative Guide to the Electrochemical Impedance Spectroscopy of Sodium Ferrocyanide and Potassium Ferricyanide
For Researchers, Scientists, and Drug Development Professionals
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-invasive technique utilized to probe the intricate interfacial properties of electrochemical systems. Among the most common redox probes employed for EIS characterizations are sodium ferrocyanide and potassium ferricyanide (B76249). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate redox probe for their applications and in interpreting the resulting impedance data.
Principles of Electrochemical Impedance Spectroscopy
EIS involves the application of a small amplitude sinusoidal potential perturbation to an electrochemical cell and measuring the resulting current response over a range of frequencies.[1][2] The impedance, the frequency-dependent opposition to the flow of alternating current, provides valuable insights into the kinetics of electron transfer, mass transport phenomena, and the capacitive behavior at the electrode-electrolyte interface.[1][2] The data is often visualized as a Nyquist plot, which represents the imaginary part of impedance versus the real part.
A common model used to interpret the impedance spectra of the ferri/ferrocyanide redox system is the Randles equivalent circuit.[3][4][5] This circuit comprises the solution resistance (Rs), the double-layer capacitance (Cdl), the charge transfer resistance (Rct), and the Warburg impedance (Zw), which is associated with mass diffusion.[1][3]
Comparative Analysis of this compound and Potassium Ferricyanide
While the user requested a comparison of this compound and potassium ferricyanide, the vast majority of published research focuses on the potassium salts of the ferrocyanide/ferricyanide redox couple. In solution, the electrochemical behavior is primarily dictated by the ferrocyanide ([Fe(CN)6]4-) and ferricyanide ([Fe(CN)6]3-) anions. The cation (sodium vs. potassium) is generally considered to have a minimal impact on the fundamental electrochemical processes, especially in the presence of a supporting electrolyte. Therefore, this guide will utilize data for potassium ferrocyanide as a representative for this compound, a common and reasonable assumption in the field.
The key difference between ferrocyanide and ferricyanide lies in the oxidation state of the iron center, which significantly influences their electrochemical properties. Ferrocyanide is the reduced form (Fe2+), while ferricyanide is the oxidized form (Fe3+).[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from EIS studies of potassium ferrocyanide and potassium ferricyanide at various concentrations on a screen-printed carbon electrode (SPCE). The data is extracted from a study by Koç et al. (2021) and illustrates the impact of concentration on the impedance characteristics.[1]
Table 1: Electrochemical Impedance Spectroscopy Parameters for Potassium Ferrocyanide (K4Fe(CN)6) Solutions [1]
| Concentration (mM) | Solution Resistance (Rs) (Ω) | Charge Transfer Resistance (Rct) (kΩ) | Double-Layer Capacitance (Cdl) (µF) |
| 0.1 | 135.4 | 10.3 | 1.9 |
| 1 | 120.7 | 3.2 | 2.5 |
| 10 | 105.1 | 0.8 | 3.8 |
| 100 | 89.5 | 0.2 | 5.1 |
Table 2: Electrochemical Impedance Spectroscopy Parameters for Potassium Ferricyanide (K3Fe(CN)6) Solutions [1]
| Concentration (mM) | Solution Resistance (Rs) (Ω) | Charge Transfer Resistance (Rct) (kΩ) | Double-Layer Capacitance (Cdl) (µF) |
| 0.1 | 142.1 | 15.8 | 1.5 |
| 1 | 128.3 | 4.9 | 2.1 |
| 10 | 112.6 | 1.2 | 3.2 |
| 100 | 95.2 | 0.4 | 4.5 |
From the data, a clear trend emerges: as the concentration of both potassium ferrocyanide and potassium ferricyanide increases, the charge transfer resistance (Rct) and solution resistance (Rs) decrease, while the double-layer capacitance (Cdl) increases.[1] This is expected, as a higher concentration of charge carriers facilitates faster electron transfer and reduces the resistance of the solution.
A direct comparison at the same concentrations reveals that potassium ferricyanide consistently exhibits a higher charge transfer resistance than potassium ferrocyanide.[1] This suggests that the electron transfer process is kinetically slower for the ferricyanide species at the electrode surface under these experimental conditions.
Experimental Protocols
The following provides a detailed methodology for conducting EIS measurements with ferrocyanide and ferricyanide solutions, based on common practices reported in the literature.[1][6]
Materials and Reagents:
-
Working Electrode: Screen-printed carbon electrode (SPCE), gold electrode, or platinum electrode.[1][6]
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.[1][6]
-
Redox Probes: Potassium ferrocyanide (K4Fe(CN)6) or potassium ferricyanide (K3Fe(CN)6) of desired concentrations (e.g., 0.1 mM, 1 mM, 10 mM, 100 mM).[1]
-
Supporting Electrolyte: A solution of potassium chloride (KCl) or a phosphate (B84403) buffer solution (PBS) is commonly used to ensure sufficient conductivity.[6][7]
Instrumentation:
-
A potentiostat with a frequency response analyzer (FRA) module capable of performing EIS measurements.
Procedure:
-
Prepare the redox probe solutions of the desired concentrations in the chosen supporting electrolyte.
-
Assemble the three-electrode electrochemical cell, ensuring the working, reference, and counter electrodes are properly immersed in the solution.
-
Allow the system to reach a stable open-circuit potential (OCP).
-
Perform the EIS measurement by applying a small AC voltage perturbation (e.g., 5-10 mV) around the OCP.
-
Sweep the frequency over a wide range, typically from 100 kHz down to 0.1 Hz or lower, to capture the different electrochemical processes.[1][6]
-
Record the real and imaginary components of the impedance at each frequency.
-
Analyze the resulting Nyquist plot by fitting the data to an appropriate equivalent circuit model, such as the Randles circuit, to extract the quantitative parameters (Rs, Rct, Cdl, and Zw).
It is important to note that the ferri/ferrocyanide redox couple can cause etching of gold electrodes, which may affect the reproducibility of measurements.[8]
Mandatory Visualizations
Caption: Experimental workflow for Electrochemical Impedance Spectroscopy.
Caption: The Randles equivalent circuit model.
References
- 1. Investigation of electrochemical behavior of potassium ferricyanide/ferrocyanide redox probes on screen printed carbon electrode through cyclic voltammetry and electrochemical impedance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. metrohm.com [metrohm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Synthesis of Prussian Blue: A Comparative Guide to Characterization
For researchers, scientists, and drug development professionals, the successful synthesis of nanoparticles like Prussian blue is contingent on rigorous validation. This guide provides a comparative analysis of Prussian blue synthesized from sodium ferrocyanide, with a focus on validation using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). We present supporting experimental data and protocols to objectively assess the product's performance against alternative synthesis methods.
Unveiling the Crystal Structure: X-ray Diffraction (XRD) Analysis
XRD is a cornerstone technique for confirming the crystalline structure of Prussian blue. The analysis of diffraction patterns allows for the identification of the characteristic face-centered cubic lattice of Prussian blue.
A typical synthesis of Prussian blue involves the co-precipitation of ferric chloride with a ferrocyanide salt, such as this compound or potassium ferrocyanide.[1][2] The resulting product's XRD pattern should exhibit distinct peaks corresponding to specific crystallographic planes. The primary diffraction peaks for Prussian blue are consistently observed at 2θ angles of approximately 17.3°, 24.8°, 35.3°, and 39.7°, which correspond to the (200), (220), (400), and (420) planes of the cubic crystal structure.[3][4]
The lattice parameter, a key indicator of the unit cell size, can be calculated from the XRD data. For Prussian blue, this value is typically around 10.2 Å.[5] Variations in the lattice parameter can indicate the presence of interstitial ions or defects within the crystal structure. For instance, some studies have reported lattice parameters ranging from 10.06 Å to 10.23 Å depending on the synthesis conditions and the resulting phase (Prussian blue or Prussian white).[5]
| Parameter | Prussian Blue (from this compound) | Alternative Synthesis (e.g., Electrodeposition) |
| Crystal System | Cubic | Cubic |
| Space Group | Fm-3m | Fm-3m |
| Dominant XRD Peaks (2θ) | ~17.3°, 24.8°, 35.3°, 39.7°[3][4] | ~12.1°, 17.9°[6] |
| Lattice Parameter (a) | ~10.2 Å[5] | 1.035 nm - 1.059 nm[6] |
Visualizing the Nanoscale: Transmission Electron Microscopy (TEM) Analysis
TEM provides direct visualization of the morphology and size distribution of the synthesized Prussian blue nanoparticles. This is crucial for understanding how the synthesis method influences the physical characteristics of the final product, which in turn can affect its performance in various applications.
Prussian blue nanoparticles synthesized via the co-precipitation method typically exhibit a well-defined cubic morphology.[3] The particle size can be controlled by adjusting reaction parameters such as precursor concentrations, temperature, and the presence of capping agents. TEM analysis allows for the precise measurement of these nanoparticle dimensions.
Alternative synthesis methods can yield different morphologies and size ranges. For example, electrodeposition can produce thin films, while hydrothermal methods may result in more complex structures.[7] The choice of synthesis route is therefore critical in tailoring the properties of the Prussian blue for specific applications.
| Parameter | Prussian Blue (from this compound) | Alternative Synthesis (e.g., Polyol Process) |
| Morphology | Cubic nanoparticles[3] | Nanoparticles with narrow size distribution[8] |
| Average Particle Size | 7.2 ± 1.3 nm to sub-10 nm[3] | 30-40 nm[8] |
| Size Distribution | Can be narrow with controlled synthesis[3] | Can be controlled by solvent composition[8] |
Experimental Protocols
Synthesis of Prussian Blue via Co-precipitation
A standard and widely used method for synthesizing Prussian blue nanoparticles is through co-precipitation.[1][9]
Materials:
-
Ferric chloride (FeCl₃)
-
This compound (Na₄[Fe(CN)₆]) or Potassium ferrocyanide (K₄[Fe(CN)₆])[9]
-
Hydrochloric acid (HCl)[4]
-
Distilled water
Procedure:
-
Prepare an aqueous solution of ferric chloride.
-
Separately, prepare an aqueous solution of this compound.
-
Slowly add the this compound solution to the ferric chloride solution under constant stirring.[1]
-
A deep blue precipitate of Prussian blue will form immediately.
-
The mixture is then stirred for a set period to ensure complete reaction.
-
The resulting nanoparticles are collected by centrifugation, washed multiple times with distilled water and ethanol (B145695) to remove unreacted precursors and byproducts, and finally dried.[4]
Alternative Synthesis Method: Electrodeposition
Electrodeposition offers a method to create thin films of Prussian blue on a conductive substrate.[6][7]
Materials:
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Ferric chloride (FeCl₃)
-
Potassium chloride (KCl) as a supporting electrolyte
-
Hydrochloric acid (HCl)
-
Conductive substrate (e.g., ITO glass)
Procedure:
-
Prepare an electrolyte solution containing potassium ferricyanide, ferric chloride, potassium chloride, and hydrochloric acid.
-
Immerse the conductive substrate (working electrode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) into the electrolyte.
-
Apply a constant potential to the working electrode to initiate the electrodeposition of a Prussian blue film.
-
The thickness and morphology of the film can be controlled by adjusting the deposition time and potential.[5]
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow from the synthesis of Prussian blue to its characterization and validation.
Caption: Workflow from synthesis to validation of Prussian blue.
Concluding Remarks
The validation of Prussian blue synthesis from this compound through XRD and TEM is a critical step in ensuring the desired material properties for research and development. The co-precipitation method consistently produces cubic nanoparticles with the characteristic crystal structure of Prussian blue. While alternative methods like electrodeposition offer advantages for specific applications such as thin-film fabrication, the co-precipitation approach remains a robust and versatile technique for producing high-quality Prussian blue nanoparticles. The data and protocols presented in this guide provide a framework for the objective comparison and validation of synthesized Prussian blue.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium and potassium ferrocyanide derived Prussian blue pigment | Semantic Scholar [semanticscholar.org]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Morphology and Structure of Electrodeposited Prussian Blue and Prussian White Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. chemlab.truman.edu [chemlab.truman.edu]
Spectroscopic Fingerprints: A Comparative Guide to Differentiating Sodium Ferrocyanide and Sodium Ferricyanide
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical research, the accurate identification of compounds is paramount. Sodium ferrocyanide and sodium ferricyanide (B76249), two common iron-cyanide complexes, are often used in various applications, from anticaking agents to redox indicators. Despite their similar nomenclature, their distinct electronic structures, arising from the different oxidation states of the central iron atom (+2 in ferrocyanide and +3 in ferricyanide), give rise to unique spectroscopic properties. This guide provides a detailed comparison of these two compounds using various spectroscopic techniques, supported by experimental data and protocols, to facilitate their unambiguous differentiation.
Core Chemical Differences
At the heart of their distinct spectroscopic behaviors are the electronic configurations of the central iron ions. This compound, with its Fe(II) center, has a low-spin d⁶ configuration, resulting in a diamagnetic complex. In contrast, sodium ferricyanide's Fe(III) center possesses a low-spin d⁵ configuration, rendering it paramagnetic. These fundamental differences in electron arrangement dictate how each compound interacts with electromagnetic radiation, providing a robust basis for their differentiation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a readily accessible and powerful technique for distinguishing between this compound and sodium ferricyanide in solution. The primary differentiator is a prominent absorption band in the visible region for sodium ferricyanide, which is absent for this compound.
Key Differentiating Features:
-
This compound ([Fe(CN)₆]⁴⁻): Exhibits strong absorption in the UV region but is practically transparent in the visible range, with negligible absorbance at 420 nm.
-
Sodium Ferricyanide ([Fe(CN)₆]³⁻): Displays a characteristic absorption peak in the visible region at approximately 420 nm, attributed to a ligand-to-metal charge-transfer (LMCT) transition. It also absorbs in the UV region, with a peak around 302 nm.
Quantitative Data Summary
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Appearance of Aqueous Solution |
| This compound | ~220 | - | Pale yellow |
| Sodium Ferricyanide | ~420, ~302 | ~1040 at 420 nm | Yellowish-green |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare aqueous solutions of this compound and sodium ferricyanide of known concentrations (e.g., in the range of 0.01 to 0.1 mM) using deionized water.
-
Prepare a blank solution using deionized water.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range from 200 nm to 800 nm.
-
-
Measurement:
-
Calibrate the spectrophotometer with the blank solution.
-
Record the absorbance spectra of the prepared solutions.
-
-
Data Analysis:
-
Identify the λmax for each compound.
-
Note the presence or absence of the characteristic absorption peak at ~420 nm to differentiate between the two.
-
For quantitative analysis of mixtures, absorbance can be measured at 260 nm and 420 nm.
-
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. The stretching frequency of the cyanide (C≡N) ligand is particularly sensitive to the oxidation state of the central iron atom, providing a clear distinction between ferrocyanide and ferricyanide.
Key Differentiating Features:
-
Backbonding Effect: The Fe(II) in ferrocyanide has a greater extent of π-backbonding to the C≡N ligands compared to the Fe(III) in ferricyanide. This increased electron density in the π* orbitals of the cyanide ligand weakens the C≡N bond, resulting in a lower stretching frequency.
-
Peak Positions: The C≡N stretching vibration in this compound appears at a lower wavenumber (cm⁻¹) compared to that in sodium ferricyanide in both FTIR and Raman spectra.
Quantitative Data Summary
| Spectroscopic Technique | This compound (cm⁻¹) | Sodium Ferricyanide (cm⁻¹) |
| FTIR (C≡N Stretch) | ~2040 | ~2115 |
| Raman (C≡N Stretch) | ~2056 and ~2096 | ~2134 |
Note: Peak positions can vary slightly depending on the physical state (solid or solution) and the presence of counter-ions.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for aqueous solutions, a suitable liquid cell with IR-transparent windows (e.g., CaF₂) can be used.
-
-
Instrumentation:
-
Use an FTIR spectrometer.
-
Set the spectral range to scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Measurement:
-
Record a background spectrum of the KBr pellet or the empty liquid cell.
-
Record the spectrum of the sample.
-
-
Data Analysis:
-
Identify the characteristic C≡N stretching frequency in the 2000-2200 cm⁻¹ region.
-
Compare the peak position to the reference values to distinguish between ferrocyanide and ferricyanide.
-
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Solid samples can be analyzed directly by placing them in a sample holder.
-
Aqueous solutions can be placed in a cuvette.
-
-
Instrumentation:
-
Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
-
Measurement:
-
Acquire the Raman spectrum of the sample, focusing on the 1900-2300 cm⁻¹ region for the C≡N stretch.
-
-
Data Analysis:
-
Identify the Raman shifts corresponding to the C≡N stretching vibrations.
-
The presence of two distinct peaks for ferrocyanide versus a single, higher frequency peak for ferricyanide is a key diagnostic feature.
-
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, in this case, ⁵⁷Fe. It provides direct information about the oxidation state, spin state, and local symmetry of the iron nucleus, making it an unequivocal method for differentiating between this compound and sodium ferricyanide.
Key Differentiating Features:
-
Isomer Shift (δ): The isomer shift is related to the s-electron density at the nucleus. The higher s-electron density in the Fe(II) of ferrocyanide (due to less shielding by d-electrons) results in a different isomer shift compared to the Fe(III) in ferricyanide.
-
Quadrupole Splitting (ΔEQ): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient. The low-spin d⁶ configuration of ferrocyanide in an octahedral environment is electronically symmetric, resulting in no quadrupole splitting (a single absorption line). The low-spin d⁵ configuration of ferricyanide is electronically asymmetric, leading to a non-zero electric field gradient and observable quadrupole splitting (a doublet).
Quantitative Data Summary
| Compound | Isomer Shift (δ) (mm/s) (relative to iron foil) | Quadrupole Splitting (ΔEQ) (mm/s) | Mössbauer Spectrum |
| This compound | ~ -0.05 to 0.00 | 0 | Singlet |
| Sodium Ferricyanide | ~ -0.15 to -0.10 | ~ 0.2 - 0.7 | Doublet |
Note: Isomer shift values are relative to metallic iron at room temperature. The exact values can vary with temperature and the specific reference material used.
Experimental Protocol: Mössbauer Spectroscopy
-
Sample Preparation:
-
Solid powder samples are typically used. The sample is placed in a sample holder that is transparent to γ-rays.
-
-
Instrumentation:
-
A Mössbauer spectrometer consisting of a radioactive source (e.g., ⁵⁷Co in a rhodium matrix), a velocity transducer to modulate the energy of the emitted γ-rays via the Doppler effect, a detector, and a data acquisition system.
-
-
Measurement:
-
The sample is placed between the source and the detector.
-
The absorbance of γ-rays is measured as a function of the velocity of the source.
-
Measurements are often performed at cryogenic temperatures to increase the recoil-free fraction.
-
-
Data Analysis:
-
The resulting spectrum is a plot of γ-ray transmission versus velocity.
-
The spectrum is fitted with Lorentzian line shapes to determine the isomer shift and quadrupole splitting.
-
A singlet spectrum is indicative of ferrocyanide, while a doublet is characteristic of ferricyanide.
-
Visualizing the Differentiation Process
To aid in understanding the workflow and the underlying principles of spectroscopic differentiation, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic differentiation.
A Comparative Guide to Sodium Ferrocyanide-Based Cathodes for Sodium-Ion Batteries
For Researchers and Scientists in Energy Storage
The quest for viable energy storage solutions beyond lithium-ion technology has placed a significant spotlight on sodium-ion batteries (SIBs), primarily due to the natural abundance and low cost of sodium. Within SIBs, the cathode material is a critical determinant of performance. Prussian Blue Analogues (PBAs), a class of compounds with a flexible framework, have emerged as highly promising candidates. This guide provides a comparative benchmark of sodium ferrocyanide-based cathodes, a prominent type of PBA, against other leading alternatives, supported by experimental data and detailed protocols.
Performance Benchmarking: this compound vs. Alternatives
This compound and its derivatives, often referred to as sodium-rich Prussian blue analogues, are attractive due to their open 3D framework which facilitates the rapid insertion and extraction of sodium ions.[1][2][3][4][5] However, challenges such as poor cycling stability, often attributed to the dissolution of transition metals like manganese or iron into the electrolyte, can hinder their practical application.[6]
To contextualize their performance, this guide compares them with other notable SIB cathode materials, including layered transition metal oxides and other polyanionic compounds.
Table 1: Comparative Performance of SIB Cathode Materials
| Cathode Material Category | Specific Example | Reversible Capacity (mAh g⁻¹) | Average Voltage (V vs. Na/Na⁺) | Cycling Stability | Key Advantages & Disadvantages |
| This compound (PBA) | Na₁.₉₂Mn[Fe(CN)₆]₀.₉₈ | ~153 @ 10 mA g⁻¹[7][8] | ~3.4[1][5] | 82% retention after 500 cycles[7][8] | Advantages: High capacity, good rate capability, low cost. Disadvantages: Structural instability, potential for metal dissolution.[1][6] |
| This compound (PBA) | Uncoated Na₁.₆Mn[Fe(CN)₆]₀.₉ | ~106 @ 1C | ~3.4 | 42% retention after 500 cycles[6] | Advantages: Simple synthesis. Disadvantages: Poor cycling stability, especially at elevated temperatures.[6] |
| Coated this compound | NVOPF-Coated Na₁.₆Mn[Fe(CN)₆]₀.₉ | ~102 @ 1C | ~3.4 | 84.3% retention after 500 cycles[6] | Advantages: Significantly improved cycling stability and high-temperature performance due to protective coating.[6] |
| Layered Transition Metal Oxide | NaCrO₂ | ~120 | ~3.0[9] | Phase transitions can lead to capacity decay.[9] | Advantages: High initial capacity. Disadvantages: Structural instability during cycling.[9] |
| Layered Transition Metal Oxide | Ni-rich Na[Ni₀.₆₀Fe₀.₂₅Mn₀.₁₅]O₂ | ~168 @ 0.5C | 1.5 - 4.0 | 77% retention after 50 cycles[10] | Advantages: High specific capacity. Disadvantages: Issues like Jahn-Teller distortion and undesired Na⁺/vacancy ordering can affect stability.[10] |
| Polyanionic Compound | Na₃V₂(PO₄)₂F₃ | ~112 | High | Enhanced Na⁺ ion diffusion.[11] | Advantages: Structural stability from the phosphate (B84403) framework. Disadvantages: Generally lower electronic conductivity and moderate capacity.[9][11] |
| Vanadium-based PBA | Vanadium Ferrocyanide (VFPB1) | ~70 @ 50 mA g⁻¹[1][2][3][4] | 3.26 - 3.65[1][2][3][4] | 82.5% retention after 100 cycles[1][2][3][4] | Advantages: Stable voltage platform. Disadvantages: Lower capacity compared to other PBAs.[1][5] |
Experimental Protocols
Reliable and reproducible data is paramount in materials research. Below are detailed methodologies for the synthesis and electrochemical evaluation of this compound-based cathodes.
Synthesis of Sodium Manganese Ferrocyanide
This protocol describes a common co-precipitation method for synthesizing sodium manganese ferrocyanide.
-
Precursor Preparation:
-
Solution A: Dissolve a stoichiometric amount of manganese(II) chloride (MnCl₂) in deionized water.
-
Solution B: Dissolve a stoichiometric amount of this compound (Na₄Fe(CN)₆) in deionized water.
-
-
Co-precipitation:
-
Add Solution A dropwise into Solution B under vigorous stirring at a controlled temperature (e.g., 60°C).[1]
-
Continue stirring for several hours to allow for the complete formation of the precipitate.
-
-
Washing and Drying:
-
The resulting precipitate is then washed multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and impurities.[1]
-
Finally, the product is dried under vacuum or freeze-dried to obtain the final cathode powder.[1][3]
-
Cathode Preparation and Coin Cell Assembly
This section outlines the standard procedure for preparing electrodes and assembling coin cells for electrochemical testing.[12][13][14]
-
Slurry Preparation:
-
The active material (this compound powder), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a typical weight ratio of 80:10:10.
-
An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.
-
-
Electrode Casting:
-
The slurry is cast onto an aluminum foil current collector using a doctor blade technique to ensure a uniform thickness.
-
The coated foil is then dried in a vacuum oven at a specified temperature (e.g., 80-120°C) to remove the solvent.
-
-
Coin Cell Assembly:
-
Circular electrodes are punched from the dried foil and assembled into a 2032-type coin cell inside an argon-filled glovebox.
-
The cell consists of the prepared cathode, a sodium metal anode, a separator (e.g., glass fiber), and an electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene (B1197577) carbonate and propylene (B89431) carbonate).[15]
-
Electrochemical Measurements
The performance of the assembled coin cells is evaluated using various electrochemical techniques.
-
Galvanostatic Cycling: The cell is charged and discharged at constant current densities (C-rates) to determine its specific capacity, cycling stability, and coulombic efficiency.
-
Cyclic Voltammetry (CV): This technique is used to investigate the redox reactions and the electrochemical reversibility of the cathode material.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to study the charge transfer resistance and ion diffusion kinetics within the cell.
Visualizations
Workflow for Cathode Material Evaluation
The following diagram illustrates the typical workflow from material synthesis to electrochemical performance analysis.
Caption: A typical workflow for the evaluation of cathode materials.
Charge-Discharge Mechanism in this compound Cathode
This diagram illustrates the fundamental process of sodium ion intercalation and deintercalation in a this compound-based cathode during the charge and discharge cycles of a sodium-ion battery.
Caption: Na-ion movement during charge and discharge.
References
- 1. mdpi.com [mdpi.com]
- 2. Iron-Vanadium Incorporated Ferrocyanides as Potential Cathode Materials for Application in Sodium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iron-Vanadium Incorporated Ferrocyanides as Potential Cathode Materials for Application in Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly crystalline sodium manganese ferrocyanide microcubes for advanced sodium ion battery cathodes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.columbia.edu [journals.library.columbia.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Sodium-Ion Batteries: Cathode Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Unlocking Electrochemical Performance: A Comparative Guide to Sodium Ferrocyanide Crystal Structures
A deep dive into the electrochemical behavior of sodium ferrocyanide, a promising cathode material for sodium-ion batteries, reveals a strong correlation between its crystal structure and performance metrics such as capacity, cyclability, and rate capability. This guide provides a comparative analysis of different crystalline forms of this compound and benchmarks them against other common cathode materials, supported by experimental data and detailed protocols for researchers and scientists in the field of battery technology and drug development.
This compound, a coordination compound with the chemical formula Na4Fe(CN)6, and its analogues, broadly classified as Prussian Blue Analogues (PBAs), have garnered significant attention as cathode materials for sodium-ion batteries (SIBs). Their appeal lies in their three-dimensional open framework structure, which facilitates the insertion and extraction of sodium ions, and their cost-effectiveness. However, not all forms of this compound are created equal. The specific crystal structure—be it monoclinic or cubic—and the degree of crystallinity play a pivotal role in determining the material's electrochemical prowess.
The Structural Divide: Monoclinic vs. Cubic this compound
Research into the electrochemical performance of this compound has highlighted distinct differences between its monoclinic and cubic polymorphs. The arrangement of atoms within the crystal lattice directly impacts ion diffusion pathways, structural stability during cycling, and ultimately, the battery's overall performance.
A monoclinic form of sodium iron hexacyanoferrate, a close analogue of this compound, has been synthesized and shown to exhibit a specific capacity of 75.0 mAh/g with a capacity retention of 85.3% after 50 cycles.[1] In contrast, a cubic phase of a similar sodium iron hexacyanoferrate, prepared via a ball milling method, demonstrated a higher initial discharge capacity of 153.6 mAh/g and maintained 80.3% of this capacity after 200 cycles.[2] This suggests that the cubic structure may offer superior initial performance and comparable stability.
Furthermore, the creation of a solid solution of this compound with sodium chloride (Na4Fe(CN)6/NaCl) has been shown to enhance electrochemical performance, although specific data for distinct polymorphs in this form is still under investigation.[3] The presence of vacancies and interconnected cages in the solid solution framework is believed to facilitate Na+ insertion and extraction.[3]
Below is a summary of the electrochemical performance of different this compound-based materials:
| Cathode Material | Crystal Structure | Initial Discharge Capacity (mAh/g) | Cycling Stability | Current Rate |
| Sodium Iron Hexacyanoferrate | Monoclinic | 75.0 | 85.3% retention after 50 cycles | Not Specified |
| NaFeFe(CN)6 | Cubic | 153.6 | 80.3% retention after 200 cycles | 0.05C |
| Na4Fe(CN)6/NaCl Solid Solution | Not Specified | Enhanced performance | Not Specified | Not Specified |
Benchmarking Against Alternatives: A Comparative Overview
To provide a broader context, it is essential to compare the performance of this compound-based cathodes with other prominent classes of cathode materials for sodium-ion batteries: layered transition metal oxides and polyanionic compounds.
| Cathode Material Class | Examples | Typical Capacity (mAh/g) | Operating Voltage (V) | Key Advantages | Key Disadvantages |
| Prussian Blue Analogues | Na4Fe(CN)6, NaxFe[Fe(CN)6] | 75 - 150 | ~3.0 - 3.5 | High rate capability, good cycling stability, low cost | Lower energy density compared to some oxides, potential for water content to affect performance |
| Layered Transition Metal Oxides | NaxCoO2, NaxMnO2 | 100 - 200 | ~2.5 - 4.0 | High specific capacity and energy density | Structural instability during cycling, sensitivity to air and moisture |
| Polyanionic Compounds | Na3V2(PO4)3, NaFePO4 | 90 - 120 | ~3.0 - 3.8 | Excellent thermal stability and safety, stable cycling | Lower electronic conductivity, moderate energy density |
Experimental Corner: Protocols for Synthesis and Characterization
Reproducibility and standardization are crucial in materials science research. The following sections provide detailed experimental protocols for the synthesis of monoclinic and cubic this compound analogues and their subsequent electrochemical testing.
Synthesis of Monoclinic Sodium Iron Hexacyanoferrate
This protocol is adapted from a method for synthesizing structurally distorted high-quality monoclinic NaFeHCF.[4]
Materials:
-
Sodium ferricyanide (B76249) decahydrate (B1171855) (Na3[Fe(CN)6]·10H2O)
-
Ferrous chloride (FeCl2)
-
Ascorbic acid
-
Sodium citrate (B86180)
-
Sodium chloride (NaCl)
-
Deionized water
-
Ethanol
Procedure:
-
Solution A: Dissolve 0.2 mol of sodium ferricyanide decahydrate and 10 mg of ascorbic acid in 100 mL of deionized water.
-
Solution B: Dissolve 0.2 mol of ferrous chloride and 10 mg of ascorbic acid in 100 mL of deionized water.
-
Solution C: Dissolve 0.1 mol/L of sodium citrate and 1.0 mol/L of sodium chloride in 100 mL of deionized water with stirring at 500 rpm. Heat and maintain the solution at 60°C.
-
Slowly add Solution A and Solution B simultaneously into Solution C under continuous stirring.
-
Age the resulting solution for 24 hours to allow for precipitation.
-
Separate the precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol.
-
Dry the final product in a vacuum oven at 70°C overnight.
Synthesis of Cubic NaFeFe(CN)6
This protocol is based on a solid-state reaction using ball milling.[2]
Materials:
-
This compound (Na4Fe(CN)6)
-
Prussian blue (Fe4[Fe(CN)6]3)
Procedure:
-
Mix Na4Fe(CN)6 and Fe4[Fe(CN)6]3 powders in the desired molar ratio.
-
Place the powder mixture in a ball milling jar with grinding media (e.g., stainless steel balls).
-
Perform high-energy ball milling for a specified duration (e.g., 10 hours) under an inert atmosphere (e.g., argon) to prevent oxidation.
-
The resulting powder is the cubic NaFeFe(CN)6 product.
Electrochemical Characterization Protocol
The following is a general protocol for evaluating the electrochemical performance of the synthesized cathode materials.
1. Electrode Preparation:
-
Prepare a slurry by mixing the active material (this compound), a conductive agent (e.g., Super P carbon), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 8:1:1 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Cast the slurry onto an aluminum foil current collector using a doctor blade.
-
Dry the electrode in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm).
2. Cell Assembly:
-
Assemble CR2032 coin cells in an argon-filled glovebox.
-
Use a sodium metal disc as the anode and a glass fiber separator.
-
The electrolyte is typically a 1 M solution of NaClO4 in a mixture of ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) (1:1 by volume).
3. Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a defined voltage window (e.g., 2.0-4.0 V vs. Na/Na+) to identify the redox peaks.
-
Galvanostatic Charge-Discharge Cycling: Cycle the cells at various current densities (C-rates) within the same voltage window to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to investigate the charge transfer resistance and ion diffusion kinetics.
Visualizing the Relationship: From Structure to Performance
The intricate relationship between the crystal structure of this compound and its electrochemical performance can be visualized through the following diagrams.
Caption: Correlation between crystal structure and electrochemical properties.
The experimental workflow for evaluating this compound-based cathodes is outlined in the diagram below.
Caption: Experimental workflow for cathode material evaluation.
References
Efficacy of "Sodium ferrocyanide" vs "Potassium ferrocyanide" as a precipitating agent
A Comparative Guide to Sodium and Potassium Ferrocyanide as Precipitating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of sodium ferrocyanide and potassium ferrocyanide as precipitating agents for the removal of heavy metal ions from aqueous solutions. The information presented is based on available experimental data to assist researchers in selecting the appropriate reagent for their specific applications in areas such as industrial wastewater treatment, purification of fermentation media, and analytical chemistry.
Introduction
This compound (Na₄[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆]) are widely utilized inorganic coordination compounds that serve as effective precipitating agents for a variety of heavy metal cations. Their utility stems from the formation of highly insoluble metal ferrocyanide complexes, which can be readily separated from solutions. Both compounds are used in diverse applications, including the removal of trace metals from industrial chemicals and the purification of various solutions.[1][2] The choice between the sodium and potassium salt often depends on factors such as solubility, cost, and the specific metal ion to be precipitated.
Mechanism of Precipitation
The primary mechanism of action for both sodium and potassium ferrocyanide involves a double displacement reaction with dissolved metal salts. The ferrocyanide anion, [Fe(CN)₆]⁴⁻, reacts with metal cations (Mⁿ⁺) to form insoluble metal ferrocyanide precipitates. The general reaction can be represented as:
-
For divalent metal ions (e.g., Cu²⁺, Zn²⁺): 2M²⁺(aq) + [Fe(CN)₆]⁴⁻(aq) → M₂--INVALID-LINK--
-
For trivalent metal ions (e.g., Fe³⁺): 4Fe³⁺(aq) + 3[Fe(CN)₆]⁴⁻(aq) → Fe₄[Fe(CN)₆]₃(s) (Prussian Blue)
The efficacy of precipitation is largely governed by the low solubility of the resulting metal ferrocyanide salt.
Comparative Efficacy: A Review of Available Data
Direct comparative studies providing quantitative data on the efficacy of sodium versus potassium ferrocyanide for a broad range of heavy metals under identical conditions are limited in the readily available scientific literature. However, by collating data from various sources, a general comparison can be made. Both salts are effective in precipitating a variety of heavy metal ions.[1]
Key Performance Considerations:
-
Solubility of the Precipitating Agent: Both this compound (as the decahydrate) and potassium ferrocyanide (as the trihydrate) are soluble in water, a prerequisite for their use as precipitating agents in aqueous solutions.[3] Anhydrous potassium ferrocyanide is noted to be extremely hygroscopic.[4]
-
Solubility of the Resulting Precipitate: The effectiveness of removal is directly related to the insolubility of the formed metal ferrocyanide. The solubility of various metal ferrocyanides is a key factor in determining the completeness of the precipitation reaction.[4]
-
Cation Influence: While both salts provide the same precipitating anion, [Fe(CN)₆]⁴⁻, the cation (Na⁺ or K⁺) can sometimes influence the precipitation process, particularly in the formation of double salts. For example, in the quantitative analysis of zinc, a mixed salt of 3Zn₂Fe(CN)₆·K₄Fe(CN)₆ is reportedly formed when using potassium ferrocyanide.[5]
Quantitative Data Summary
The following table summarizes available data on the use of sodium and potassium ferrocyanide as precipitating agents. It is important to note that these results are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Target Metal Ion | Precipitating Agent | Initial Concentration | Final Concentration / Removal Efficiency | Experimental Conditions | Reference |
| Iron (Fe³⁺) | This compound | 400-500 ppm | 50-60 ppm | Purification of an organic acid solution. | [2] |
| Iron (Fe³⁺) | Potassium Ferrocyanide | Not specified | Forms a dark blue precipitate (Prussian Blue). | Qualitative test in acidic medium. | [3] |
| Zinc (Zn²⁺) | Potassium Ferrocyanide | Not specified | Forms a white precipitate. Used for quantitative determination. | Titration in neutral or weakly acidic solution. | [6] |
| Cadmium (Cd²⁺) | Potassium Ferrocyanide | Not specified | Used for quantitative determination. | - | [2] |
| Cerous ion (Ce³⁺) | Potassium Ferrocyanide | Not specified | Used for quantitative determination. | - | [2] |
| Uranyl ion (UO₂²⁺) | Potassium Ferrocyanide | Not specified | Used for quantitative determination. | - | [2] |
| Lead (Pb²⁺) | Potassium Ferrocyanide | Not specified | Used for quantitative determination. | - | [2] |
Experimental Protocols
Below are detailed methodologies for key precipitation experiments using sodium and potassium ferrocyanide.
Protocol 1: Precipitation of Copper(II) Ions with Potassium Ferrocyanide
This protocol describes the standard laboratory procedure for the precipitation of cupric ferrocyanide.
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 0.1 M solution of copper(II) sulfate by dissolving the appropriate amount in distilled water.
-
Prepare a 0.05 M solution of potassium ferrocyanide by dissolving the appropriate amount in distilled water.
-
-
Precipitation:
-
Place the copper(II) sulfate solution in a beaker with a magnetic stir bar and begin stirring at a moderate, constant rate.
-
Slowly add the potassium ferrocyanide solution dropwise to the stirring copper(II) sulfate solution. A reddish-brown precipitate of copper(II) ferrocyanide will form instantly.[7]
-
-
Aging the Precipitate:
-
Continue stirring the mixture for 1-2 hours at room temperature. This aging process allows for the growth of larger particles, which are easier to filter.[7]
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by vacuum filtration.
-
Wash the precipitate on the filter paper several times with distilled water to remove soluble impurities, such as potassium sulfate.[7]
-
-
Drying:
-
Dry the collected precipitate in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.[7]
-
Protocol 2: Quantitative Determination of Zinc(II) Ions by Precipitation with Potassium Ferrocyanide
This protocol details a titrimetric method for the quantification of zinc ions.
Materials:
-
Standardized 0.05 M potassium ferrocyanide solution
-
Zinc sulfate solution (unknown concentration)
-
Ammonium (B1175870) sulfate ((NH₄)₂SO₄)
-
3 M Sulfuric acid (H₂SO₄) solution
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) solution (indicator catalyst)
-
Diphenylamine (B1679370) indicator solution
-
Burette, pipette, conical flask
Procedure:
-
Sample Preparation:
-
Pipette a known volume of the zinc sulfate solution into a conical flask.
-
Add 2 g of ammonium sulfate, approximately 20 cm³ of 3 M sulfuric acid solution, two to three drops of potassium ferricyanide solution, and 3 drops of diphenylamine indicator.[6]
-
-
Titration:
-
Titrate the prepared zinc solution with the standardized potassium ferrocyanide solution from the burette.
-
The precipitation of zinc ferrocyanide is somewhat slow, so the titration should be performed at a moderate pace.[6]
-
-
Endpoint Determination:
-
The endpoint is reached when the color of the solution changes to colorless with the addition of a single drop of the titrant.[6]
-
-
Calculation:
-
The concentration of zinc ions in the sample can be calculated based on the volume of potassium ferrocyanide solution used and the stoichiometry of the reaction: 3Zn²⁺ + 2K₄[Fe(CN)₆] → K₂Zn₃[Fe(CN)₆]₂ (s) + 6K⁺.
-
Protocol 3: General Procedure for Heavy Metal Removal from Industrial Wastewater
This protocol provides a general framework for the precipitation of heavy metals from an industrial wastewater stream.
Materials:
-
Wastewater containing heavy metal ions
-
This compound or Potassium ferrocyanide solution (of known concentration)
-
pH meter and adjustment reagents (e.g., NaOH, H₂SO₄)
-
Jar testing apparatus or beakers with magnetic stirrers
-
Filtration or sedimentation equipment
Procedure:
-
Wastewater Characterization:
-
Determine the initial concentration of the target heavy metal(s) in the wastewater using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP).[1]
-
Measure the initial pH of the wastewater.
-
-
pH Adjustment:
-
Adjust the pH of the wastewater to the optimal range for the precipitation of the specific metal ferrocyanide. This often falls in the neutral to slightly acidic range.
-
-
Precipitant Addition:
-
Slowly add the sodium or potassium ferrocyanide solution to the wastewater while stirring. The amount of precipitant added should be calculated based on the stoichiometry of the reaction with the target metal ion concentration.
-
-
Reaction and Flocculation:
-
Continue to stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow the precipitation reaction to go to completion and to promote the formation of larger, settleable flocs.
-
-
Solid-Liquid Separation:
-
Separate the metal ferrocyanide precipitate from the treated water using sedimentation followed by decantation, or by filtration.
-
-
Analysis of Treated Water:
-
Analyze the final concentration of the heavy metal in the treated water to determine the removal efficiency.
-
Visualizations
Signaling Pathway (Reaction Mechanism)
Caption: General mechanism of heavy metal precipitation using ferrocyanide.
Experimental Workflow
Caption: A typical experimental workflow for heavy metal removal using ferrocyanide precipitation.
Logical Relationship: Factors Affecting Precipitation Efficiency
Caption: Key factors influencing the efficiency of heavy metal precipitation.
Conclusion
Both this compound and potassium ferrocyanide are effective precipitating agents for the removal of a variety of heavy metal ions from aqueous solutions. The choice between the two may depend on specific process requirements, including the target metal, desired precipitate characteristics, and economic considerations. While direct comparative efficacy data is not abundant, the provided protocols and data offer a foundation for researchers to design and optimize their precipitation processes. Further head-to-head experimental comparisons would be beneficial to delineate the subtle differences in performance between these two widely used reagents.
References
Quantitative Analysis of Cyanide Release from Sodium Ferrocyanide Under Acidic Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cyanide release from sodium ferrocyanide under acidic conditions, supported by experimental data. It details the methodologies for key experiments and offers a quantitative analysis of cyanide liberation, providing a valuable resource for safety and risk assessment in research and development.
Executive Summary
This compound (Na₄[Fe(CN)₆]), a common anti-caking agent, is a stable complex under neutral and physiological conditions. However, under acidic conditions, particularly with heat, it can decompose and release toxic hydrogen cyanide (HCN) gas. This guide summarizes the quantitative data available on this phenomenon and compares it with related compounds. The data indicates that significant cyanide release from ferrocyanide complexes requires strongly acidic environments.
Quantitative Data on Cyanide Release
The stability of the ferrocyanide complex is highly dependent on pH. In acidic solutions, the complex can protonate and subsequently decompose, releasing free cyanide. The extent of this decomposition is influenced by factors such as pH, temperature, and exposure to ultraviolet (UV) light.[1][2]
A study on Prussian blue (ferric ferrocyanide, Fe₄[Fe(CN)₆]₃), a compound structurally related to this compound, provides valuable insight into cyanide release under varying pH conditions. The data from this study, which simulated gastrointestinal transit, is summarized in the table below.
Table 1: Cyanide Release from Prussian Blue at 37°C [3]
| Compound | Condition | Cyanide Release (µg/g) |
| Prussian Blue | Artificial Gastric Juice (pH ~1.2) | Higher than in water or intestinal juice |
| Prussian Blue | Water | Lower than in gastric juice |
| Prussian Blue | Artificial Intestinal Juice | Lower than in gastric juice |
Note: While this data is for Prussian blue, it serves as a relevant proxy for the behavior of the ferrocyanide anion in acidic environments.
It is important to note that stomach acid is generally considered a weak acid and is not typically sufficient to cause significant cyanide release from ingested this compound.[4] Decomposition generally requires heating in concentrated strong acids.
Comparison with Alternatives
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): As a salt of the same ferrocyanide anion, potassium ferrocyanide is expected to exhibit similar behavior to this compound in acidic solutions, releasing HCN under strong acidic conditions.[5][6]
-
Silicon Dioxide, Calcium Silicate, Sodium Silicoaluminate: These are common alternative anti-caking agents that do not contain cyanide and therefore do not pose a risk of cyanide release.[4]
-
Talc: While a natural alternative, concerns have been raised about potential asbestos (B1170538) contamination.[5]
The choice of an anti-caking agent should consider the specific application and the potential for exposure to acidic conditions.
Experimental Protocols
Accurate quantification of cyanide release is crucial for risk assessment. The following are detailed methodologies for key experiments.
Sample Preparation for Cyanide Analysis from Ferrocyanide
Objective: To liberate and capture cyanide from a this compound sample under acidic conditions for subsequent quantification.
Materials:
-
This compound sample
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) solution (as a trapping solution)
-
Distillation apparatus
-
Heating mantle
Procedure:
-
A known quantity of the this compound sample is placed in the distillation flask.
-
A strong acid, such as sulfuric acid, is added to the flask to facilitate the decomposition of the ferrocyanide complex.[7]
-
The solution is heated to boiling to drive the liberated hydrogen cyanide gas out of the solution.
-
The HCN gas is passed through a trapping solution of sodium hydroxide, where it is converted to sodium cyanide (NaCN).
-
The resulting sodium cyanide solution can then be analyzed using one of the quantitative methods described below.
Picric Acid Colorimetric Method for Cyanide Quantification
Objective: To determine the concentration of cyanide in the trapping solution using a colorimetric assay.[8][9]
Materials:
-
Cyanide-containing sample (from the trapping solution)
-
Picric acid solution
-
Sodium carbonate solution
-
Spectrophotometer
-
Water bath
Procedure:
-
An aliquot of the sample solution is mixed with a buffered pic-ric acid reagent.
-
The mixture is heated in a boiling water bath for a specified time (e.g., 20-30 minutes).[8][10]
-
During heating, cyanide reduces picric acid to the colored isopurpuric acid, resulting in a color change.
-
After cooling, the absorbance of the solution is measured using a spectrophotometer at a specific wavelength (typically around 520 nm).[8][9]
-
The cyanide concentration is determined by comparing the absorbance to a standard curve prepared with known cyanide concentrations.
UV-Vis Spectrophotometric Method for Cyanide Quantification
Objective: To quantify cyanide concentration using UV-Vis spectrophotometry, often after conversion to a colored compound.[11]
Materials:
-
Cyanide-containing sample
-
Reagents for color development (e.g., chloramine-T and pyridine-barbituric acid)[7]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
The cyanide in the sample is converted to cyanogen (B1215507) chloride by reaction with chloramine-T.
-
A color-forming reagent, such as pyridine-barbituric acid, is added, which reacts with the cyanogen chloride to produce a colored complex.
-
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance for the colored complex using a UV-Vis spectrophotometer.
-
The concentration of cyanide is determined from a calibration curve prepared using standard cyanide solutions.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical process of cyanide release.
Caption: Experimental workflow for cyanide release analysis.
Caption: Chemical pathway of cyanide release from ferrocyanide.
References
- 1. theadl.com [theadl.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro cyanide release of four prussian blue salts used for the treatment of cesium contaminated persons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodadditives.net [foodadditives.net]
- 5. menutrinfo.com [menutrinfo.com]
- 6. reddit.com [reddit.com]
- 7. ysi.com [ysi.com]
- 8. 911metallurgist.com [911metallurgist.com]
- 9. scribd.com [scribd.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. arww.razi.ac.ir [arww.razi.ac.ir]
Cross-validation of analytical methods for "Sodium ferrocyanide" detection
A Comparative Guide to Analytical Methods for the Detection of Sodium Ferrocyanide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of this compound is essential across various applications, from its use as an anti-caking agent in food and pharmaceutical-grade salt to its role in various industrial processes. The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, expected concentration range, and the availability of instrumentation.
This guide provides a cross-validation of three common analytical methods for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Titration. A fourth method, utilizing electrochemical principles, is also discussed as an emerging technique. This comparison includes a summary of their performance characteristics, detailed experimental protocols, and a workflow diagram to assist in method selection and implementation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The performance of each analytical method varies significantly in terms of sensitivity, precision, and the typical concentration range for which it is suitable. The following table summarizes the key quantitative performance metrics for each technique to facilitate an objective comparison.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Spectrophotometry (Prussian Blue Method) | Titration (Ceric Sulfate (B86663) Method) |
| Principle | Chromatographic separation on a column followed by UV detection.[1] | Colorimetric reaction with ferrous ions to form a colored complex (Prussian blue), with absorbance measured by a spectrophotometer.[2] | Redox reaction with a standard solution of ceric sulfate in an acidic medium, with the endpoint determined by a color indicator.[3] |
| Limit of Detection (LOD) | 0.02 mg/kg[1] | Typically in the low mg/L (ppm) range. A method for cyanide determination based on the Prussian blue reaction reports a detection limit of 0.049 µg/mL.[4] | Not explicitly reported in the reviewed literature, but generally higher than spectrophotometry and HPLC, likely in the higher mg/L range. |
| Limit of Quantitation (LOQ) | 0.07 mg/kg[1] | 2 mg/kg in salt.[2] Another study on a similar reaction reported an LOQ of 0.04 µg/mL.[1] | Not explicitly reported in the reviewed literature. Titration methods are typically suitable for higher concentrations. |
| Linearity Range | 0.1–10 mg/L[1] | A linear range of 0.4–10 µg/mL has been reported for ferrocyanide in salt.[2] | Dependent on the concentration of the titrant; generally suitable for assaying samples with higher concentrations of the analyte. |
| Accuracy (Recovery) | 80.3–103.5% in various salt matrices.[1] | A related method for cyanide determination showed accuracy ranging from 90% to 109%.[5] | High accuracy is expected for the assay of pure substances. |
| Precision (RSD) | 0.3–4.4% (Relative Standard Deviation).[1] | An intra-day precision (RSD) of 2.4% to 8.1% was reported for a similar method.[5] A Chinese national standard for the titration method requires that the absolute difference between two measurements not exceed 0.30%.[3] | High precision is a key feature of titration methods for concentrations within the optimal range of the titrant. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods found in the scientific literature and official standards.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of ferrocyanide ions in food-grade salts.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical column coupled with a guard column.
Reagents:
-
Mobile phase: A solution of sodium perchlorate (B79767) and sodium hydroxide (B78521) (NaOH).[1]
-
Sample solvent: 0.02 M NaOH solution.[1]
-
C18 cartridge for sample cleanup if necessary (for processed salts with herbs and spices).[1]
Procedure:
-
Sample Preparation: Dissolve the salt sample in the 0.02 M NaOH solution. For processed salts, pass the dissolved sample through a C18 cartridge to minimize matrix interference. Filter the solution through a 0.22-µm membrane filter.[1]
-
Chromatographic Conditions:
-
Detection Wavelength: 221 nm.[1]
-
The specific gradient and flow rate of the mobile phase should be optimized for the column in use.
-
-
Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.
-
Quantification: Determine the concentration of ferrocyanide in the sample by comparing the peak area with that of a standard solution of this compound.
Spectrophotometry (Prussian Blue Method)
This method is applicable to the determination of this compound in salt.
Instrumentation:
-
Spectrophotometer with a visible wavelength range.
Reagents:
-
Ferrous sulfate solution: Dissolve 3 g of ferrous sulfate (FeSO₄·7H₂O) in 80 mL of deionized water, add 1 mL of sulfuric acid, and dilute to 100 mL with deionized water. Prepare this solution fresh before use.[2]
-
Standard this compound solution.
-
Sodium chloride.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of this compound (e.g., 0.4 to 10 µg/mL) in 50-mL volumetric flasks, each containing 10 g of sodium chloride dissolved in 40 mL of deionized water.[2]
-
Color Development: To each standard solution, add 2.5 mL of the ferrous sulfate solution and dilute to 50 mL with deionized water. Mix thoroughly and let it stand for 30 minutes.[2]
-
Absorbance Measurement: Measure the absorbance of each standard solution at 720 nm against a blank.
-
Sample Preparation: Accurately weigh about 10 g of the sample, dissolve it in 40 mL of deionized water, and filter.[2]
-
Sample Analysis: Treat the filtered sample solution in the same way as the standard solutions for color development and measure the absorbance at 720 nm.[2]
-
Calculation: Calculate the amount of this compound in the sample using the standard curve.[2]
Titration (Ceric Sulfate Method)
This method is outlined in the National Food Safety Standard of the People's Republic of China for food additive this compound.[3]
Instrumentation:
-
500 mL Erlenmeyer flask.
-
Burette.
Reagents:
-
Standard titration solution of ceric sulfate: c[Ce(SO₄)₂] ≈ 0.1 mol/L.[3]
-
Sulfuric acid.[3]
-
1,10-Phenanthroline-ferrous iron indicator solution.[3]
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.5 g of the sample and dissolve it in 250 mL of water in a 500 mL Erlenmeyer flask.[3]
-
Titration: Slowly add 25 mL of sulfuric acid to the sample solution. While shaking, add three drops of the 1,10-Phenanthroline-ferrous iron indicator solution.[3]
-
Endpoint Determination: Titrate the solution with the standard ceric sulfate solution until the color changes from orange to pure yellow.[3]
-
Blank Test: Perform a blank test using the same amount of reagents without the sample.[3]
-
Calculation: The content of this compound is calculated based on the consumption of the standard ceric sulfate solution after correcting for the blank.[3]
Electrochemical Methods: An Emerging Alternative
Electrochemical methods, such as cyclic voltammetry, offer a highly sensitive approach to detecting ferrocyanide. These techniques are based on the reversible redox reaction of the Fe(CN)₆³⁻/Fe(CN)₆⁴⁻ couple at an electrode surface. While these methods can achieve very low detection limits, they are currently more prevalent in research settings for studying electrode kinetics and developing biosensors rather than for routine quantitative analysis of this compound in industrial or food samples. Standardization of protocols and extensive validation are required for their broader application in this context.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods for this compound detection.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov.tw [fda.gov.tw]
- 3. apps.fas.usda.gov [apps.fas.usda.gov]
- 4. Spectrophotometric determination of perphenazine with the detection system of potassium ferricyanide-Fe(III) in pharmaceutical and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an in vitro method for the determination of cyanide release from ferric-hexacyanoferrate: Prussian blue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Sodium Ferrocyanide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of sodium ferrocyanide, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation of dust particles. The following table summarizes the required PPE for various scenarios.
| Protective Equipment | Standard Laboratory Handling | Large Spill or Insufficient Ventilation |
| Eye Protection | Goggles or safety glasses with side-shields.[1] | Splash goggles.[2] |
| Hand Protection | Impermeable / Chemical resistant gloves.[1][3] | Gloves.[2] |
| Body Protection | Lab coat or long-sleeved clothing.[1][2] | Full suit and boots.[2] |
| Respiratory Protection | None required under normal use with adequate ventilation.[4] An effective dust mask or approved respirator should be used if dust is generated.[1][5] | Dust respirator; a self-contained breathing apparatus (SCBA) may be necessary.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe laboratory environment.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area.[3]
-
Utilize local exhaust ventilation or process enclosures to keep airborne levels below exposure limits, especially if user operations generate dust, fume, or mist.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5]
2. Handling Procedures:
-
Do not breathe in any dust that may be generated.[1]
-
Prevent contact with skin and eyes.[2]
-
After handling, wash hands and other exposed skin areas thoroughly.[3]
3. Storage:
-
Store in a cool, dry, and well-ventilated place in the original container.[1][3]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[5][6] Contact with acids can liberate highly toxic and flammable hydrogen cyanide gas.[5]
Spill and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
1. Spill Cleanup:
-
For small spills, sweep or vacuum the material and place it into a suitable, labeled container for disposal.[5]
-
For large spills, evacuate the area and wear the appropriate PPE as outlined in the table above.[2] Use a shovel to place the material into a convenient waste disposal container.[2]
-
After the material has been removed, clean the contaminated surface with water.[2]
-
Avoid runoff into storm sewers and waterways.[5]
2. Disposal:
-
Dispose of waste and residues in accordance with all applicable federal, state, and local regulations.[5][6]
-
It is recommended to contact a licensed chemical disposal agency for proper disposal.[5]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the logical workflow from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
